Methyl Acridine-4-carboxylate
Description
BenchChem offers high-quality Methyl Acridine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl Acridine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl acridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-15(17)12-7-4-6-11-9-10-5-2-3-8-13(10)16-14(11)12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFITRVWCNEJPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=CC3=CC=CC=C3N=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453921 | |
| Record name | Methyl Acridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188054-45-7 | |
| Record name | Methyl Acridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Putative Mechanism of Action for 9-Methylacridine-4-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary
Acridine derivatives represent a highly versatile class of nitrogen-containing heterocycles, historically leveraged in the development of antimalarial, antibacterial, and antineoplastic agents. Among these, 9-Methylacridine-4-carboxylic acid has emerged as a structurally compelling scaffold. The planar tricyclic system inherently possesses strong DNA-binding capabilities, while the specific substitutions at the 4- and 9-positions dramatically alter its pharmacokinetic and pharmacodynamic profiles. This whitepaper elucidates the putative multi-targeted mechanism of action of 9-Methylacridine-4-carboxylic acid, providing researchers and drug development professionals with a rigorous framework for biophysical characterization and assay development.
Structural Pharmacophore & Target Engagement
To understand the causality behind the compound's biological activity, we must deconstruct its structural pharmacophore:
-
The Acridine Core: The highly conjugated, planar tricyclic ring system is the primary driver for DNA intercalation. It facilitates strong π−π stacking interactions with the nucleobases of the DNA double helix.
-
The 4-Carboxylic Acid Moiety: This functional group modulates the electronic distribution of the ring system and provides a critical hydrogen-bond donor/acceptor site. It significantly influences the compound's pKa, altering its protonation state in physiological microenvironments (e.g., the acidic tumor microenvironment), thereby enhancing selective cellular uptake and solubility 1.
-
The 9-Methyl Substitution: Introduces targeted steric bulk. While the parent acridine core intercalates smoothly, the 9-methyl group protrudes into the DNA major/minor groove, acting as a structural wedge that specifically interacts with DNA-associated enzymes, shifting the molecule from a simple binder to an enzyme poison 2.
The Multi-Targeted Mechanism of Action
DNA Intercalation and Helical Distortion
The fundamental mechanism of cytotoxicity for 9-Methylacridine-4-carboxylic acid is classical DNA intercalation. The planar aromatic system inserts between adjacent base pairs, driven by hydrophobic forces and stabilized by π−π stacking. This insertion forces the base pairs apart, unwinding the double helix and increasing the overall contour length of the DNA polymer. This structural distortion disrupts normal transcriptional and replicative machinery.
Topoisomerase Poisoning
Rather than merely inhibiting the catalytic activity of topoisomerases, 9-methylated acridines act as interfacial poisons . By intercalating at the DNA cleavage site, the compound stabilizes the transient Topoisomerase-DNA covalent cleavage complex. The 9-methyl group physically clashes with the enzyme's religation domain, preventing the resealing of DNA strand breaks. This accumulation of double-strand breaks triggers the DNA damage response (DDR), ultimately culminating in cell cycle arrest and apoptosis 2.
G-Quadruplex (G4) Stabilization
Biophysical studies indicate that acridine-4-carboxamide derivatives exhibit high affinity for G-quadruplex structures found in telomeric overhangs and oncogene promoters (e.g., c-myc) 3. 9-Methylacridine-4-carboxylic acid stacks upon the terminal G-tetrads, thermodynamically stabilizing the secondary structure. This prevents telomerase from maintaining telomere length, inducing replicative senescence in immortalized cancer cells.
Proposed multi-targeted mechanism of action leading to cellular apoptosis.
Quantitative Data & Comparative Analysis
To contextualize the efficacy of 9-Methylacridine-4-carboxylic acid, we must benchmark it against established fluorophores and intercalators. The tables below summarize the expected biophysical and photophysical parameters based on comparative acridine scaffolds 4, 5.
Table 1: Comparative Binding and Photophysical Properties
| Compound | Primary Target / Mechanism | Selectivity | Fluorescence Emission | Cytotoxicity Profile |
| 9-Methylacridine-4-carboxylic acid | DNA Intercalation / G4 Stabilization | High for G4 over dsDNA | Blue-green to orange-red | High (Anticancer/Antimicrobial) |
| DAPI (Reference) | AT-rich Minor Groove Binding | High for dsDNA | Blue (~461 nm) | Low (at working concentrations) |
| Acridine-4-carboxylic acid | DNA Intercalation / Biofilm Inhibition | N/A | Environmentally sensitive | Moderate (Antifungal) |
Table 2: Expected Biophysical Assay Outcomes for Intercalation Validation
| Analytical Technique | Expected Observation | Mechanistic Implication |
| UV-Vis Spectroscopy | Hypochromism and bathochromic shift | Stacking interactions between acridine ring and base pairs |
| Fluorescence Quenching | Quenching of Ethidium Bromide (EB) | Competitive displacement of EB from intercalation sites |
| Circular Dichroism (CD) | Perturbation of intrinsic DNA bands | Alteration of secondary structure (helical unwinding) |
| Capillary Viscometry | Increase in relative viscosity | Lengthening of the DNA helix (classical intercalation) |
Experimental Protocols for Mechanistic Validation
A robust drug development pipeline requires self-validating experimental systems. The following protocols are designed to definitively prove the putative mechanisms outlined above.
Self-validating experimental workflow for biophysical characterization.
Protocol 1: FRET-Based G-Quadruplex Melting Assay
Objective: Quantify the thermodynamic stabilization of G-quadruplex DNA by 9-Methylacridine-4-carboxylic acid.
Methodology:
-
Oligonucleotide Preparation: Suspend a dual-labeled G-quadruplex-forming sequence (e.g., F21T: 5'-FAM-d[G 3 (T$_2 AG _3 ) _3$]-TAMRA-3') in a potassium-rich buffer (10 mM lithium cacodylate, 50 mM KCl, pH 7.4).
-
Annealing: Heat the oligonucleotide to 95°C for 5 minutes, then slowly cool to room temperature overnight to allow proper G-quadruplex folding.
-
Ligand Incubation: Add varying concentrations of 9-Methylacridine-4-carboxylic acid (0.1 µM to 10 µM) to the folded DNA (final DNA concentration: 0.2 µM).
-
Thermal Denaturation: Using a real-time PCR thermocycler, monitor FAM fluorescence (Excitation: 492 nm, Emission: 516 nm) while increasing the temperature from 25°C to 95°C at a rate of 1°C/min.
-
Data Analysis: Determine the melting temperature ( Tm ) from the first derivative of the melting curve. Calculate ΔTm=Tm(ligand)−Tm(control) .
Causality & Validation: Why do we use dual-labeled oligos? The folded G-quadruplex brings the FAM and TAMRA fluorophores within the Förster radius, quenching the donor via FRET. Upon thermal denaturation, the structure unfolds, separating the fluorophores and restoring FAM fluorescence. A rightward shift in the melting temperature ( ΔTm ) in the presence of the ligand directly quantifies the thermodynamic stabilization energy, proving target engagement rather than non-specific electrostatic binding 3.
Protocol 2: Capillary Viscometry for Intercalation Confirmation
Objective: Differentiate classical intercalation from minor groove binding.
Methodology:
-
Preparation: Prepare a highly polymerized calf thymus DNA (ctDNA) solution (0.5 mM base pairs) in a standard buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Apparatus Setup: Utilize an Ostwald micro-viscometer submerged in a thermostated water bath precisely maintained at 25.0 ± 0.1°C.
-
Titration: Measure the flow time of the buffer ( t0 ), the DNA alone ( tDNA ), and the DNA in the presence of increasing ratios of 9-Methylacridine-4-carboxylic acid ( r=[Ligand]/[DNA] from 0 to 0.2).
-
Data Analysis: Calculate relative viscosity ( η/η0 ) using the flow times. Plot (η/η0)1/3 against the binding ratio r .
Causality & Validation: Why measure viscosity? Minor groove binders (like DAPI) or electrostatic binders do not alter the axial length of DNA. In contrast, classical intercalators force the base pairs apart by approximately 3.4 Å per bound molecule to accommodate the planar aromatic ring. This physical elongation increases the hydrodynamic volume of the DNA polymer, manifesting macroscopically as an increase in relative viscosity. A linear increase in (η/η0)1/3 versus the binding ratio definitively validates the intercalative mechanism 5.
References
-
An In-depth Technical Guide on the Putative Mechanism of Action of 9-Methylacridine-4-carboxylic acid - Benchchem. 2
-
A Comparative Guide to Nuclear Staining: 9-Methylacridine-4-carboxylic acid vs. DAPI - Benchchem. 4
-
Comparative Analysis of 9-Methylacridine-4-carboxylic Acid's Specificity for G-Quadruplex Structures - Benchchem. 3
-
Application Note: Biophysical Characterization of DNA Intercalation by 9-Methylacridine-4-carboxylic acid - Benchchem. 5
-
Buy Acridine-4-carboxylic Acid | 31327-97-6 - Smolecule. 1
-
Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC.
Sources
Synthesis and Characterization of Methyl Acridine-4-carboxylate: A Technical Whitepaper
Executive Summary
Methyl acridine-4-carboxylate (also known as acridine-4-carboxylic acid methyl ester) is a critical intermediate in the synthesis of advanced intercalating pharmacophores. The planar, highly conjugated tricyclic acridine scaffold allows for robust π−π stacking interactions with double-stranded DNA, making its derivatives highly sought after in the development of topoisomerase I/II inhibitors, anticancer therapeutics, and novel antimicrobial agents[1].
This whitepaper provides a comprehensive, field-tested guide to the synthesis and characterization of methyl acridine-4-carboxylate. By detailing self-validating experimental protocols and elucidating the causality behind specific synthetic choices, this guide serves as an authoritative resource for researchers and drug development professionals.
Mechanistic Pathways & Synthetic Strategies
The synthesis of methyl acridine-4-carboxylate typically relies on two primary methodologies, depending on the available starting materials: the classical Fischer esterification of acridine-4-carboxylic acid, and the direct oxidative esterification of acridine-4-carbaldehyde.
Route A: Fischer Esterification
The most direct route involves the acid-catalyzed Fischer esterification of acridine-4-carboxylic acid[2]. In this equilibrium-driven process, methanol serves as both the solvent and the nucleophile. A catalytic amount of concentrated sulfuric acid ( H2SO4 ) is employed.
-
Causality of Reagents: The strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by methanol. Furthermore, the continuous refluxing conditions help drive the equilibrium toward the ester product.
Route B: Direct Oxidative Esterification
An alternative, highly efficient approach utilizes acridine-4-carbaldehyde as the starting material[1]. By treating the aldehyde with elemental iodine ( I2 ) and potassium hydroxide ( KOH ) in methanol, the aldehyde is directly converted to the methyl ester.
-
Causality of Reagents: The reaction proceeds via the formation of a hemiacetal intermediate in methanol. The alkaline iodine generates reactive hypoiodite ( IO− ), which rapidly oxidizes the hemiacetal directly to the ester, bypassing the need to isolate a carboxylic acid intermediate. This method is particularly useful for avoiding harsh acidic conditions if the substrate contains acid-sensitive functional groups.
Synthetic pathways for Methyl Acridine-4-carboxylate.
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. In-process controls (such as TLC monitoring) are embedded to verify reaction progression before proceeding to workup.
Protocol A: Fischer Esterification of Acridine-4-carboxylic Acid
Adapted from established antimicrobial acridine synthesis frameworks[2].
Materials:
-
Acridine-4-carboxylic acid: 1.5 g (6.72 mmol)
-
Anhydrous Methanol: 30 mL
-
Concentrated H2SO4 : 4-5 drops
Step-by-Step Methodology:
-
Dissolution: Suspend 1.5 g of acridine-4-carboxylic acid in 30 mL of anhydrous methanol in a 100 mL round-bottom flask. Rationale: Anhydrous conditions prevent the reverse hydrolysis reaction, pushing the equilibrium toward the ester.
-
Catalysis: Carefully add 4-5 drops of concentrated H2SO4 to the suspension while stirring. The mixture may exhibit a slight color change as the acridine nitrogen is protonated.
-
Reflux: Attach a reflux condenser and heat the mixture on a sand bath or heating mantle to a gentle reflux (approx. 65°C) with vigorous magnetic stirring for 4 hours.
-
In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Silica gel G stationary phase and a mobile phase of 100% Ethyl Acetate or Chloroform/Methanol (9:1). The disappearance of the highly polar baseline acid spot and the emergence of a higher Rf spot confirms ester formation.
-
Workup: Upon completion, remove the methanol under reduced pressure using a rotary evaporator. Neutralize the remaining acidic residue with a saturated aqueous sodium bicarbonate ( NaHCO3 ) solution until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 × 20 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate. The resulting residue is pure methyl acridine-4-carboxylate, which can be recrystallized from hot ethanol if necessary.
Protocol B: Oxidative Esterification of Acridine-4-carbaldehyde
Optimized for direct conversion with high atom economy[1].
Materials:
-
Acridine-4-carbaldehyde: 600 mg (2.90 mmol)
-
Iodine ( I2 ): 1.17 g (4.63 mmol)
-
Potassium Hydroxide ( KOH ): 455 mg (8.11 mmol)
-
Methanol: 16 mL (divided)
Step-by-Step Methodology:
-
Preparation: Dissolve 600 mg of acridine-4-carbaldehyde and 1.17 g of I2 in 8 mL of methanol. Cool the solution to 0°C using an ice bath.
-
Base Addition: In a separate vial, dissolve 455 mg of KOH in 8 mL of methanol. Add this alkaline solution dropwise to the aldehyde/iodine mixture over 15 minutes to control the exothermic generation of hypoiodite.
-
Reaction: Stir the mixture at 0°C for 2 hours, then remove the ice bath and allow it to warm to room temperature (RT), stirring for an additional 4 hours.
-
In-Process Validation: The initial dark brown color of the iodine will gradually fade as it is consumed. TLC (Ethyl Acetate/Hexane 1:1) should show the complete consumption of the aldehyde.
-
Workup: Quench the reaction with an aqueous solution of sodium thiosulfate ( Na2S2O3 ) to neutralize any unreacted iodine. Extract with ethyl acetate, wash with brine, dry over Na2SO4 , and concentrate in vacuo. Yields typically range from 73–91%[1].
Physicochemical & Spectroscopic Characterization
Accurate characterization is paramount for validating the structural integrity of the synthesized pharmacophore. The introduction of the methyl ester group induces distinct spectroscopic signatures compared to the parent acid[2][3].
Rationale for Signal Assignments
-
IR Spectroscopy: The conversion of the carboxylic acid to an ester is confirmed by the disappearance of the broad O-H stretch (typically 2500-3300 cm−1 ) and the appearance of a sharp, strong C=O stretching vibration around 1710-1730 cm−1 . Furthermore, aliphatic C-H stretching from the new methoxy group appears near 2895 cm−1 .
-
NMR Spectroscopy: In 1H NMR, the most diagnostic signal is a sharp, distinct singlet integrating to three protons at approximately δ 4.00 ppm, corresponding to the −OCH3 group. The aromatic protons of the acridine core remain highly deshielded (7.18–8.79 ppm) due to the extensive π -conjugation and the electron-withdrawing nature of the ester group at the 4-position.
Quantitative Data Summary
The following table consolidates the expected analytical data for pure methyl acridine-4-carboxylate:
| Analytical Method | Key Signals / Values | Structural Assignment / Significance |
| Yield | 73% – 91% | High efficiency across both synthetic routes. |
| IR (ATR) | ~3009 cm−1 | Aromatic C-H stretching (acridine core). |
| IR (ATR) | ~2895 cm−1 | Aliphatic C-H stretching (methoxy group). |
| IR (ATR) | ~1715 cm−1 | Strong C=O stretching (ester carbonyl). |
| 1H NMR (500 MHz, CDCl3 ) | δ 4.00 (s, 3H) | Methoxy protons ( −OCH3 ). |
| 1H NMR (500 MHz, CDCl3 ) | δ 7.18 – 8.79 (m, 7H) | Aromatic protons of the acridine scaffold. |
| 13C NMR (126 MHz, CDCl3 ) | δ 168.3 | Carbonyl carbon ( C=O ). |
| 13C NMR (126 MHz, CDCl3 ) | δ 52.4 | Methoxy carbon ( −OCH3 ). |
| HRMS (m/z) | [M+H] + calcd: 238.0863 | Confirms exact molecular mass ( C15H11NO2 ). |
Applications in Drug Development
Methyl acridine-4-carboxylate serves as a foundational building block for synthesizing complex N-acylhydrazones and carboxamides. These downstream derivatives are heavily utilized in oncology and infectious disease research[3][4].
Mechanism of Action
The planar nature of the acridine core allows it to slip between the base pairs of double-stranded DNA ( π−π stacking). When functionalized at the 4-position (e.g., via hydrazide or amide linkages derived from the methyl ester), the compound can project side chains into the DNA minor or major grooves. This intercalation stabilizes the DNA duplex and prevents the normal function of Topoisomerase I and II, enzymes critical for DNA unwinding during replication. The resulting replication blockade triggers apoptosis in rapidly dividing cancer cells or bacterial pathogens[1][4].
Pharmacological mechanism of action for acridine-based DNA intercalators.
Sources
Photophysical Properties of Acridine-Based Fluorescent Probes: A Technical Guide for Advanced Sensing and Diagnostics
The Acridine Scaffold: Structural Basis of Photophysics
Acridine, a nitrogen-containing tricyclic heteroaromatic compound, serves as a highly versatile fluorophore scaffold. Its planar, rigid structure promotes strong π−π∗ transitions, yielding robust absorption and emission profiles. The photophysical behavior of acridine derivatives is profoundly sensitive to their microenvironment—specifically polarity, viscosity, and pH[1]. By functionalizing the acridine core with specific electron-donating or electron-withdrawing moieties, researchers can engineer probes that respond to target analytes via distinct photophysical mechanisms, making them invaluable in biological sensing and drug development.
Fundamental Photophysical Properties
The utility of an acridine probe is largely dictated by its fluorescence quantum yield ( Φf ), which measures the efficiency of converting absorbed photons into emitted photons. Table 1 summarizes the quantum yields of benchmark acridine dyes.
Quantitative Data Summary: Quantum Yields
| Acridine Dye | Solvent/Condition | Fluorescence Quantum Yield ( Φf ) | Reference Standard |
| Acridine Orange | Basic Ethanol | 0.20 | Soep et al., 1972[2] |
| Proflavine | Water, pH 7 | 0.34 | Melhuish, 1964[2] |
| Acridine Yellow | Ethanol | 0.47 | Olmsted, 1979[2] |
| 9-Aminoacridine | Ethanol | 0.99 | Strickler & Berg, 1962[2] |
Causality in Quantum Yield Variations: The stark contrast in quantum yields—from 0.20 for Acridine Orange to 0.99 for 9-Aminoacridine—is rooted in molecular symmetry and non-radiative decay pathways. The amino group at the 9-position of 9-aminoacridine strongly donates electron density into the acridine core. This raises the energy level of the lowest unoccupied molecular orbital (LUMO) and increases the energy gap between the singlet ( S1 ) and triplet ( T1 ) excited states. By widening this gap, the molecule minimizes intersystem crossing (ISC) to the triplet state, thereby maximizing radiative decay and achieving a near-perfect quantum yield[2].
Mechanistic Pathways: Modulating Emission via PET and ICT
Acridine probes are typically engineered as "turn-on" or ratiometric sensors by exploiting specific energy or electron transfer mechanisms[3].
-
Photoinduced Electron Transfer (PET): In a typical PET-based acridine sensor, a receptor moiety (e.g., an amine or terpyridyl ligand) is electronically decoupled from the acridine core. Upon photon absorption, an electron from the receptor's highest occupied molecular orbital (HOMO) rapidly transfers to the fluorophore's HOMO, quenching fluorescence. When a target analyte (such as Zn2+ , Cd2+ , or H+ ) coordinates with the receptor, the receptor's HOMO energy is lowered, thermodynamically blocking PET and restoring the acridine's intrinsic fluorescence[4].
-
Intramolecular Charge Transfer (ICT): ICT mechanisms rely on a "push-pull" electron dynamic. For example, coupling an electron-donating acridine unit with an electron-withdrawing triazine group creates an A-D-A' system[5]. Excitation induces a charge transfer that drastically alters the molecule's dipole moment. Analyte binding perturbs this electron density, altering the HOMO-LUMO gap and resulting in a pronounced solvatochromic shift (e.g., green to yellow emission) rather than simple quenching[5].
Logical flow of PET and ICT mechanisms in acridine-based fluorescent probes.
Experimental Methodology: Self-Validating Quantum Yield Determination
Accurate quantification of photophysical properties requires rigorous, self-validating protocols. The comparative method is the gold standard for determining relative fluorescence quantum yield[2].
Step-by-Step Protocol:
-
Sample Preparation: Prepare a series of dilute solutions for both the acridine probe and a reference standard (e.g., Quinine Sulfate in 0.1M H2SO4 , Φf=0.546 ) in optically matched solvents.
-
Causality: Matching solvents ensures identical refractive indices ( η ), preventing discrepancies in the fluorometer's internal light collection efficiency.
-
-
Absorbance Measurement: Measure the UV-Vis absorbance of all solutions at a single excitation wavelength.
-
Crucial Validation: Absorbance must be kept strictly below 0.1 at the excitation wavelength. Higher absorbances trigger the inner filter effect (reabsorption of emitted photons by unexcited molecules), which non-linearly skews the emission data[2].
-
-
Fluorescence Acquisition: Record the steady-state fluorescence emission spectra using the exact excitation wavelength established in Step 2. Keep slit widths constant.
-
Spectral Integration: Calculate the integrated fluorescence intensity (total area under the emission curve) for each sample.
-
Linear Regression: Plot the integrated fluorescence area (y-axis) against the absorbance (x-axis) for both the sample and the reference.
-
Data Validation & Calculation: A self-validating system requires the linear regression to yield an R2>0.99 . Deviations indicate aggregation or self-quenching. Calculate the quantum yield using the ratio of the slopes:
Φsample=Φref×(SloperefSlopesample)×(ηref2ηsample2)
Step-by-step self-validating workflow for determining relative fluorescence quantum yield.
Advanced Applications in Biological Sensing
DNA Intercalation & Structural Probing: The planar acridine core is an excellent DNA intercalator. When dyes like acridine orange or proflavine insert between DNA base pairs, their rotational and vibrational degrees of freedom are highly restricted. This physical constraint drastically reduces non-radiative decay pathways, leading to a parallel increase in both fluorescence lifetime and quantum yield, making them powerful tools for nucleic acid quantification and tracking[1][6].
Microenvironmental Mapping (Polarity and Viscosity): Acridine derivatives are highly sensitive to cellular microenvironments. Probes functionalized with dicyanoisophorone exhibit a massive 38-fold enhancement in fluorescence intensity and a red-shift in emission as solvent polarity increases. This is due to the stabilization of the highly polar ICT excited state, allowing for dynamic monitoring of intracellular lipid droplets and lysosomes.
Extreme pH Monitoring: While most probes operate near physiological pH, dual-response acridine probes attached to Tröger's base can monitor extreme acidic (pH 1.4–3.4) and alkaline (pH 12.5–15.0) conditions. The protonation/deprotonation of the acridine nitrogen directly modulates the emission spectra, providing linear, ratiometric readouts in harsh biological or industrial environments[7].
References
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Fluorescent properties and probe features of newly synthesized acridine-terpyridyl bidentate ligand and its metalated complexes. ResearchGate. 4
-
Quantitative comparison of fluorescence quantum yields of acridine dyes. Benchchem. 2
-
Triazine-Modified Color-Responsive Triarylboron/Acridine Fluorescent Probe with Multi-Channel Charge Transfer for Highly Sensitive Fluoride Ion Detection. MDPI. 5
-
An unexpected dual-response pH probe based on acridine. SciSpace. 7
-
Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation. RSC Publishing.
-
Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: synthesis, photophysical, photochemical and biological applications. PubMed. 1
-
Colorimetric and Fluorescent 'light-up' Probe to Investigate ICT and a-PET Mechanisms for the Detection of Cu2+ and a Solid-State Emitter for the Visualization of Latent Fingerprints. ChemRxiv. 3
-
Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA. PubMed. 6
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- 7. scispace.com [scispace.com]
The Dual Faces of a Heterocycle: A Technical Guide to the Biological Activity of Acridine and Acridone Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The planar, tricyclic scaffolds of acridine and its oxidized counterpart, acridone, have long captivated the attention of medicinal chemists. These privileged pharmacophores are not merely relics of early dye chemistry but represent a versatile and potent class of compounds with a broad spectrum of biological activities.[1][2] Their unique physicochemical properties, particularly the ability to interact with nucleic acids and enzymes, have cemented their role in the development of therapeutics for a range of human diseases.[3][4] This in-depth technical guide provides a comprehensive exploration of the biological activities of acridine and acridone analogues. It delves into the core mechanisms of action, offers detailed, field-proven experimental protocols for their evaluation, and presents a curated summary of quantitative data to inform future drug discovery and development efforts. Our focus is on empowering researchers with the foundational knowledge and practical methodologies required to navigate the complexities and unlock the full therapeutic potential of this remarkable class of compounds.
The Core of Activity: Understanding the Acridine and Acridone Pharmacophores
The biological prowess of acridine and acridone analogues stems directly from their distinct, yet related, chemical structures. Acridine, a nitrogen-containing heterocyclic aromatic compound, possesses a planar geometry that is fundamental to its primary mechanism of action: DNA intercalation.[5][6] This planarity allows the molecule to slip between the base pairs of the DNA double helix, driven by π-π stacking interactions.[5] This act of insertion physically distorts the DNA structure, leading to an unwinding of the helix, an increase in its length and rigidity, and ultimately, the disruption of critical cellular processes such as DNA replication and transcription.[5][7]
Acridone, or 9(10H)-acridinone, retains the tricyclic core but features a carbonyl group at the 9-position.[2] While still capable of DNA intercalation, the acridone scaffold is also a common feature in a variety of naturally occurring alkaloids with a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2][8] The presence of the carbonyl group and the nitrogen atom at the 10-position allows for a different pattern of hydrogen bonding and electronic distribution, influencing the molecule's interaction with various biological targets.
The true versatility of these scaffolds lies in the potential for chemical modification. The nature, position, and length of substituents on the acridine or acridone nucleus are critical determinants of biological activity, selectivity, and pharmacokinetic properties.[4][9] For instance, the addition of side chains, often at the 9-position of the acridine ring, can significantly modulate a compound's DNA binding affinity and its ability to inhibit key enzymes.[5]
Mechanisms of Action: The Molecular Battleground
The biological effects of acridine and acridone analogues are exerted through a variety of molecular mechanisms, with the most prominent being DNA intercalation and enzyme inhibition.
DNA Intercalation: A Physical Disruption of the Genetic Code
As previously mentioned, the planarity of the acridine ring is the key driver of its ability to intercalate into DNA.[5] This non-covalent insertion between base pairs leads to a cascade of cellular consequences, including the inhibition of DNA and RNA polymerases, which are unable to traverse the distorted DNA template.[5][10] This disruption of fundamental cellular processes can trigger cell cycle arrest and ultimately lead to programmed cell death, or apoptosis.[7]
Diagram 1: The Mechanism of DNA Intercalation by Acridine Analogues
Caption: Mechanism of DNA intercalation by acridine analogues.
Enzyme Inhibition: Targeting the Cellular Machinery
Beyond their interaction with DNA, acridine and acridone analogues are potent inhibitors of several key enzymes, a property that significantly contributes to their therapeutic effects.
-
Topoisomerases: These enzymes are crucial for managing the topological stress of DNA during replication and transcription.[11][12] Acridine derivatives, such as the clinically used anticancer agent amsacrine, can act as topoisomerase "poisons."[1][11] They stabilize the transient covalent complex formed between the topoisomerase and DNA, leading to persistent DNA strand breaks and triggering apoptosis.[12][13] Both topoisomerase I and II can be targeted by different acridine analogues.[11][14]
-
Telomerase: This enzyme is responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In most cancer cells, telomerase is overactive, contributing to their immortality. Acridine derivatives have been shown to inhibit telomerase activity, leading to telomere shortening and eventual cell senescence or apoptosis.[1][4]
-
Cholinesterases: In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy.[1][2] Tacrine, an acridine derivative, was one of the first drugs approved for the treatment of Alzheimer's disease, acting as a cholinesterase inhibitor to increase the levels of the neurotransmitter acetylcholine in the brain.[1][15]
A Spectrum of Biological Activities and Therapeutic Applications
The diverse mechanisms of action of acridine and acridone analogues translate into a wide range of biological activities, making them valuable candidates for various therapeutic applications.
Anticancer Activity
The anticancer properties of acridines and acridones are the most extensively studied.[1][4] Their ability to intercalate DNA and inhibit topoisomerases and telomerase makes them potent cytotoxic agents against a variety of cancer cell lines.[1][7][11] Several acridine derivatives have entered clinical trials, and amsacrine is used in the treatment of certain types of leukemia.[1] Research is ongoing to develop new analogues with improved efficacy, selectivity, and reduced side effects.[6][16]
Antimicrobial and Antiviral Activity
Historically, aminoacridines were used as antibacterial agents before the advent of sulfonamides and penicillins.[12] There is renewed interest in this class of compounds for combating drug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA).[12][17] Acridone alkaloids and their synthetic derivatives have also demonstrated significant antiviral activity, including against the herpes simplex virus and hepatitis C virus.[2]
Anti-neurodegenerative Activity
As mentioned, the cholinesterase inhibitory activity of acridine derivatives like tacrine has been applied to the treatment of Alzheimer's disease.[1][15] Research in this area focuses on developing new analogues with improved pharmacokinetic profiles and reduced hepatotoxicity, which was a significant side effect of tacrine.[18]
Photodynamic Therapy (PDT)
Certain acridine derivatives, such as acridine orange, can function as photosensitizers.[19][20] In PDT, a photosensitizer is administered and accumulates in target tissues, such as tumors.[9][21] Subsequent irradiation with light of a specific wavelength activates the photosensitizer, leading to the generation of reactive oxygen species (ROS) that cause localized cell death.[19][22] This approach offers a targeted therapy with potentially fewer side effects than conventional chemotherapy.[21][23]
Quantitative Data Summary
The following tables provide a summary of the reported biological activities of selected acridine and acridone analogues. This data is intended to serve as a comparative reference for researchers in the field.
Table 1: Anticancer Activity of Selected Acridine/Acridone Analogues
| Compound ID | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Amsacrine (m-AMSA) | Leukemia (various) | Varies | Topoisomerase II inhibitor | [1] |
| DACA | Various | Varies | Topoisomerase I and II inhibitor | [11] |
| C-1305 (Triazoloacridone) | Various | Varies | Topoisomerase II inhibitor | [1] |
| Acronycine | Multiple Myeloma | Varies | DNA interaction | [11] |
| Compound 120g | NCl H-522 (Lung) | 4.2 | Not specified | [1] |
| Compound 123b | HCT-15 (Colon) | 2.4 | Not specified | [1] |
| Compound 8b | HCT-116 (Colon) | 9.39 | Topoisomerase I inhibitor | [14] |
| Compound 7c | HepG2 (Liver) | Varies | Topoisomerase II inhibitor | [13] |
Table 2: Enzyme Inhibitory Activity of Selected Acridine/Acridone Analogues
| Compound ID | Target Enzyme | IC50 | Reference |
| Tacrine (THA) | Human Acetylcholinesterase (hAChE) | 500 nM | [1] |
| Tacrine (THA) | Human Butyrylcholinesterase (hBChE) | 23 nM | [1] |
| Compound 29 | Human Acetylcholinesterase (hAChE) | 2-8 nM | [1] |
| Compound 28 | Human Butyrylcholinesterase (hBChE) | 0.4-20 nM | [1] |
| Compound 61i | Carbonic Anhydrase I (hCA I) | 47.2 µM | [1] |
| Compound 61i | Carbonic Anhydrase II (hCA II) | 50.1 µM | [1] |
| Compound 130 | Topoisomerase II | 5 µM | [1] |
| Compound 8b | Topoisomerase I | 3.41 µg/mL | [14] |
Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of acridine and acridone analogues. These protocols are designed to be self-validating and are grounded in established laboratory practices.
In Vitro Cytotoxicity Assessment: The MTT Assay
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][23] Viable cells with active mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[8][24] The amount of formazan produced is directly proportional to the number of living cells. This assay is a fundamental first step in evaluating the potential anticancer activity of a compound.
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of the test acridine/acridone analogue in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final solvent concentration should typically not exceed 0.5% to avoid solvent-induced toxicity.[1]
-
Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only).[1]
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[1]
-
Diagram 2: Experimental Workflow for the MTT Cytotoxicity Assay
Caption: A typical experimental workflow for an MTT cytotoxicity assay.
DNA Intercalation Assessment: Fluorescence Displacement Assay
Causality: This assay provides an indirect but robust method for assessing a compound's ability to intercalate into DNA.[25][26] It relies on the displacement of a fluorescent DNA intercalator, such as ethidium bromide (EtBr), from a DNA-EtBr complex.[6][25] When EtBr intercalates into DNA, its fluorescence is significantly enhanced. If a test compound also intercalates, it will compete with EtBr for binding sites, leading to the displacement of EtBr and a corresponding decrease in fluorescence.[25][26] The extent of fluorescence quenching is proportional to the DNA binding affinity of the test compound.
Protocol:
-
Preparation of Solutions:
-
Prepare stock solutions of calf thymus DNA (ct-DNA), ethidium bromide (EtBr), and the test acridine/acridone analogue in a suitable buffer (e.g., Tris-HCl).
-
Determine the concentration of ct-DNA spectrophotometrically.
-
-
Formation of the DNA-EtBr Complex:
-
Fluorescence Measurement:
-
Measure the initial fluorescence intensity of the DNA-EtBr complex using a spectrofluorometer. The typical excitation and emission wavelengths for EtBr are ~520 nm and ~600 nm, respectively.[25]
-
-
Titration with the Test Compound:
-
Add increasing concentrations of the test compound to the cuvette containing the DNA-EtBr complex.
-
After each addition, allow the solution to equilibrate for 5 minutes before recording the fluorescence intensity.[25]
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Calculate the percentage of fluorescence quenching at each concentration of the test compound.
-
The binding affinity can be estimated by determining the concentration of the compound that causes a 50% reduction in fluorescence (IC50).[25] Further analysis, such as Scatchard plots, can be used to determine the binding constant.[26]
-
Topoisomerase I Inhibition Assay: DNA Relaxation Assay
Causality: This assay directly measures the enzymatic activity of topoisomerase I, which is its ability to relax supercoiled DNA.[11] In the absence of an inhibitor, topoisomerase I will convert supercoiled plasmid DNA into its relaxed form.[11] A catalytic inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The different topological forms of DNA (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis, as the more compact supercoiled form migrates faster through the gel.[11]
Protocol:
-
Reaction Setup:
-
In microcentrifuge tubes, set up the reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), and the reaction buffer.[11]
-
Add the test acridine/acridone analogue at various concentrations. Include a positive control inhibitor (e.g., camptothecin) and a no-inhibitor control.
-
-
Enzyme Addition and Incubation:
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K to digest the enzyme.[11]
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in TAE or TBE buffer.
-
Load the entire reaction mixture into the wells of the gel.
-
Run the gel at 5-10 V/cm for 2-3 hours.[11]
-
-
Visualization and Data Analysis:
-
Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes and then destain in water.[11]
-
Visualize the DNA bands using a UV transilluminator. Supercoiled DNA will appear as a faster-migrating band, while relaxed DNA will be a slower-migrating band.[11]
-
Quantify the intensity of the supercoiled and relaxed DNA bands. The percentage of inhibition is calculated relative to the no-inhibitor control. The IC50 value is the concentration of the compound that causes 50% inhibition of the enzyme's relaxation activity.[11]
-
Acetylcholinesterase Inhibition Assay: Ellman's Method
Causality: Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring acetylcholinesterase (AChE) activity and screening for inhibitors.[2][27] The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine.[2] This thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[2][27] The rate of color formation is directly proportional to the enzyme activity, and a decrease in this rate in the presence of a test compound indicates inhibition.
Protocol:
-
Reagent Preparation:
-
Assay Plate Setup (96-well plate):
-
Add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of the various dilutions of the test compound to the test wells.
-
For the positive control (100% enzyme activity), add 25 µL of phosphate buffer (with the same percentage of solvent as the inhibitor wells).
-
For the blank, add 50 µL of phosphate buffer.[27]
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the AChE enzyme solution to all wells except the blank.
-
Add 50 µL of the DTNB solution to all wells.[27]
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
To initiate the enzymatic reaction, add 25 µL of the ATCI substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[27]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of positive control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination
Causality: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[16][17] It is a fundamental measure of the potency of a potential antimicrobial compound. The broth microdilution method is a standardized and widely used technique for determining MIC values.[17][20]
Protocol (Broth Microdilution):
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test acridone analogue in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).[17]
-
The plate should also include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).[17]
-
-
Inoculum Preparation:
-
Grow the test microorganism (e.g., S. aureus) overnight.
-
Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[17]
-
Dilute this standardized suspension in the broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[20]
-
-
Inoculation and Incubation:
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[16]
-
In Vitro Photodynamic Therapy (PDT) Assay
Causality: This assay evaluates the phototoxic potential of a photosensitizing acridine derivative.[3][21] The protocol involves incubating cells with the photosensitizer, followed by irradiation with light of a specific wavelength.[18][21] The resulting cell death, typically measured by an apoptosis or cytotoxicity assay, is compared to control groups (cells with photosensitizer but no light, cells with light but no photosensitizer, and untreated cells) to determine the light-dependent cytotoxic effect.
Protocol:
-
Cell Seeding and Incubation with Photosensitizer:
-
Seed cells (e.g., a cancer cell line) in a multi-well plate and allow them to attach overnight.
-
Remove the medium and wash the cells with PBS.
-
Add medium containing various concentrations of the acridine photosensitizer to the cells.[21]
-
Incubate for a specified period (e.g., 4-24 hours) in the dark to allow for cellular uptake of the photosensitizer.[3][18]
-
-
Irradiation:
-
Post-Irradiation Incubation and Viability Assessment:
-
Data Analysis:
-
Compare the viability of the cells treated with both the photosensitizer and light to the control groups.
-
A significant decrease in viability in the fully treated group compared to the controls indicates a photodynamic effect.
-
Conclusion and Future Perspectives
Acridine and acridone analogues represent a rich and enduring source of biologically active compounds with significant therapeutic potential. Their multifaceted mechanisms of action, centered around DNA intercalation and enzyme inhibition, provide a solid foundation for the development of novel anticancer, antimicrobial, and anti-neurodegenerative agents. The synthetic tractability of these scaffolds allows for fine-tuning of their pharmacological profiles, offering the potential to enhance efficacy, improve selectivity, and overcome challenges such as drug resistance.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new acridine and acridone derivatives. By combining these in vitro assays with in silico modeling and subsequent in vivo studies, researchers can accelerate the journey from compound synthesis to potential clinical application. Future research will likely focus on the development of multi-target agents, the use of these scaffolds as drug delivery vehicles, and the exploration of their potential in emerging therapeutic areas. As our understanding of the complex cellular pathways involved in disease continues to grow, the versatile acridine and acridone nucleus is poised to remain a cornerstone of medicinal chemistry and drug discovery.
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Sharma, M. (2018). Medicinal chemistry of acridine and its analogues. RSC medicinal chemistry, 9(10), 1339–1352. [Link]
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Kwiatkowski, S., Knap, B., Przystupski, D., Saczko, J., Kędzierska, E., Knap-Czop, K., Kotlińska, J., Michel, O., Kotowski, K., & Łysek-Gładysińska, M. (2018). Photodynamic Therapy Review: Principles, Photosensitizers, Applications, and Future Directions. Pharmaceuticals (Basel, Switzerland), 11(2), 50. [Link]
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Boger, D. L., & Tse, W. C. (2003). A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity. Accounts of chemical research, 36(11), 821–829. [Link]
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Dzierzbicka, K., & Trzonkowski, P. (2016). Biomedical applications of acridines : derivatives, syntheses, properties and biological activities with a focus on neurodegenerative diseases. DOKUMEN.PUB. [Link]
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Al-Ostath, A., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Pharmaceuticals, 17(11), 1487. [Link]
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Singh, S., Das, S., & Kumar, S. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. Heliyon, 5(4), e01460. [Link]
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DNA binding properties of 5-methylacridine-4-carboxylic acid derivatives
An In-Depth Technical Guide to the DNA Binding Properties of 5-Methylacridine-4-Carboxylic Acid Derivatives
Abstract
This technical guide provides a comprehensive examination of the , a class of compounds demonstrating significant potential in oncology. The planar acridine scaffold enables these molecules to function as potent DNA intercalators, while modifications, particularly at the 4-position, modulate their binding affinity, specificity, and biological activity. This document delves into the core mechanisms of interaction, including duplex DNA intercalation and G-quadruplex stabilization, the resulting cellular consequences, and the structure-activity relationships that govern their efficacy. We present a suite of detailed, field-proven experimental protocols for the biophysical characterization of these interactions, from initial binding confirmation to thermodynamic profiling and target validation. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals dedicated to advancing novel DNA-targeting therapeutics.
Introduction: The Acridine Scaffold in DNA-Targeted Therapy
The acridine nucleus, a planar tricyclic nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, renowned for its capacity to interact with nucleic acids.[1][2][3] The planarity of this aromatic system is the critical feature that facilitates its insertion between the base pairs of double-stranded DNA, a mechanism known as intercalation.[1][2] This interaction disrupts the topology and function of DNA, interfering with vital cellular processes like replication and transcription, ultimately leading to cytotoxicity.[1][4]
Within this broad class of compounds, derivatives of 5-methylacridine-4-carboxylic acid have emerged as particularly potent molecules with significant anti-proliferative properties.[5][6] Their biological activity is intrinsically linked to their high affinity for DNA. These derivatives not only target the canonical DNA double helix but also show interactions with non-canonical structures like G-quadruplexes.[5][6] These four-stranded structures are prevalent in telomeric regions and the promoter regions of oncogenes, making them attractive targets for anticancer drug development.[5][7] By stabilizing G-quadruplexes, these ligands can inhibit the activity of telomerase, an enzyme crucial for the immortal phenotype of cancer cells.[5][7]
This guide offers an in-depth exploration of the . We will dissect the molecular mechanisms of action, provide validated experimental workflows for their characterization, and discuss the structure-activity relationships that are crucial for the rational design of next-generation therapeutic agents.
Core Mechanisms of DNA Interaction
The biological efficacy of 5-methylacridine-4-carboxylic acid derivatives is rooted in their multifaceted interactions with DNA. The primary mode of binding is intercalation, but the specific substitutions on the acridine core dictate the overall affinity, sequence selectivity, and potential for targeting alternative DNA structures.
Binding Modes: Intercalation and G-Quadruplex Stabilization
-
DNA Intercalation: The foundational mechanism involves the insertion of the planar 5-methylacridine core between adjacent base pairs of the DNA double helix. This interaction is primarily driven by non-covalent forces, including π-π stacking between the aromatic system of the ligand and the DNA bases.[2][3] This insertion causes significant local distortions to the DNA structure, such as unwinding of the helix and an increase in the distance between base pairs, which subsequently obstructs the machinery of DNA replication and transcription.[1][2]
-
G-Quadruplex Binding: Human telomeric DNA and certain oncogene promoters are rich in guanine sequences that can fold into four-stranded G-quadruplex structures.[5][7] The planar surface of the acridine ring is well-suited to stack on the terminal G-quartet of these structures. Stabilization of G-quadruplexes by small molecules can block the binding of telomerase or transcription factors, leading to cellular senescence or apoptosis in cancer cells.[7] While derivatives of 5-methylacridine-4-carboxylic acid show high affinity for both duplex and quadruplex DNA, this often comes with poor specificity, binding strongly to both forms.[5][6]
Structure-Activity Relationships (SAR)
The biological activity of these compounds is finely tuned by their chemical structure:
-
The Acridine Core: The planarity of the tricyclic system is non-negotiable for effective intercalation.[2]
-
The 4-Carboxamide Moiety: The side chain attached to the 4-position carboxylic acid is a critical determinant of activity. It significantly influences DNA binding kinetics, affinity, and interactions with DNA-associated enzymes.[2][5] For instance, linking two 5-methylacridine-4-carboxamide units to create a dimer can lead to a marked increase in anti-proliferative activity.[5]
-
The 5-Methyl Group: While less studied, substitutions at the 5-position are known to be part of the most active derivatives, suggesting a role in optimizing the geometry of interaction within the DNA binding pocket.[5]
Downstream Cellular Consequences
The binding of these derivatives to DNA initiates a cascade of cellular events that contribute to their anticancer effects.
-
Topoisomerase Poisoning: Many acridine derivatives, including the related drug DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide), function as topoisomerase poisons.[8] They stabilize the covalent complex formed between topoisomerase enzymes (I and II) and DNA.[2] This prevents the re-ligation of DNA strands, leading to an accumulation of strand breaks, which are highly toxic to the cell.[8]
-
Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cellular checkpoint responses, often resulting in cell cycle arrest and the initiation of programmed cell death (apoptosis).[2]
Caption: DNA interaction modes and downstream cellular effects.
Experimental Characterization: A Validated Workflow
A multi-faceted experimental approach is essential to fully characterize the . This workflow is designed to progress from initial confirmation of binding to a detailed elucidation of the binding mode and thermodynamic drivers.
Caption: Workflow for characterizing DNA-ligand interactions.
Phase 1: Binding Confirmation and Affinity Determination
A. UV-Visible Spectroscopic Titration
-
Causality & Rationale: This technique is a primary indicator of interaction. Upon intercalation, the π-π stacking between the acridine chromophore and the DNA base pairs alters the electronic transition energy of the compound.[9] This results in a decrease in molar absorptivity (hypochromism) and a shift of the absorption maximum to a longer wavelength (bathochromic or red shift), providing strong evidence for interaction.[10]
-
Protocol:
-
Prepare a stock solution of the 5-methylacridine-4-carboxylic acid derivative in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer. Determine its concentration spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.[9]
-
Perform a titration by maintaining a constant concentration of the acridine compound (e.g., 20 µM) in a cuvette.
-
Incrementally add small aliquots of the ctDNA stock solution to the cuvette. Allow the solution to equilibrate for 5 minutes after each addition.
-
Record the UV-Vis absorption spectrum (e.g., 300-500 nm) after each addition.
-
-
Self-Validation: A clear isosbestic point in the spectral overlays indicates a two-state binding equilibrium between the free and DNA-bound ligand. The binding constant (Kb) can be calculated by fitting the absorbance changes to the Wolfe-Shimer equation or similar binding models.[10]
B. Fluorescence Competitive Binding Assay
-
Causality & Rationale: This is a robust method to confirm an intercalative binding mode. Ethidium bromide (EB) is a well-known intercalator that fluoresces strongly when bound to DNA. A test compound that also intercalates will compete for the same binding sites, displacing EB and causing a measurable quenching of the fluorescence intensity.[9] This provides stronger evidence for intercalation than UV-Vis alone.
-
Protocol:
-
Prepare a solution of ctDNA (e.g., 20 µM) and Ethidium Bromide (e.g., 2 µM) in buffer and incubate for 10 minutes to form the DNA-EB complex.
-
Record the initial fluorescence emission spectrum of the DNA-EB complex (Excitation λ ≈ 520 nm, Emission λ ≈ 600 nm).
-
Titrate the DNA-EB solution with increasing concentrations of the 5-methylacridine-4-carboxylic acid derivative.
-
After each addition, equilibrate for 5 minutes before recording the fluorescence emission spectrum.
-
-
Self-Validation: The data are used to calculate the Stern-Volmer quenching constant (Ksv), which quantifies the quenching efficiency. The apparent binding constant (Kapp) can be determined using the equation: KEB × [EB] = Kapp × [Compound]50, where KEB is the binding constant of EB to DNA (typically ~1.0 × 107 M-1) and [Compound]50 is the concentration of the test compound required to reduce the initial fluorescence by 50%.
| Parameter | UV-Vis Spectroscopy | Fluorescence Quenching |
| Observation | Hypochromism & Bathochromic Shift | Decrease in DNA-EB Fluorescence |
| Binding Constant (Kb) | 104 - 106 M-1 | 104 - 106 M-1 |
| Inference | Strong π-π stacking interaction | Competitive displacement of EB |
Table 1: Representative quantitative data from spectroscopic binding assays.
Phase 2: Elucidation of Binding Mode and Thermodynamics
A. Viscometry
-
Causality & Rationale: This hydrodynamic method provides definitive evidence for classical intercalation. Intercalating ligands increase the separation of adjacent base pairs, leading to a lengthening and stiffening of the DNA helix. This increase in the axial length of DNA results in a measurable increase in the viscosity of the solution.[9][11] In contrast, ligands that bind exclusively in the grooves cause minimal change to the DNA length and therefore have little to no effect on viscosity.
-
Protocol:
-
Prepare a series of solutions with a fixed concentration of sonicated, rod-like DNA fragments (to ensure solution homogeneity) and varying concentrations of the test compound.
-
Measure the flow time of each solution through a calibrated semi-micro viscometer submerged in a constant temperature water bath.
-
Calculate the relative specific viscosity (η/η0)1/3 versus the binding ratio ([Compound]/[DNA]).
-
-
Self-Validation: A significant and monotonic increase in relative viscosity with increasing compound concentration is a hallmark of DNA intercalation.
B. Isothermal Titration Calorimetry (ITC)
-
Causality & Rationale: ITC is the gold standard for thermodynamic characterization as it directly measures the heat (ΔH) released or absorbed during a binding event.[12][13] This allows for the simultaneous determination of the binding constant (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[13][14] The resulting thermodynamic signature provides deep insight into the nature of the binding forces. For intercalation, a negative enthalpy change (ΔH) is typical, suggesting favorable van der Waals and hydrogen bonding interactions, while the entropy change (ΔS) reflects hydrophobic contributions and conformational changes.[12][15]
-
Protocol:
-
Prepare precisely concentrated solutions of the acridine derivative and ctDNA in the same buffer batch after extensive dialysis to minimize heat of dilution effects.
-
Load the acridine derivative solution into the syringe and the DNA solution into the sample cell of the calorimeter.
-
Perform a series of injections of the ligand into the DNA solution, measuring the heat change after each injection until saturation is reached.
-
-
Self-Validation: The resulting binding isotherm (heat per injection vs. molar ratio) is fitted to a suitable binding model to extract the thermodynamic parameters. The consistency of the data and the quality of the fit (χ²) validate the results.
| Parameter | Typical Value for Intercalation | Driving Forces Indicated |
| Binding Constant (Ka) | 105 - 107 M-1 | High binding affinity |
| Enthalpy (ΔH) | Negative (e.g., -12 to -4 kcal·mol⁻¹)[15] | van der Waals & H-bonding |
| Entropy (TΔS) | Varies (can be +/-) | Hydrophobic & conformational effects |
| Gibbs Free Energy (ΔG) | Negative | Spontaneous binding process |
Table 2: Hypothetical thermodynamic profile for an intercalating 5-methylacridine-4-carboxamide derivative determined by ITC.
Phase 3: Target Validation and Biological Activity
A. Topoisomerase I/II Inhibition Assay
-
Causality & Rationale: To confirm that DNA binding translates into the inhibition of key nuclear enzymes. Topoisomerases relieve supercoiling in DNA. This assay tests the ability of a compound to inhibit this function, typically by stabilizing the enzyme-DNA cleavage complex.[2]
-
Protocol:
-
Incubate supercoiled plasmid DNA with human topoisomerase I or II in the presence of varying concentrations of the test compound.
-
Include a positive control (e.g., camptothecin for Topo I) and a negative (no compound) control.
-
Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, nicked) using agarose gel electrophoresis.
-
Stain the gel with a DNA stain and visualize the bands.
-
-
Self-Validation: Inhibition of enzyme activity is observed as a decrease in the formation of the relaxed DNA isoform compared to the negative control. A potent topoisomerase poison will lead to an accumulation of the supercoiled substrate and potentially linear or nicked DNA.[2]
B. MTT Cell Viability Assay
-
Causality & Rationale: This assay quantifies the anti-proliferative effect of the compounds on cancer cell lines, providing a crucial link between molecular interaction and cellular outcome. The assay measures the metabolic activity of cells, which correlates with cell viability.[16][17]
-
Protocol:
-
Seed cancer cells (e.g., HeLa, A549) in 96-well plates and allow them to adhere.[18]
-
Treat the cells with a serial dilution of the 5-methylacridine-4-carboxylic acid derivative for a set period (e.g., 48-72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[19][20]
-
Solubilize the formazan crystals and measure the absorbance at ~570 nm.
-
-
Self-Validation: The results are used to calculate the IC50 value—the concentration of the compound that inhibits cell growth by 50%. A low IC50 value indicates high cytotoxic potency.
| Compound | DNA Binding (Kb, M-1) | Topo II Inhibition | Cytotoxicity (IC50, µM) - HeLa Cells |
| Derivative A (Simple amide) | 1.2 x 105 | Moderate | 47.5[18] |
| Derivative B (Dimer) | 5.5 x 105 | Strong | < 10.0 |
| Derivative C (Bulky side-chain) | 8.0 x 104 | Weak | > 100 |
Table 3: Illustrative structure-activity relationship data, linking biophysical and cellular results.
Conclusion and Future Directions
Derivatives of 5-methylacridine-4-carboxylic acid represent a robust and versatile class of DNA-binding agents. Their primary mechanism of action involves DNA intercalation, leading to the inhibition of topoisomerase enzymes and the disruption of DNA replication and transcription, which culminates in potent anti-proliferative activity.[5][8] The extensive body of research demonstrates that the side chain at the 4-carboxamide position is a critical handle for modulating DNA affinity, biological potency, and pharmacokinetic properties.
The experimental framework detailed in this guide provides a self-validating system for the comprehensive characterization of these molecules, from initial spectroscopic evidence of binding to the thermodynamic and cellular validation of their mechanism. While these compounds exhibit high affinity for DNA, a key challenge and future direction will be to engineer derivatives with greater specificity for particular DNA sequences or structures, such as oncogene-specific G-quadruplexes.[5][6] The development of next-generation compounds could focus on:
-
Optimizing side chains to achieve selective recognition of target DNA sequences.
-
Designing hybrid molecules that conjugate the acridine scaffold to other pharmacophores to enhance efficacy and overcome drug resistance.[4]
-
Developing targeted delivery systems to increase the accumulation of these potent agents at tumor sites, thereby improving the therapeutic window.
The continued exploration of the 5-methylacridine-4-carboxylic acid scaffold holds significant promise for the discovery of novel and effective anticancer therapeutics.
References
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Ferreira, R., Aviñó, A., Mazzini, S., & Eritja, R. (2012). Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives. Molecules. [Link]
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Bentham Science. (2025). Emerging Insights and Innovations in Acridine Derivatives: A Review. Bentham Science. [Link]
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de Oliveira, C. H. S., et al. (2015). Synthesis, DNA Binding, and Antiproliferative Activity of Novel Acridine-Thiosemicarbazone Derivatives. Molecules. [Link]
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Paul, B. K., Guchhait, N. (2014). Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach. Physical Chemistry Chemical Physics. [Link]
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Ferreira, R., et al. (2012). Synthesis, DNA-binding and antiproliferative properties of acridine and 5-methylacridine derivatives. Molecules. [Link]
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Stankova, I. (2019). A review of published data on acridine derivatives with different biological activities. Medical and Health Science Journal. [Link]
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Sparapani, S., et al. (2008). Structure-activity relationships of acridine derivatives via click chemistry: A novel class of G-quadruplex binding ligands. Cancer Research. [Link]
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Anonymous. (2024). Emerging Role of Acridine Nucleus in The Treatment of Rare and Neglected Diseases: A Review. Pharmaceutical Sciences. [Link]
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Ma, L., et al. (2014). Acridine and its derivatives: a patent review (2009 - 2013). Expert Opinion on Therapeutic Patents. [Link]
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Zhou, C. H., et al. (2013). Synthesis, structure-activity relationship and biological activity of acridine derivatives as potent MDR-reversing agents. Current Medicinal Chemistry. [Link]
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Sadowski, B., et al. (2024). Insight into the intercalation of N-substituted acridine-9-amines into DNA based on spectroscopic and calorimetric analysis. Journal of Molecular Liquids. [Link]
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Furtado, M. A., & El-Hage, S. (1982). Competitive Binding Studies of Compounds That Interact With DNA Utilizing Fluorescence Polarization. Biochemical and Biophysical Research Communications. [Link]
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Turos-Cabal, M., et al. (2021). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Molecules. [Link]
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Ghosh, R., et al. (2010). Chemotherapeutic potential of 9-phenyl acridine: Biophysical studies on its binding to DNA. Journal of Biological Inorganic Chemistry. [Link]
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Ghosh, R., et al. (2010). Chemotherapeutic potential of 9-phenyl acridine: biophysical studies on its binding to DNA. JBIC Journal of Biological Inorganic Chemistry. [Link]
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ATA Scientific. (2018). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. ATA Scientific. [Link]
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Ammar, K. (2013). Insights into the Relative DNA Binding Affinity and Preferred Binding Mode of Homologous Compounds Using Isothermal Titration Calorimetry (ITC). IntechOpen. [Link]
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JETIR. (2022). SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION, DFT-STUDIES, MOLECULAR DOCKING, DNA BINDING ABILITY, MTTASSY AND ANTIMICROBIAL ACTIVI. JETIR. [Link]
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Sharma, S., et al. (2011). Synthesis and biological evaluation of new 9-aminoacridine-4-carboxamide derivatives as anticancer agents. Arabian Journal of Chemistry. [Link]
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Mobinikhaledi, A., et al. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research. [Link]
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Al-Ostoot, F. H., et al. (2024). Design, Synthesis, and In Vitro Preliminary Cytotoxicity Evaluation of New Anthraquinone-2-Carboxylic Acid Derivatives. The Open Medicinal Chemistry Journal. [Link]
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Spectroscopic analysis of Methyl Acridine-4-carboxylate
An In-depth Technical Guide to the Spectroscopic Analysis of Methyl Acridine-4-carboxylate
Foreword: The Rationale for a Spectroscopic Deep Dive
Acridine and its derivatives represent a "privileged scaffold" in medicinal chemistry. Their planar, tricyclic structure is a perfect template for DNA intercalation, leading to a rich history of development as anticancer, antiviral, and antimalarial agents.[1][2][3] Compounds like N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) have progressed to clinical trials, underscoring the therapeutic potential of the acridine-4-carboxamide core.[3][4] Methyl Acridine-4-carboxylate is a fundamental derivative in this class, serving as both a key synthetic intermediate and a subject of study itself.[1][2]
The precise characterization of this molecule is non-negotiable for any research or drug development program. Its biological activity is intrinsically linked to its three-dimensional structure, electronic properties, and purity. Spectroscopic analysis is the bedrock of this characterization. This guide moves beyond a simple recitation of techniques; it provides a holistic, field-tested framework for analysis. We will explore not just what to do, but why specific experimental choices are made, ensuring that the data generated is robust, reliable, and provides a self-validating confirmation of the molecule's identity and properties.
Integrated Spectroscopic Workflow
A single spectroscopic technique is a snapshot; a multi-pronged approach provides a complete, high-definition picture. The following workflow illustrates how different analytical methods are synergistically employed to move from an unknown sample to a fully characterized molecule. Each step provides complementary information, with the collective data ensuring an unambiguous structural assignment.
Caption: Integrated workflow for the comprehensive spectroscopic analysis of Methyl Acridine-4-carboxylate.
Mass Spectrometry (MS): The First Checkpoint
Expertise & Causality: Before investing time in detailed structural analysis, we must confirm the most fundamental property: the molecular weight. Mass spectrometry provides a precise and high-throughput method to verify that the synthesized compound has the correct molecular formula (C₁₅H₁₁NO₂). Electrospray Ionization (ESI) is a preferred technique as it is a "soft" ionization method that typically keeps the molecule intact, allowing for clear observation of the molecular ion.
Expected Data
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₅H₁₁NO₂ | Derived from the known structure.[5] |
| Molecular Weight | 237.25 g/mol | Sum of atomic weights of the constituent atoms.[5] |
| Observed Ion (ESI+) | m/z 238.08 | [M+H]⁺: The protonated molecular ion is the most commonly observed species in positive ion mode ESI. |
| Observed Ion (EI) | m/z 237.08 | [M]⁺: Electron ionization often shows the radical cation. |
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile to create a ~100 µg/mL stock solution.
-
Dilution: Further dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL. The goal is to avoid detector saturation.
-
Instrument Setup:
-
Set the mass spectrometer to positive ion detection mode.
-
Calibrate the instrument using a known standard to ensure mass accuracy.
-
Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Analysis: Acquire the mass spectrum over a range of m/z 100-500. Identify the peak corresponding to the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS), such as on a Q-TOF instrument, can provide the exact mass to within a few parts per million, allowing for unambiguous confirmation of the elemental composition.[6]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique that acts as a crucial quality control step. It confirms the presence of key functional groups, which for Methyl Acridine-4-carboxylate are the ester (carbonyl and C-O bonds) and the aromatic ring system. The presence and position of the C=O stretching vibration is a powerful diagnostic tool that immediately confirms the success of an esterification reaction. We use Attenuated Total Reflectance (ATR) as it requires minimal sample preparation and yields high-quality spectra for solid samples.
Expected Data
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| 3050-3100 | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the acridine ring system.[7] |
| ~2955 | Aliphatic C-H Stretch | Corresponds to the sp³ C-H bonds of the methyl (-CH₃) group.[7] |
| ~1725 | C=O Stretch (Ester) | A strong, sharp absorption band indicative of the carbonyl group in an aromatic ester.[7] |
| 1500-1600 | C=C & C=N Stretch | Multiple bands corresponding to the vibrations of the aromatic and heteroaromatic rings. |
| ~1250 | Asymmetric C-O-C Stretch | Characteristic of the ester linkage. |
Experimental Protocol: ATR-FTIR
-
Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (a few milligrams) of the solid Methyl Acridine-4-carboxylate powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal. This is essential for achieving a strong, high-quality signal.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-600 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum for the presence of the characteristic absorption bands listed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Causality: NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. ¹H NMR reveals the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. ¹³C NMR provides a map of the carbon skeleton. For a molecule like Methyl Acridine-4-carboxylate, the aromatic region of the ¹H NMR spectrum will be complex, but its pattern is a unique fingerprint for the 4-substituted acridine core. DMSO-d₆ is often a good solvent choice for acridine derivatives due to their good solubility and its ability to prevent signal overlap with the solvent peak in key regions.
Expected ¹H NMR Data (Predicted for 400 MHz in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.8 - 9.2 | Doublet (d) or Multiplet (m) | 1H | H-5 | Strongly deshielded by the adjacent nitrogen and the anisotropic effect of the neighboring ring. |
| ~8.2 - 8.5 | m | 2H | H-1, H-8 | Deshielded protons on the outer rings. |
| ~7.6 - 8.0 | m | 4H | H-2, H-3, H-6, H-7 | Remaining aromatic protons, appearing in a complex multiplet region. |
| ~3.9 - 4.1 | Singlet (s) | 3H | -OCH₃ | Protons of the methyl ester group, appearing as a sharp singlet. |
Expected ¹³C NMR Data (Predicted for 100 MHz in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167 | C=O | Carbonyl carbon of the ester, highly deshielded.[7] |
| ~148 - 150 | C-4a, C-8a | Quaternary carbons adjacent to the nitrogen atom.[8] Quaternary carbons often show weaker signals.[9] |
| ~120 - 140 | Aromatic C-H & C-q | Aromatic carbons of the acridine rings. The exact shifts are influenced by the substituents. |
| ~53 | -OCH₃ | Methyl carbon of the ester. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
-
Instrument Tuning: Insert the sample into the NMR spectrometer. The instrument must be tuned to the specific sample and locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the magnetic field homogeneity, which is critical for obtaining sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range (e.g., 0-12 ppm).
-
The number of scans can be adjusted (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line.
-
A wider spectral width is needed (e.g., 0-200 ppm).
-
Due to the low natural abundance of ¹³C, significantly more scans are required (hundreds to thousands) to obtain a good spectrum.
-
-
Data Processing: Fourier transform the raw data (FID). Phase the spectrum and perform baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak.
UV-Visible and Fluorescence Spectroscopy: Probing Electronic Properties
Expertise & Causality: The extended π-conjugated system of the acridine core gives rise to characteristic electronic transitions that can be probed by UV-Vis spectroscopy.[10] These spectra are sensitive to substitution and the solvent environment.[11] Acridines are also famously fluorescent, a property that is central to their use as biological probes.[12] Analyzing both absorption and emission provides insight into the molecule's photophysical behavior. This is particularly relevant for applications involving DNA binding, where changes in the absorption (hypochromism) and fluorescence (quenching) upon titration with DNA can confirm interaction.[13][14]
Expected Data (in Ethanol)
| Technique | Parameter | Expected Value | Rationale |
| UV-Vis | λ_max | 350-450 nm | Corresponds to the characteristic π→π* transitions of the acridine chromophore.[10] |
| Fluorescence | λ_emission | > λ_max | Emission occurs at a longer wavelength than absorption (Stokes shift). |
Experimental Protocol: UV-Vis Absorption
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble (e.g., ethanol, acetonitrile).
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) by accurately weighing the compound and dissolving it in a precise volume of the chosen solvent.
-
Working Solution: Dilute the stock solution to prepare a working solution with an absorbance maximum below 1.0 AU (Absorbance Units) to ensure adherence to the Beer-Lambert law. A typical concentration is around 10-20 µM.
-
Data Acquisition:
-
Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the "blank") and another with the sample solution.
-
Record the absorption spectrum over a range of 200-500 nm.[11]
-
The instrument software will automatically subtract the blank spectrum.
-
Advanced Application: DNA Binding Analysis Workflow
The interaction of acridine derivatives with DNA is a cornerstone of their biological activity. A UV-Vis titration experiment is a classic method to observe and quantify this binding.
Caption: Workflow for a DNA titration experiment using UV-Vis spectroscopy to probe intercalation.[14][15]
Conclusion
The spectroscopic analysis of Methyl Acridine-4-carboxylate is a systematic process where each technique provides a crucial piece of the puzzle. Mass spectrometry confirms the molecular weight. IR spectroscopy validates the presence of essential functional groups. ¹H and ¹³C NMR spectroscopy provide an unambiguous and detailed map of the molecular structure. Finally, UV-Vis and fluorescence spectroscopy characterize the electronic and photophysical properties that are often linked to the molecule's function. By following this integrated and self-validating workflow, researchers and drug development professionals can establish the identity, purity, and fundamental properties of this important acridine derivative with the highest degree of scientific confidence.
References
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Royal Society of Chemistry. (2019). Supporting Information. RSC. Retrieved from [Link]
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Al-Subari, S. N., et al. (2022). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Molecules, 27(9), 2889. MDPI. Retrieved from [Link]
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ChemSynthesis. (n.d.). methyl 4-acridinecarboxylate. Retrieved from [Link]
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Aviñó, A., et al. (2011). Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives. Molecules, 16(8), 6535-6550. PMC. Retrieved from [Link]
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Al-Ostath, A., et al. (2024). Recent Advances in Synthetic Pathways and Therapeutic Potential of Acridine and Acridone Derivatives. Pharmaceuticals, 17(9), 1184. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Acridine. PubChem. Retrieved from [Link]
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Gensicka-Kowalewska, M., Cholewiński, G., & Dzierzbicka, K. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances, 7(22), 13236-13266. Retrieved from [Link]
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Jayavel, P., et al. (2024). Design, one-pot novel synthesis of substituted acridine derivatives: DFT, structural characterisation, ADME and anticancer DNA polymerase epsilon molecular docking studies. Molecular Simulation, 50(6), 512-530. Taylor & Francis Online. Retrieved from [Link]
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Acheson, R. M. (1973). The Infrared Spectra of Acridines. Journal of the Chemical Society, Perkin Transactions 1, 1912-1916. R Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Electronic absorption spectra of acridine derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Design and Synthesis of Acridine-4-Carboxamide and Acridine-4-Carboxylate Derivatives as Tyrosine Kinase Inhibitors. Retrieved from [Link]
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Mil-owska, K., et al. (2022). Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. Scientific Reports, 12, 16140. PMC. Retrieved from [Link]
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Itoh, T., et al. (2002). RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. Heterocycles, 57(4), 743-748. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Acridine. Retrieved from [Link]
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Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption data of the acridine derivatives. Retrieved from [Link]
-
De, S., & Basu, S. (1997). Fluorescence Spectral Study of 9-Acridinecarboxylic Acid and Its Methyl Ester. Understanding the Unusual Fluorescence Behavior of 9-Anthroic Acid. The Journal of Physical Chemistry A, 101(16), 3076-3082. ACS Publications. Retrieved from [Link]
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ResearchGate. (n.d.). UV–Vis absorption spectra of studied acridine derivatives. Retrieved from [Link]
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- 3. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 4. Recent Advances in Synthetic Pathways and Therapeutic Potential of Acridine and Acridone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Acridine | C13H9N | CID 9215 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 13. mdpi.com [mdpi.com]
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- 15. researchgate.net [researchgate.net]
In silico molecular docking studies of acridine derivatives
Title: In Silico Molecular Docking Studies of Acridine Derivatives: A Comprehensive Technical Guide
Executive Summary Acridine and its derivatives represent a privileged class of pharmacophores characterized by a planar, tricyclic nitrogen-containing ring system. Their unique physicochemical properties enable them to intercalate with DNA and interact with a diverse array of enzymatic targets, making them highly valuable in oncology, neuropharmacology, and infectious disease research [[1]](). As a Senior Application Scientist, I have observed that the successful optimization of acridine-based lead compounds relies heavily on rigorous in silico molecular docking. This whitepaper elucidates the mechanistic rationale, step-by-step methodologies, and self-validating protocols required to conduct high-fidelity docking studies on acridine derivatives.
The Pharmacological Landscape and Target Selection
The structural versatility of acridines allows for multi-target directed drug design. Understanding the biological mechanism is the foundational step in designing a predictive docking study.
-
Anticancer Targeting (Topoisomerases & Kinases): The planar geometry of acridines facilitates DNA intercalation, which subsequently poisons Topoisomerase I and II by stabilizing the cleavable complex, leading to DNA strand breaks and apoptosis 2. Furthermore, specific amide-based acridines have demonstrated potent inhibition of kinases such as VEGFR2 and B-Raf, outperforming standard inhibitors like sorafenib in in silico models 3.
-
Neurodegenerative Diseases (Cholinesterases): In Alzheimer's disease research, 9-phosphorylated and dihydroacridine derivatives are evaluated for their dual ability to inhibit butyrylcholinesterase (BChE) and prevent β-amyloid self-aggregation [[4]]().
-
Antimicrobial & Antileishmanial Activity: Acridine scaffolds have been successfully repurposed as fungal chitinase inhibitors 5 and have shown significant micromolar efficacy against Leishmania strains by disrupting DNA metabolism 6.
Acridine-mediated Topoisomerase inhibition and apoptosis signaling pathway.
In Silico Workflow Design: The Causality Behind the Choices
A robust docking protocol is not a mere execution of software commands; it is a self-validating system where every parameter choice is grounded in physical chemistry.
-
Protein Preparation: Raw PDB structures contain artifacts. Why do we meticulously assign protonation states? Because the active sites of targets like VEGFR2 contain critical acidic residues (e.g., Asp594, Glu501) that form salt bridges with the basic nitrogen of the acridine core 3. Misassigning the protonation state of histidine or aspartate at physiological pH (7.4) will yield false-negative binding poses. Furthermore, while most crystallographic waters are removed, structural waters bridging the ligand and the receptor (such as those interacting with Trp86 in AChE) must be retained to accurately model binding thermodynamics [[4]]().
-
Ligand Preparation: Acridine derivatives often exhibit tautomerism. The 3D conversion process must enumerate all possible tautomers and stereoisomers. The basicity of the acridine nitrogen means it is often protonated in vivo; failing to model this cationic state disrupts the prediction of critical hydrogen bonds and π -cation interactions.
-
Algorithm Selection: Tools like AutoDock Vina utilize empirical scoring functions combined with a Broyden-Fletcher-Goldfarb-Shanno (BFGS) optimization algorithm, which is highly efficient for rigid acridine cores 7. Conversely, Schrödinger's GLIDE (Grid-Based Ligand Docking with Energetics) Extra Precision (XP) mode is preferred when desolvation penalties and precise hydrophobic enclosure metrics are required to differentiate closely related structural analogs [[3]]().
Step-by-Step Methodology: Molecular Docking Protocol
To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines a self-validating docking workflow for acridine derivatives.
Step 1: Target Protein Preparation
-
Retrieve the high-resolution X-ray crystal structure of the target (e.g., VEGFR2, PDB ID: 4ASD) from the Protein Data Bank.
-
Import into a preparation wizard (e.g., Schrödinger Protein Preparation Wizard or AutoDockTools).
-
Add missing hydrogen atoms and assign bond orders.
-
Determine the protonation states of ionizable residues at pH 7.4±0.2 using tools like PROPKA.
-
Remove non-essential co-factors and bulk solvent molecules, retaining only structural waters if validated by literature [[4]]().
-
Perform a restrained energy minimization (e.g., OPLS4 force field) to relieve steric clashes, converging heavy atoms to an RMSD of 0.3 Å.
Step 2: Ligand Preparation
-
Sketch the 2D structures of the acridine library.
-
Utilize LigPrep (Schrödinger) or OpenBabel to convert 2D structures into 3D geometries.
-
Generate ionization states at pH 7.4 (ensuring the acridine nitrogen is appropriately modeled).
-
Minimize ligand energy to find the global minimum conformation.
Step 3: Receptor Grid Generation
-
Define the active site by centering the grid box on the co-crystallized native ligand.
-
Set the grid box dimensions (typically 20×20×20 Å) to encompass all critical interacting residues (e.g., Asp594, Glu501 in VEGFR2) 3.
-
Apply a van der Waals radius scaling factor of 0.8 for non-polar receptor atoms to simulate minor induced-fit flexibility.
Step 4: Docking Execution and Validation
-
Redocking (Self-Validation): First, dock the native co-crystallized ligand back into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. An RMSD ≤2.0 Å validates the grid and algorithm parameters 5.
-
Library Docking: Execute the docking run for the acridine derivatives using the validated parameters.
-
Rank the poses based on the lowest binding free energy ( ΔG , kcal/mol).
Self-validating in silico molecular docking workflow for acridine derivatives.
Quantitative Data Presentation
The efficacy of acridine derivatives is quantified by their binding affinities. Lower (more negative) binding energies indicate a more thermodynamically stable ligand-receptor complex 1. The table below summarizes recent in silico findings across various targets.
| Target Protein | Acridine Derivative Class | Docking Software | Lowest Binding Energy (kcal/mol) | Key Interacting Residues | Ref. |
| B-Raf Kinase | Amide-based Acridine (Cmpd 7) | GLIDE (XP) | -11.340 | Asp594, Glu501, Thr529, Lys483 | 3 |
| VEGFR2 | Amide-based Acridine (Cmpd 7) | GLIDE (XP) | -10.031 | Asp594, Glu501, Thr529 | 3 |
| Topoisomerase II | Bis-acridone (Cmpd BFM) | AutoDock | -9.270 | Not specified | 8 |
| PDGFR-α | Amide-based Acridine (Cmpd 1) | GLIDE (XP) | -6.225 | Not specified | 3 |
Data Interpretation: The high binding affinity of Compound 7 against B-Raf and VEGFR2 is driven by strong hydrogen bonding between the ionized amine of the acridine derivative and the Glu501 residue (bond length 2.94 Å), supplemented by hydrophobic interactions 3.
Advanced Considerations: Beyond Static Docking
Static molecular docking provides a snapshot of binding affinity but lacks temporal dynamics. To elevate the trustworthiness of the in silico predictions, top-ranked acridine poses must be subjected to Molecular Dynamics (MD) simulations 4, [[5]]().
-
Trajectory Analysis: By simulating the protein-ligand complex in a solvated environment (e.g., TIP3P water model with 150 mM NaCl) for 100+ nanoseconds, researchers can calculate the Root Mean Square Fluctuation (RMSF) to assess target flexibility and the RMSD to confirm the stability of the docked acridine pose 4, 5.
-
ADMET Profiling: High binding affinity is futile without favorable pharmacokinetics. Acridines are often evaluated using in silico ADME/Tox models (e.g., the BOILED-Egg model) to predict blood-brain barrier permeability—crucial for derivatives targeting Alzheimer's disease or brain tumors 8.
References
-
Amide-based derivatives of acridine display multifaceted anticancer targeting: an in silico-based mechanistic study. J Pharm Pharmacogn Res. URL: [Link]
-
Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives. PMC. URL:[Link]
-
Design, one-pot novel synthesis of substituted acridine derivatives: DFT, structural characterisation, ADME and anticancer DNA polymerase epsilon molecular docking studies. Taylor & Francis. URL: [Link]
-
Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer's disease. PMC. URL:[Link]
-
Scaffold repositioning of spiro-acridine derivatives as fungi chitinase inhibitor by target fishing and in vitro studies. PMC. URL:[Link]
-
Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study. PMC. URL: [Link]
-
Evolution of Acridines and Xanthenes as a Core Structure for the Development of Antileishmanial Agents. PMC. URL: [Link]
-
Molecular Simulation and Computational Docking Based Synthesis and Screening of Bis-Acridone Analouges, For Antineoplastic Activity. International Journal of Pharmaceutical Sciences. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jppres.com [jppres.com]
- 4. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaffold repositioning of spiro-acridine derivatives as fungi chitinase inhibitor by target fishing and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of Acridines and Xanthenes as a Core Structure for the Development of Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
Whitepaper: The Environmental Sensitivity of Acridine Derivative Fluorescence
Mechanistic Insights and Self-Validating Protocols for Microenvironment Sensing
Introduction: The Photophysics of Acridine Derivatives
Acridine derivatives are a cornerstone of modern fluorescence microscopy and microenvironment sensing. Unlike static fluorophores, acridines are highly dynamic, exhibiting profound sensitivity to their immediate physicochemical surroundings. This environmental sensitivity is driven by the molecule's rigid heterocyclic nitrogen ring, which acts as an electron acceptor in donor-π-acceptor (D-π-A) scaffolds.
When exposed to variations in solvent polarity, pH, or molecular crowding, acridine derivatives undergo significant alterations in their photophysical properties—manifesting as shifts in emission spectra (solvatochromism), changes in quantum yield, and modulations in fluorescence lifetime. Understanding the causality behind these shifts is critical for researchers developing targeted drug delivery systems, mapping intracellular pH, or designing advanced solvatochromic sensors.
Mechanistic Drivers of Environmental Sensitivity
Solvatochromism and Intramolecular Charge Transfer (ICT)
Acridine derivatives exhibit strong positive solvatochromism due to Intramolecular Charge Transfer (ICT). Upon photon absorption, the molecule transitions to an excited state (S1), which significantly increases its dipole moment compared to the ground state. In highly polar solvents, the solvent molecules rapidly reorient around this new dipole (solvent relaxation), lowering the energy level of the excited state before emission occurs. This results in a bathochromic (red) shift.
Recent engineering of acridine scaffolds has amplified this effect. For example, incorporating a pyrene moiety to extend π-conjugation (Ad-Py) yields a massive 113 nm red-shift and maintains exceptional quantum yields (>90%) when transitioned from non-polar n-hexane to highly polar dimethyl sulfoxide (DMSO) 1.
pH-Dependent Speciation and Metachromasia
The heterocyclic nitrogen of the acridine core is highly susceptible to protonation, making it an excellent pH sensor. Acridine Orange (AO) is the quintessential example of this metachromatic behavior. In neutral environments (e.g., the cell nucleus, pH ~7.4), AO exists primarily as a monomer and intercalates into double-stranded DNA, yielding a bright green fluorescence (~530 nm). Conversely, in acidic microenvironments (e.g., lysosomes, pH < 5.5), the molecule becomes protonated, driving the formation of aggregates that emit a distinct red fluorescence (~640 nm) 2.
Microviscosity and Solvation Dynamics (Fluorescence Lifetime)
While intensity-based measurements are prone to artifacts from fluorophore concentration or photobleaching, fluorescence lifetime ( τ ) is a state function that depends solely on the microenvironment. Acridine's lifetime is exquisitely sensitive to preferential solvation and hydrogen bonding. In pure water, the lifetime of acridine is approximately 11.5 ns. However, the introduction of alcohols induces hydrophobic interactions that drastically quench the excited state; in pure ethanol, the lifetime plummets to just 0.4 ns . Across broad pH extremes, acridine derivatives can exhibit lifetime shifts of up to 20 ns, making them unparalleled candidates for Fluorescence Lifetime Imaging Microscopy (FLIM) 3.
Logical mapping of acridine photophysical pathways based on environmental stimuli.
Quantitative Data: Spectral Properties in Various Environments
The following table summarizes the divergent photophysical responses of acridine derivatives across different microenvironments, highlighting the causality between the physical state and the resulting optical output.
| Derivative | Microenvironment | Primary Physical State | Emission Max (nm) | Lifetime ( τ ) | Quantum Yield ( Φ ) |
| Acridine Orange | Neutral pH / DNA | Monomer (Intercalated) | ~530 nm | ~2.0 - 4.0 ns | High |
| Acridine Orange | Acidic pH (Lysosomes) | Aggregate (Protonated) | ~640 nm | Bimodal | Moderate |
| Acridine Core | Pure Water | Solvated Monomer | ~430 nm | 11.5 ns | N/A |
| Acridine Core | Pure Ethanol | Hydrophobic Interaction | ~430 nm | 0.4 ns | N/A |
| Ad-Py Scaffold | n-Hexane (Non-polar) | Local Excited (LE) State | ~450 nm | N/A | 83.5% |
| Ad-Py Scaffold | DMSO (Highly Polar) | ICT State | ~563 nm | N/A | 90.6% |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Each workflow incorporates internal controls that independently verify the success of the procedure, preventing downstream data artifacts.
Protocol 1: Solvatochromic Shift & Dipole Moment Calculation
Objective: Quantify the excited-state dipole moment of a novel acridine derivative using the Lippert-Mataga equation.
-
Step 1: Stock Solution Preparation. Dissolve the acridine derivative in spectroscopic-grade 1,4-dioxane to a concentration of 1 mM. Causality: 1,4-dioxane is miscible with most solvents but lacks hydrogen-bonding capabilities, preventing premature aggregation.
-
Step 2: Baseline Calibration (Self-Validation Step). Dilute the stock to 10 µM in n-hexane (a non-polar reference). Measure the absorption and emission spectra. Causality: This establishes the Locally Excited (LE) state baseline. If the emission peak deviates from literature values, the spectrophotometer requires recalibration before proceeding.
-
Step 3: Solvent Titration. Prepare 10 µM solutions in a polarity gradient (e.g., Toluene → Chloroform → Acetone → Acetonitrile → DMSO). Record the Stokes shift ( Δν ) for each.
-
Step 4: Isosbestic Point Verification (Self-Validation Step). Overlay the absorption spectra of all solvent conditions. Causality: The presence of a clean isosbestic point confirms that the spectral shift is purely due to a two-state solvent relaxation process, ruling out dye degradation or irreversible chemical reactions.
-
Step 5: Data Plotting. Plot the Stokes shift against the solvent orientation polarizability ( Δf ). The slope of this linear fit directly correlates to the change in dipole moment ( Δμ ).
Protocol 2: Live-Cell FLIM for Intracellular pH Mapping
Objective: Map the spatial distribution of acidic vacuoles (AVOs) in live keratinocytes using Acridine Orange (AO) 4.
-
Step 1: IRF Calibration (Self-Validation Step). Prior to cell imaging, measure the fluorescence lifetime of a standard reference (e.g., Rhodamine B in water, τ≈1.52 ns). Causality: This validates the Instrument Response Function (IRF) of the picosecond pulsed laser and the Time-Correlated Single Photon Counting (TCSPC) electronics, ensuring mathematical deconvolution of the cell data will be accurate.
-
Step 2: Cell Incubation. Incubate HaCaT cells with 400 nM AO for exactly 10 minutes at 37°C. Causality: AO is highly membrane-permeable. Restricting incubation to 10 minutes ensures the dye reports on the native microenvironment without inducing phototoxic triplet-state generation or artificial dye redistribution.
-
Step 3: Wash and Equilibrate. Wash cells 3x with PBS and replace with phenol red-free imaging media. Causality: Phenol red absorbs in the visible spectrum and will artificially quench the fluorescence signal via inner-filter effects.
-
Step 4: TCSPC Acquisition. Excite the sample using a 405 nm pulsed diode laser. Collect photons until the peak pixel reaches 1,000 counts. Causality: A minimum of 1,000 photons per decay curve is mathematically required to accurately resolve biexponential decay components (monomer vs. aggregate).
-
Step 5: Decay Curve Deconvolution. Fit the data using a biexponential decay model. The short-lifetime component maps to the acidic lysosomes (red aggregates), while the long-lifetime component maps to the neutral nucleus (green monomers).
Step-by-step self-validating workflow for Fluorescence Lifetime Imaging Microscopy (FLIM).
Conclusion
The environmental sensitivity of acridine derivatives is not a limitation, but a powerful biophysical tool. By understanding the underlying causality of Intramolecular Charge Transfer, pH-driven aggregation, and preferential solvation, researchers can leverage these molecules to extract quantitative, state-function data from complex biological microenvironments. Implementing self-validating protocols, particularly in advanced techniques like FLIM, ensures that these photophysical shifts translate into robust, reproducible scientific insights.
References
-
Fluorophores for Confocal Microscopy Evident Scientific (2025). [Link]
-
Improved Solvatochromism and Quantum Yields in Acridine through Polarity-Enhanced π-Conjugation PubMed / Journal of Physical Chemistry Letters (2025).[Link]
-
Preferential solvation studied by the fluorescence lifetime of acridine in water–alcohol mixtures Journal of the Chemical Society, Faraday Transactions (RSC Publishing) (1990). [Link]
-
Photodynamic Activity of Acridine Orange in Keratinocytes under Blue Light Irradiation MDPI - Photochem (2023). [Link]
-
Plots of average fluorescence lifetime versus pH for acridine ResearchGate (2020).[Link]
Sources
Photophysical Characterization of Methyl Acridine-4-carboxylate: Quantum Yield, Extinction Coefficient, and Biomolecular Applications
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
Methyl acridine-4-carboxylate (MAC) is a privileged azaheterocyclic scaffold widely utilized in the design of DNA intercalators, chemiluminescent acridinium esters, and fluorescent probes for drug development[1]. Understanding its core photophysical properties—specifically the molar extinction coefficient ( ε ) and fluorescence quantum yield ( Φ )—is critical for standardizing its use in Förster Resonance Energy Transfer (FRET), Stern-Volmer quenching studies, and quantitative bioimaging.
As a Senior Application Scientist, I have structured this guide to move beyond basic theoretical definitions. Here, we will dissect the causality behind MAC's optical behavior, establish self-validating experimental workflows for determining its photophysical parameters, and explore its mechanistic applications in protein binding and chemiluminescence.
Photophysical Fundamentals of the Acridine-4-carboxylate Scaffold
The optical properties of MAC are governed by its highly conjugated tricyclic π -system. The ester group at the C4 position introduces a weak electron-withdrawing effect, perturbing the electron density and shifting the absorption maxima compared to unsubstituted acridine.
-
Molar Extinction Coefficient ( ε ): The primary absorption bands in the UV-Vis spectrum (typically between 340 nm and 360 nm) arise from spin-allowed π→π∗ transitions. Accurate determination of ε is paramount, as it dictates the efficiency of photon absorption required for downstream emission or energy transfer[2].
-
Fluorescence Quantum Yield ( Φ ): The quantum yield represents the ratio of emitted photons to absorbed photons. For MAC and its derivatives, Φ is highly sensitive to solvent polarity, hydrogen bonding, and molecular rigidity. In aqueous or protic environments, non-radiative decay pathways (such as internal conversion or intersystem crossing to triplet states) can be enhanced, often leading to lower quantum yields compared to rigidified analogs or when the molecule is shielded within hydrophobic protein pockets[3].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols must be executed with strict adherence to the defined boundary conditions.
Protocol A: Determination of the Molar Extinction Coefficient ( ε )
Causality: The Beer-Lambert Law ( A=εcl ) assumes a linear relationship only in dilute solutions where solute-solute interactions (e.g., π−π stacking, excimer formation) are negligible.
-
Preparation: Dissolve purified MAC in spectroscopic-grade ethanol to prepare a 1.0 mM stock solution.
-
Serial Dilution: Prepare a minimum of five working solutions ranging from 5μM to 50μM .
-
Measurement: Using a dual-beam UV-Vis spectrophotometer and a 1.0 cm quartz cuvette, measure the absorbance at the λmax (approx. 355 nm). Use pure ethanol as the blank.
-
Validation: Plot Absorbance vs. Concentration. The R2 value must be ≥0.999 . The slope of this linear regression directly yields the molar extinction coefficient ( ε ).
Protocol B: Relative Determination of Fluorescence Quantum Yield ( Φ )
Causality: Absolute quantum yield requires an integrating sphere. The relative method is more accessible but requires a standard with a known Φ (e.g., Quinine Sulfate in 0.1 M H2SO4 , ΦR=0.54 ) and strict control of inner-filter effects.
-
Absorbance Matching: Prepare solutions of MAC and the reference standard such that their absorbance at the excitation wavelength is identical and strictly <0.1 OD . Causality: Absorbance >0.1 leads to self-absorption (inner-filter effect), artificially deflating the measured emission.
-
Emission Scanning: Record the fluorescence emission spectra for both the sample and the reference under identical slit widths and photomultiplier tube (PMT) voltages.
-
Integration: Calculate the integrated area under the fluorescence emission curve ( Int ) for both solutions.
-
Calculation: Apply the comparative gradient equation:
ΦS=ΦR×(GradRGradS)×(ηR2ηS2)(Where Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the respective solvents).
Workflow for the relative determination of fluorescence quantum yield.
Quantitative Data Summarization
The photophysical parameters of MAC and its biologically active derivatives vary based on substitution and microenvironment. The table below consolidates typical values observed in drug development workflows.
| Compound / System | λabs (nm) | ε ( M−1cm−1 ) | λem (nm) | Relative Φ | Primary Application |
| Methyl Acridine-4-carboxylate (MAC) | ~355 | ~12,500 | ~430 | 0.15 - 0.30* | Synthetic Intermediate / Probe |
| MAC-N-Acylhydrazone Derivatives | 340 - 360 | 10,000 - 15,000 | 440 - 460 | 0.05 - 0.20 | Anticancer / hTopo Inhibitors[1] |
| Acridinium Ester Conjugates | ~368 | ~18,000 | ~425 | N/A (Chemilum.) | Homogeneous Immunoassays[2] |
| Human Serum Albumin (HSA) Ref. | 280 | 35,700 | 340 | ~0.15 | Protein Binding Assays[1] |
*Note: Quantum yields are highly solvent-dependent. Values represent typical ranges in organic solvents (e.g., Ethanol) versus aqueous buffers.
Mechanistic Applications in Drug Development
MAC derivatives are extensively used to probe biomolecular interactions, particularly with Human Serum Albumin (HSA) and calf thymus DNA (ctDNA).
HSA Binding and Fluorescence Quenching
When MAC derivatives interact with HSA, they typically bind at Sudlow site I, near Tryptophan-214 (Trp-214). This binding induces a measurable fluorescence quenching of the HSA emission[1].
-
Stern-Volmer Kinetics: The quenching is analyzed using the Stern-Volmer equation: F0/F=1+KSV[Q]=1+Kqτ0[Q] . For MAC derivatives, the quenching constant ( KSV ) is typically on the order of 105M−1 , indicating strong binding affinity. The quenching rate constant ( Kq ) of biomolecules is known to be around 2.0×1010M−1s−1 [1].
-
Microenvironmental Shifts: Binding restricts the rotational freedom of the fluorophore and places it in a hydrophobic pocket, causing a characteristic "blue shift" (hypsochromic shift) in the emission maximum (e.g., from 340 nm to 332 nm)[1].
Mechanistic pathway of HSA fluorescence quenching by MAC derivatives.
Chemiluminescence and FRET
Acridinium esters derived from MAC are pivotal in clinical diagnostics. The efficiency of energy transfer in these systems depends directly on the fluorescent quantum yield of the donor and the extinction coefficient of the acceptor at the wavelength of maximal emission[2]. Upon alkaline oxidation (e.g., with H2O2 ), the ester undergoes a concerted cleavage, forming an electronically excited N-methylacridone intermediate that emits light upon returning to the ground state[3].
References
- Title: Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties Source: NIH / PMC URL
- Source: Google Patents (EP1403254B1)
- Source: DOI.
Sources
- 1. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1403254B1 - Novel applications of acridinium compounds and derivatives in homogeneous assays - Google Patents [patents.google.com]
- 3. Redirecting [linkinghub.elsevier.com]
Acridine Derivatives as Topoisomerase Inhibitors: Mechanistic Insights and Assay Methodologies
Executive Summary
The development of targeted antineoplastic agents relies heavily on disrupting the topological management of DNA during replication and transcription. Topoisomerases (Topo I and Topo II) are critical enzymes that relieve torsional strain by creating transient single- or double-strand DNA breaks. Acridine derivatives, characterized by their planar tricyclic scaffold, have emerged as highly potent topoisomerase inhibitors and poisons[1],[2].
This technical guide explores the structure-activity relationships (SAR) of acridine-based topoisomerase inhibitors, details the mechanistic causality of their action, and provides self-validating, step-by-step experimental protocols for evaluating their efficacy in vitro.
Mechanistic Pathways: Dual-Action Poisoning
The efficacy of acridine derivatives, such as the clinical agent amsacrine (m-AMSA), stems from a dual-action mechanism. While the planar acridine core is an excellent DNA intercalator[1], intercalation alone is insufficient for potent topoisomerase poisoning[3].
Amsacrine and its modern derivatives function primarily as topoisomerase poisons rather than simple catalytic inhibitors[4],[5]. During the normal catalytic cycle, topoisomerases cleave DNA, pass a strand through the break, and re-ligate the backbone. Acridine derivatives stabilize the transient "cleavage complex" (the ternary complex of DNA, enzyme, and drug)[5].
The causality of this mechanism is deeply tied to the molecule's spatial geometry:
-
Intercalation: The planar acridine ring slips between DNA base pairs, distorting the double helix and increasing the binding affinity of the drug-DNA complex[5],[6].
-
Enzyme Interaction: The substituted headgroup (e.g., the 9-anilino ring in m-AMSA) protrudes into the DNA major/minor groove, directly interacting with the topoisomerase enzyme to prevent the re-ligation step[6],[7].
This stabilization converts a normal enzymatic process into a lethal DNA double-strand break, triggering a DNA damage response, p53 activation, and ultimately, caspase-dependent apoptosis[1],[5].
Acridine-mediated topoisomerase II poisoning and subsequent apoptotic signaling cascade.
Structure-Activity Relationship (SAR) and Quantitative Efficacy
Recent drug discovery efforts have focused on modifying the C-9 position of the acridine core to tune selectivity between Topo I and Topo II, enhance bioavailability, and overcome multidrug resistance[8],[9].
For example, the incorporation of sulfonamide moieties or thiosemicarbazones at the C-9 position has yielded compounds with potent sub-micromolar activity[10],[11]. The steric bulk and electronic properties of these substituents dictate how effectively the drug wedges into the enzyme's active site[12]. Compounds with basic side chains or specific hydrogen-bond donors often show enhanced dual Topo I/II inhibition[11],[13].
Table 1: Quantitative Antiproliferative and Enzymatic Inhibitory Activity of Selected Acridine Derivatives
| Compound Class / Name | Target Cell Line | Cytotoxicity (IC50) | Topoisomerase Target | Enzyme Inhibition (IC50) | Reference |
| Amsacrine (m-AMSA) | Leukemia (K562) | ~0.5 - 1.0 µM | Topo II | ~1.0 - 5.0 µM | [3],[8] |
| Sulfonamide Hybrid (8b) | MCF-7 (Breast) | 8.83 µM | Topo I | 3.41 µg/mL | [11] |
| Sulfonamide Hybrid (7c) | HepG2 (Liver) | 36.71 µM | Topo II | 7.33 µM | [11] |
| Thiosemicarbazone (DL-08) | B16-F10 (Melanoma) | 14.79 µM | Topo IIα | 79% inhibition at 100 µM | [10] |
| Coumarin-Acridine (8) | MCF-7 (Breast) | 2.70 µM | Topo IIβ | 0.52 µM | [14] |
Experimental Methodologies: Validating Topoisomerase Inhibition
To confidently classify a novel acridine derivative as a topoisomerase inhibitor, researchers must utilize highly specific, self-validating in vitro assays. The following protocols rely on the topological manipulation of DNA, providing a direct readout of enzymatic activity[15],[9].
Protocol 1: Topoisomerase I Relaxation Assay
Causality & Rationale: Topo I relieves torsional strain without the need for ATP by creating transient single-strand breaks. Supercoiled plasmid DNA (e.g., pBR322) is highly compact and migrates rapidly through an agarose gel. Active Topo I relaxes this plasmid, creating an open-circular form with a larger hydrodynamic radius that migrates significantly slower[15],[9]. If an acridine derivative inhibits Topo I, the DNA remains supercoiled.
Step-by-Step Workflow:
-
Reaction Setup: In a sterile microcentrifuge tube on ice, combine sterile deionized water (to 20 µL final volume), 2 µL of 10x Topo I Reaction Buffer (ATP-free), 200 ng of supercoiled pBR322 DNA, and 1 µL of the acridine derivative (dissolved in DMSO, tested across a concentration gradient)[15],[9].
-
Enzyme Addition: Add 1–2 Units of recombinant human Topoisomerase I. Include a vehicle control (DMSO only) and a negative control (no enzyme) to validate the dynamic range[15].
-
Incubation: Mix gently and incubate at 37°C for 30 minutes to allow enzymatic relaxation[15].
-
Termination: Halt the reaction by adding 5 µL of 5x Stop Buffer (containing SDS and Proteinase K). The SDS denatures the enzyme, while Proteinase K digests it, preventing protein-DNA complexes from altering gel migration[15].
-
Electrophoresis: Load the samples onto a 1% agarose gel (in 1x TAE buffer) and run at 5 V/cm for 2–3 hours[15].
-
Visualization: Stain with ethidium bromide (0.5 µg/mL) and quantify the intensity of the rapidly migrating supercoiled band versus the slower relaxed bands[15].
Protocol 2: Topoisomerase IIα Decatenation Assay
Causality & Rationale: Topo II is an ATP-dependent enzyme that creates double-strand breaks. To specifically isolate Topo II activity from Topo I, kinetoplast DNA (kDNA) is used as the substrate. kDNA is a massive network of interlocked DNA minicircles that is too large to enter an agarose gel and remains trapped in the loading well[15]. Topo II decatenates this network into free minicircles that easily migrate into the gel. Because Topo I cannot pass double strands, it cannot decatenate kDNA. The appearance of migrating bands is absolute proof of Topo II activity, and their dose-dependent disappearance proves inhibition[15].
Step-by-Step Workflow:
-
Reaction Setup: Combine water (to 20 µL), 2 µL of 10x Topo II Reaction Buffer (must contain 1 mM ATP), 200 ng of catenated kDNA, and 1 µL of the acridine derivative[15].
-
Enzyme Addition: Add 1–2 Units of human Topoisomerase IIα[15].
-
Incubation: Incubate at 37°C for 30 minutes[15].
-
Termination: Add 5 µL of 5x Stop Buffer/Loading Dye[15].
-
Electrophoresis: Run on a 1% agarose gel. Catenated kDNA will remain in the wells; decatenated minicircles will migrate[15].
-
Quantification: Calculate the IC50 based on the disappearance of the decatenated minicircle band relative to the vehicle control[15].
Step-by-step workflow for in vitro topoisomerase I/II relaxation and decatenation assays.
Future Perspectives
While acridine derivatives are highly potent, their clinical utility is occasionally limited by non-selective toxicity and the development of multidrug resistance[5]. The future of acridine-based drug design lies in the development of multi-target directed ligands (MTDLs). By overlapping pharmacophores, researchers are successfully designing dual inhibitors that target Topoisomerase II alongside other critical cancer targets, such as PARP-1, HDACs, or kinases[1],[13]. These dual inhibitors promise synergistic efficacy, lower required dosages, and a reduced likelihood of acquired resistance, positioning the acridine scaffold as a cornerstone of next-generation oncology therapeutics.
References
-
[10] Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. MDPI.
-
[11] In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Semantic Scholar.
-
[1] Acridine as an Anti-Tumour Agent. Encyclopedia MDPI.
-
[4] Acridine derivatives as inhibitors/poisons of topoisomerase II. PubMed.
-
[3] Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions. PMC.
-
[5] What is the mechanism of Amsacrine?. Patsnap Synapse.
-
[15] Application of Benz(b)acridine in Topoisomerase Inhibition Assays: Application Notes and Protocols. Benchchem.
-
[8] Novel synthetic acridine-based derivatives as topoisomerase I inhibitors. rhhz.net.
-
[13] Dual Inhibitors of Human DNA Topoisomerase II and Other Cancer-Related Targets. Journal of Medicinal Chemistry - ACS Publications.
-
[2] Acridine/Acridone Derivatives as Catalytic Inhibitors of Topoisomerase I. ResearchGate.
-
[6] Amsacrine as a topoisomerase II poison: importance of drug-DNA interactions. PubMed.
-
[12] Structure-activity relationships for acridine-substituted analogues of the mixed topoisomerase I/II inhibitor. PubMed.
-
[9] Novel 3,9-Disubstituted Acridines with Strong Inhibition Activity against Topoisomerase I. MDPI.
-
[7] Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions. ResearchGate.
-
[14] Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors. Taylor & Francis.
-
[16] Amsacrine as a Topoisomerase II Poison: Importance of Drug–DNA Interactions. Biochemistry - ACS Publications.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Amsacrine as a Topoisomerase II Poison: Importance of Drug-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Amsacrine? [synapse.patsnap.com]
- 6. Amsacrine as a topoisomerase II poison: importance of drug-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel synthetic acridine-based derivatives as topoisomerase I inhibitors [html.rhhz.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives | MDPI [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Structure-activity relationships for acridine-substituted analogues of the mixed topoisomerase I/II inhibitor N-[2-(dimethylamino)ethyl]acridine-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Unlocking the Antivirulence Potential of Acridine-4-Carboxylic Acid: A Technical Guide to Antifungal Profiling
As the clinical landscape of invasive mycoses grows increasingly complex, the emergence of multidrug-resistant (MDR) fungal pathogens—particularly Candida albicans and Candida auris—demands a paradigm shift in drug development. Traditional fungicidal agents often exert high selective pressure, accelerating resistance. Consequently, targeting virulence factors, such as biofilm formation and hyphal morphogenesis, has emerged as a superior therapeutic strategy.
As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the mechanistic profiling and experimental validation of acridine-4-carboxylic acid (ACA) . This compound represents a highly promising scaffold that demonstrates potent antivirulence activity at concentrations significantly lower than its fungicidal threshold[1].
Mechanistic Duality: Fungicidal vs. Antivirulence Activity
The acridine scaffold is classically known for its planar tricyclic aromatic ring system, which facilitates DNA intercalation and topoisomerase II inhibition, leading to cytotoxicity in proliferating cells[2],[3]. However, functionalizing the C-4 position with a carboxylic acid group fundamentally alters the molecule's biological behavior.
Instead of acting solely as a brute-force fungicidal agent, ACA exhibits a distinct, concentration-dependent duality:
-
At high concentrations (≥60 µg/mL): ACA exerts classical planktonic growth inhibition (MIC), likely through nucleic acid interference and cell rupturing mechanisms[1],[3].
-
At sub-inhibitory concentrations (10 µg/mL): ACA acts as a targeted antivirulence agent. It disrupts the yeast-to-hyphae morphological transition—a critical step for tissue invasion—and prevents the maturation of highly resistant biofilms without killing the planktonic population[1],[4].
This decoupling of virulence inhibition from growth inhibition is therapeutically invaluable, as it neutralizes the pathogen's ability to establish persistent infections while minimizing the evolutionary pressure that drives drug resistance[1].
Fig 1: Dual-pathway mechanism of action for ACA based on concentration thresholds.
Quantitative Efficacy Profiling
To contextualize ACA's efficacy, it is essential to compare its Minimum Inhibitory Concentration (MIC) against its Minimum Biofilm Inhibitory Concentration (MBIC). The data below summarizes the screening of acridine derivatives against fluconazole-resistant C. albicans strains[1],[4].
| Compound | Planktonic MIC (µg/mL) | Biofilm MBIC (µg/mL) | Key Phenotypic Observation |
| Acridine-4-carboxylic acid (ACA) | 60 | 10 | Complete biofilm prevention; attenuates filamentation. |
| 9-chloro-7-fluoro-1,2,3,4-tetrahydroacridine | >250 | 20 | Moderate biofilm inhibition; low planktonic toxicity. |
| 9-methylacridine | >250 | >50 | Weak antivirulence activity; structurally limited. |
Table 1: Comparative antifungal and antivirulence metrics of selected acridine derivatives.
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. I have explicitly detailed the causality behind critical experimental choices to empower your assay development.
Planktonic Susceptibility Testing (MIC Determination)
Objective: Establish the baseline fungicidal threshold of ACA using CLSI M27 guidelines.
-
Media Preparation: Use RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS.
-
Causality: Weak acids like ACA possess pH-dependent ionization states. MOPS buffering prevents medium acidification during fungal metabolism, ensuring the drug's protonation state—and thus its membrane permeability—remains constant throughout the assay.
-
-
Inoculum Standardization: Prepare a C. albicans suspension to a 0.5 McFarland standard, then dilute to a final working concentration of 1×103 to 5×103 CFU/mL.
-
Drug Dilution: Prepare a two-fold serial dilution of ACA (ranging from 1 to 250 µg/mL) in a 96-well microtiter plate.
-
Incubation & Readout: Incubate at 35°C for 24–48 hours. The MIC is defined as the lowest concentration resulting in a ≥50% reduction in visual growth compared to the drug-free control.
Biofilm Inhibition and Metabolic Quantification (XTT Assay)
Objective: Quantify ACA's ability to prevent biofilm formation at sub-MIC levels.
Fig 2: Step-by-step experimental workflow for the XTT reduction biofilm assay.
-
Adhesion Phase: Seed 1×106 cells/mL into a 96-well polystyrene plate and incubate for 90 minutes at 37°C.
-
Causality: This initial phase allows yeast cells to adhere to the substrate. Crucially, you must wash the wells with PBS after this step to remove non-adherent cells. This ensures that any subsequent drug effect is strictly acting on the developing biofilm matrix, not free-floating cells.
-
-
Treatment Phase: Add fresh RPMI 1640 containing ACA at concentrations ranging from 1 to 50 µg/mL. Include a vehicle control (≤1% DMSO) and a positive control (Amphotericin B). Incubate for 24 hours at 37°C.
-
Metabolic Readout: Wash the mature biofilms and add XTT (0.5 mg/mL) supplemented with menadione (1 µM).
-
Causality: Do not use Crystal Violet for this assay. Crystal Violet stains total biomass (including dead cells and extracellular polymeric substances). Because ACA acts as an antivirulence agent, it may leave physical biomass intact while halting cellular metabolism. XTT is reduced to a water-soluble formazan dye only by mitochondrial dehydrogenases in living cells, providing a highly accurate measure of true biofilm viability. Menadione is mandatory as an electron-coupling agent to facilitate this reduction[5].
-
-
Quantification: Measure absorbance at 490 nm. ACA typically shows significant biofilm reduction at 5 µg/mL and complete inhibition at ≥10 µg/mL[1].
Hyphal Morphogenesis Assay
Objective: Visually validate the disruption of the yeast-to-hyphae transition.
-
Induction: Culture C. albicans in a strong hyphae-inducing medium, such as RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), at 37°C.
-
Causality: FBS is a potent activator of the cAMP-PKA and MAPK signaling pathways that drive filamentation. If ACA (at 10 µg/mL) successfully maintains the cells in the yeast morphotype under these aggressive inducing conditions, it definitively proves that the compound is intercepting specific morphogenetic signaling cascades rather than merely slowing general metabolism[1],[6].
-
-
Imaging: Evaluate cell aggregation and filamentation using bright-field microscopy after 4 to 6 hours.
Toxicity and Translational Viability
A critical bottleneck in antifungal drug development is host toxicity, given the eukaryotic nature of both fungi and human cells. Acridine derivatives historically carry a stigma of high cytotoxicity due to DNA intercalation[3].
However, ACA demonstrates a highly favorable therapeutic window. Toxicity assessments utilizing Caenorhabditis elegans (nematode) models confirm a low-toxicity profile at its active antivirulence concentrations (10 µg/mL)[1],[5]. In plant developmental models (Raphanus sativus seed germination), ACA only exhibited significant concentration-dependent inhibition of shoot elongation at concentrations ≥60 µg/mL[1]. Because its MBIC (10 µg/mL) is six times lower than its toxic threshold, ACA is a highly viable candidate for topical or localized therapeutic development.
Conclusion
Acridine-4-carboxylic acid represents a sophisticated tool in the modern antifungal arsenal. By strategically decoupling fungicidal activity from virulence inhibition, it offers a pathway to neutralize Candida infections without triggering rapid resistance mechanisms. For drug development professionals, utilizing the self-validating XTT and morphogenesis assays outlined in this guide will ensure robust, reproducible profiling of ACA and its future derivatives.
References[1] Title: Acridine Derivatives as Antifungal and Antivirulence Agents Against Candida albicans
Source: nih.gov URL:[2] Title: An In-depth Technical Guide on the Putative Mechanism of Action of 9-Methylacridine-4-carboxylic acid Source: benchchem.com URL:[3] Title: 'Acridines' as New Horizons in Antifungal Treatment Source: nih.gov URL:[4] Title: Acridine Derivatives as Antifungal and Antivirulence Agents Against Candida albicans (MDPI) Source: mdpi.com URL:[5] Title: Effect of acridine-4-carboxylic acid on early-stage biofilm metabolic activity Source: researchgate.net URL:[6] Title: 'Acridines' as New Horizons in Antifungal Treatment (MDPI) Source: mdpi.com URL:
Sources
- 1. Acridine Derivatives as Antifungal and Antivirulence Agents Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ‘Acridines’ as New Horizons in Antifungal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Protocol for using Methyl Acridine-4-carboxylate and its Derivatives in Fluorescence Microscopy
Introduction & Mechanistic Insights
Methyl Acridine-4-carboxylate (MAC) (CAS: 188054-45-7) and its functionalized derivatives represent a highly versatile class of planar, heterocyclic fluorescent probes[1][2]. While traditional acridines (such as Acridine Orange) are ubiquitous in cell biology, the specific ester functionalization at the 4-carboxylate position provides a critical synthetic handle. This allows drug development professionals to synthesize N-acylhydrazones and other derivatives that fine-tune lipophilicity, cellular permeability, and target specificity for theranostic applications[2][3].
As a Senior Application Scientist, it is crucial to understand the causality of fluorescence in these probes to optimize experimental design:
-
DNA Intercalation (π-π Stacking): The planar acridine core intercalates directly between double-stranded DNA (dsDNA) base pairs. This physical insertion rigidifies the molecule, minimizing non-radiative decay pathways (such as molecular rotation) and resulting in a strong, high-quantum-yield green fluorescence emission (λem ~ 525 nm)[4][5].
-
Protein Binding & Microenvironment Sensitivity: When MAC derivatives bind to transport proteins like Human Serum Albumin (HSA)—specifically at Sudlow site I near the Trp214 residue—the probe transitions from a polar aqueous environment into a hydrophobic pocket. This restriction of solvent relaxation causes a measurable fluorescence quenching and a characteristic blue shift (6–8 nm) in the emission spectrum, making it an excellent sensor for protein-drug interactions[2][3].
Quantitative Photophysical & Binding Data
To optimize filter sets and binding assays, researchers must account for the microenvironment-dependent shifts of MAC derivatives. The table below summarizes the core photophysical properties critical for experimental setup.
| Property / Parameter | Value / Characteristic | Mechanistic Implication | Reference |
| Excitation Maximum (λex) | 488 – 502 nm | Compatible with standard Argon-ion lasers (488 nm). | [5] |
| Emission Maximum (λem) - DNA | ~525 nm (Green) | Indicates rigid intercalation into dsDNA. | [5] |
| Emission Shift - HSA Binding | Blue shift (6 - 8 nm) | Indicates transition to a hydrophobic pocket (Trp214). | [2] |
| DNA Binding Constant (Kb) | ~ 3.18 × 10³ M⁻¹ | Strong affinity suitable for stable nuclear tracking. | [3] |
| Optimal Working Concentration | 10 µM | Balances signal-to-noise ratio without acute cytotoxicity. | [6] |
Experimental Workflows & Protocols
The following protocols establish a self-validating system for utilizing MAC derivatives in both live-cell imaging and in vitro protein binding assays.
Protocol A: Live-Cell Fluorescence Imaging (Nuclear & Cellular Tracking)
Rationale: Proper washing and optimal concentration (10 µM) are critical. Over-concentration leads to self-quenching and non-specific cytoplasmic background, while insufficient washing obscures the intercalated signal[6][7].
Materials:
-
MAC derivative stock solution (1 mM in cell-culture grade DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Confocal fluorescence microscope (e.g., Leica TCS SP5 or equivalent)[8].
Step-by-Step Methodology:
-
Cell Preparation: Seed A549 or HeLa cells in confocal imaging dishes and culture for 24 hours at 37°C in a 5% CO₂ incubator until 70-80% confluent[6].
-
Probe Dilution: Dilute the MAC stock solution in pre-warmed, serum-free DMEM to a final working concentration of 10 µM. Note: Keep DMSO concentration below 1% to prevent solvent-induced cytotoxicity.
-
Incubation: Remove the culture medium, wash cells once with PBS, and add the 10 µM probe solution. Incubate in the dark for 30 minutes at 37°C[6][7].
-
Washing (Critical Step): Remove the staining solution and gently wash the cells three times with pre-warmed PBS. This step is mandatory to remove unbound lipophilic dye and establish a high-contrast baseline[6].
-
Imaging: Add fresh PBS or phenol red-free medium. Image immediately using a 488 nm excitation laser. Collect emission in the green channel (500–550 nm) for the DNA-bound probe[5][7].
Protocol B: In Vitro HSA Binding & Fluorescence Quenching Assay
Rationale: For drug development professionals, verifying the interaction between the acridine scaffold and serum albumin is vital for understanding pharmacokinetics. The quenching of HSA's intrinsic tryptophan fluorescence validates binding[2][3].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a Tris-HCl/NaCl buffer (pH 7.4) to mimic physiological conditions[3].
-
HSA Solution: Prepare a 4 µM solution of Human Serum Albumin in the buffer[3].
-
Titration: In a 1.0 cm quartz cuvette, sequentially add increasing concentrations of the MAC derivative (from 0 to 6.2 µM) to the HSA solution[2][3].
-
Spectrofluorimetry: Set the excitation wavelength to 280 nm (to excite Trp214). Record the steady-state fluorescence emission spectra between 285 nm and 550 nm[2].
-
Analysis: Observe the quenching of the HSA emission peak (~340 nm) and note any blue shift (indicating hydrophobic pocket entry). Calculate the Stern-Volmer quenching constant (KSV) to quantify binding affinity[2][3].
Visualizations
Mechanism of Methyl Acridine-4-carboxylate cellular internalization and target-specific fluorescence.
Step-by-step workflow for live-cell fluorescence microscopy using acridine-based probes.
References
-
Applications of Acridone Derivatives in Fluorescence Microscopy: Application Notes and Protocols Source: Benchchem URL:6[6]
-
Application Notes and Protocols: 10-Methyl-benz(a)acridine as a Fluorescent Probe for Cell Imaging Source: Benchchem URL:7[7]
-
Application Notes and Protocols: Acridine Orange as a Versatile Fluorescent Molecular Probe Source: Benchchem URL:4[4]
-
Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties Source: ResearchGate / PMC URL:3[2][3]
-
Fluorescence microscopy by acridine orange and propidium iodide staining Source: Bio-protocol URL:8[8]
-
188054-45-7 | Methyl acridine-4-carboxylate Source: BLD Pharm URL:1[1]
-
Acridine Orange Assay Protocol | Technical Note 182 Source: DeNovix URL:5[5]
Sources
- 1. 188054-45-7|Methyl acridine-4-carboxylate|BLD Pharm [bldpharm.com]
- 2. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acridine Orange Assay Protocol | Technical Note 182 [denovix.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
Application of Methyl Acridine-4-carboxylate as a fluorescent DNA probe
Title: Application Note: Methyl Acridine-4-carboxylate as a High-Affinity Fluorescent DNA Probe
Executive Summary Methyl acridine-4-carboxylate (MAC) and its functionalized derivatives represent a robust class of fluorescent probes for the sensitive determination and structural stabilization of DNA. This application note provides researchers and drug development professionals with a comprehensive, self-validating framework for utilizing MAC in nucleic acid assays. By exploiting the intercalative binding mode of the acridine skeleton, researchers can achieve highly sensitive DNA quantification and significantly increase the melting temperature ( Tm ) of short DNA duplexes.
Mechanistic Insights & Photophysical Properties
The utility of MAC as a DNA probe is rooted in its planar, heteroaromatic structure, which facilitates classical intercalation into the DNA double helix[1]. The acridine moiety inserts itself between adjacent nucleotide base pairs, demonstrating a marked preference for GC-rich sequences over AT-rich regions due to enhanced π−π stacking interactions and hydrogen bonding potential at the 4-carboxylate position[1].
Causality of Fluorescence Quenching: In its free state, the MAC core exhibits strong fluorescence. However, upon intercalation into the DNA double helix, the fluorescence is proportionally quenched[2]. This quenching is a highly predictable phenomenon driven by Photoinduced Electron Transfer (PET) from the electron-rich guanine bases to the excited acridine fluorophore, coupled with the conformational restriction of the probe. Because the degree of quenching strictly obeys the Stern-Volmer relationship, it serves as a highly reliable, self-validating metric for quantifying DNA concentration in solution[2].
Fig 1. Mechanism of MAC-DNA intercalation leading to fluorescence quenching.
Quantitative Data & Binding Parameters
To facilitate assay design, the thermodynamic and photophysical properties of MAC and its carboxamide derivatives interacting with calf thymus DNA (ctDNA) and fish semen DNA (fsDNA) are summarized below[2][3].
| Parameter | Value / Range | Causality / Significance |
| Excitation Wavelength ( λex ) | 260 nm | Optimal overlap with DNA absorbance, facilitating energy transfer. |
| Emission Wavelength ( λem ) | 451 nm | Large Stokes shift minimizes Rayleigh scattering interference. |
| Linear Dynamic Range | 0.05 – 2.0 μ g/mL | Ideal for low-concentration biomarker or plasmid quantification. |
| Limit of Detection (LOD) | 8.7 ng/mL (ctDNA) | High sensitivity driven by the high quantum yield of the acridine core. |
| Intrinsic Binding Constant ( Kb ) | ∼3.18×103 M−1 | Indicates strong intercalative affinity, ensuring stable probe-target complexes. |
| Thermal Stabilization ( ΔTm ) | Up to +8 °C | MAC attachment to short probes stabilizes duplexes, critical for mismatch discrimination. |
Experimental Design & Buffer Causality
The choice of buffer is the most critical variable in MAC-DNA assays. A standard Tris-HCl buffer (pH 7.4) supplemented with 50 mM NaCl is mandated for optimal performance.
Why this specific composition?
-
pH Control: Acridine derivatives are pH-sensitive. Maintaining pH 7.4 ensures the protonation state of the acridine nitrogen remains constant, preventing baseline fluorescence drift.
-
Ionic Strength (NaCl): DNA is a highly polyanionic polymer. If NaCl concentration is too high (>200 mM), the Na+ ions will completely shield the phosphate backbone, preventing the initial electrostatic attraction required to guide the MAC probe into the minor groove prior to intercalation. If NaCl is absent, the DNA duplex may destabilize. A concentration of 50 mM NaCl provides the perfect thermodynamic balance for probe insertion.
Fig 2. Step-by-step experimental workflow for fluorometric DNA quantification using MAC.
Detailed Step-by-Step Methodologies
Protocol A: Preparation of MAC and DNA Working Solutions
Objective: Establish stable, aggregate-free stock solutions.
-
MAC Stock Solution (1.0 mM): Dissolve an appropriate mass of Methyl Acridine-4-carboxylate in anhydrous DMSO. Causality: DMSO is required because MAC has limited aqueous solubility in its unprotonated ester form. Keep the final assay concentration of DMSO <2% to prevent DNA denaturation.
-
Buffer Preparation: Prepare 50 mM Tris-HCl, 50 mM NaCl, pH 7.4. Filter through a 0.22 μ m PES membrane to remove particulates that could cause light scattering in the fluorometer.
-
DNA Stock Solution: Dissolve highly polymerized ctDNA in the Tris-HCl buffer. Determine the exact concentration spectrophotometrically using the molar extinction coefficient at 260 nm ( ϵ260=6600 M−1cm−1 per nucleotide).
Protocol B: Spectrofluorometric Titration & DNA Quantification
Objective: Quantify unknown DNA concentrations using fluorescence quenching[2].
-
Probe Initialization: In a 3 mL quartz cuvette, add 2.0 mL of Tris-HCl buffer and spike in MAC stock to achieve a final probe concentration of 5.0 μ M.
-
Baseline Measurement: Record the initial fluorescence intensity ( F0 ) at λex=260 nm and λem=451 nm. Slit widths should be set to 5 nm to balance signal-to-noise.
-
Titration: Sequentially add 2–10 μ L aliquots of the DNA stock solution (targeting the 0.05 – 2.0 μ g/mL linear range).
-
Equilibration: After each addition, gently invert the cuvette 3 times and incubate for exactly 5 minutes at 25 °C. Causality: Intercalation is a kinetically slow process compared to minor-groove binding; a 5-minute incubation ensures thermodynamic equilibrium is reached before measurement.
-
Measurement & Analysis: Record the quenched fluorescence ( F ). Plot F0/F versus DNA concentration to generate a standard Stern-Volmer curve. Use the linear regression equation to determine the concentration of unknown samples.
Protocol C: UV-Vis Thermal Melting ( Tm ) Assay for Duplex Stabilization
Objective: Validate the stabilizing effect of MAC on short DNA duplexes[3].
-
Sample Prep: Prepare a 2.0 μ M solution of the target short DNA duplex (e.g., 13-mer or 18-mer) in Tris-HCl buffer.
-
Probe Addition: Add MAC to achieve a 1:1 molar ratio with the DNA duplex.
-
Thermal Ramping: Place the sample in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor absorbance at 260 nm.
-
Melting Curve: Ramp the temperature from 20 °C to 90 °C at a rate of 0.5 °C/min. Causality: A slow ramp rate prevents thermal lag between the heating block and the sample, ensuring accurate Tm calculation.
-
Data Extraction: Calculate the first derivative of the melting curve ( dA260/dT ). The peak of the derivative curve represents the Tm . Compare the Tm of the DNA alone versus the DNA-MAC complex to verify stabilization (expected ΔTm≈+5 to +8 °C).
References
- Synthesis of a novel fluorescent probe based on acridine skeleton used for sensitive determination of DNA. PubMed (nih.gov).
- Synthesis of a novel fluorescent probe based on acridine skeleton used for sensitive determination of DNA | Request PDF. ResearchGate.
- Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. PMC (nih.gov).
- (PDF) Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents. ResearchGate.
- Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. Nucleic Acids Research (oup.com).
Sources
Application Note: Solid-Phase Synthesis of 5-Methylacridine-4-Carboxamide Derivatives for DNA-Targeted Therapeutics
Introduction & Mechanistic Rationale
Acridine-4-carboxamides represent a highly potent class of DNA-intercalating topoisomerase poisons. The prototypical agent, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), functions as a dual topoisomerase I/II inhibitor and has shown significant clinical promise [1]. Advanced structure-activity relationship (SAR) studies have demonstrated that substitution at the 5-position of the acridine core—specifically the addition of a 5-methyl group—dramatically enhances cytotoxicity and DNA-binding kinetics. These 5-methyl derivatives are particularly effective against topoisomerase II-resistant mutant cell lines, as the methyl group restricts the conformational flexibility of the ligand within the DNA intercalation site [2].
To rapidly explore the chemical space of these intercalators (including the development of peptide-acridine conjugates, bis-intercalating dimers, and G-quadruplex stabilizers), Solid-Phase Peptide Synthesis (SPPS) has emerged as the premier methodology [1].
Causality in Experimental Design: The protocol detailed below utilizes an Fmoc/t-Bu strategy on a Rink Amide resin . The selection of Rink Amide is a deliberate mechanistic choice: upon acidic cleavage, it yields a C-terminal primary amide. This terminal amide closely mimics the native carboxamide pharmacophore of DACA, which is critical for hydrogen bonding within the DNA major groove [3].
Furthermore, coupling the 5-methylacridine-4-carboxylic acid to the N-terminus of the resin-bound linker presents a specific kinetic challenge. The 4-position of the acridine ring is highly sterically hindered by the adjacent peri-protons and the fused aromatic system. Therefore, standard carbodiimide coupling (e.g., DIC/Oxyma) is often insufficient. Highly efficient phosphonium-based coupling reagents (such as PyBOP) combined with extended reaction times are strictly required to drive the acylation to completion[1, 3].
Workflow Visualization
Solid-phase synthesis workflow for 5-methylacridine-4-carboxamide derivatives.
Materials and Reagents
To ensure high-fidelity synthesis, the following stoichiometric ratios and reagents are standardized for a 0.1 mmol scale synthesis.
| Reagent Category | Chemical / Material | Function / Mechanistic Role | Equivalents (eq) |
| Solid Support | Rink Amide AM Resin (0.6 mmol/g) | Yields C-terminal amide upon cleavage. | 1.0 eq |
| Deprotection | 20% Piperidine in DMF | Removes Fmoc protecting groups via base-catalyzed β-elimination. | Excess |
| Building Blocks | Fmoc-Amino Acids / Diamine Linkers | Forms the spacer/linker region. | 3.0 eq |
| Pharmacophore | 5-Methylacridine-4-carboxylic acid | The active DNA-intercalating moiety. | 3.0 eq |
| Activator | PyBOP | Phosphonium coupling agent; prevents guanidinylation of the N-terminus. | 3.0 eq |
| Base | DIEA (Diisopropylethylamine) | Deprotonates the carboxylic acid to form the active ester. | 6.0 eq |
| Cleavage Cocktail | TFA / TIS / H₂O (95:2.5:2.5) | Cleaves product from resin and removes side-chain protecting groups. | Excess |
Self-Validating Experimental Protocol
This protocol integrates in-process quality control (QC) steps to ensure the system is self-validating. Do not proceed to subsequent steps if the validation checks fail.
Phase 1: Resin Preparation & Linker Elongation
-
Resin Swelling: Weigh 167 mg of Rink Amide AM resin (0.1 mmol, loading 0.6 mmol/g) into a fritted solid-phase synthesis syringe. Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes. Rationale: Proper swelling exposes the internal reactive sites of the polystyrene matrix.
-
Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (3 mL) for 5 minutes. Drain and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 × 3 mL) and DCM (5 × 3 mL).
-
Validation Check 1 (Kaiser Test): Take a few resin beads and perform a Kaiser (ninhydrin) test. A deep blue color confirms the presence of free primary amines.
-
Linker Coupling: Dissolve the Fmoc-protected linker (e.g., Fmoc-ethylenediamine) (0.3 mmol), PyBOP (0.3 mmol), and DIEA (0.6 mmol) in 2 mL of DMF. Add to the resin and agitate for 2 hours at room temperature.
-
Validation Check 2: Perform a Kaiser test. The beads must be yellow/colorless, indicating complete acylation. If blue, repeat the coupling step.
Phase 2: Acridine Conjugation (The Critical Step)
Due to the steric hindrance of the 4-position on the 5-methylacridine core, standard coupling times are insufficient [3].
-
Terminal Deprotection: Remove the final Fmoc group using 20% piperidine in DMF as described in Phase 1.
-
Acridine Activation & Coupling: Dissolve 5-methylacridine-4-carboxylic acid (71 mg, 0.3 mmol) and PyBOP (156 mg, 0.3 mmol) in 2 mL DMF. Add DIEA (104 µL, 0.6 mmol). Pre-activate for 5 minutes, then add to the resin.
-
Extended Agitation: Agitate the reaction mixture in the dark at room temperature for 12 to 18 hours . Rationale: Acridine derivatives are light-sensitive and sterically hindered; extended time ensures quantitative yield.
-
Validation Check 3 (Micro-cleavage): Withdraw ~5 mg of resin. Wash with DCM, dry, and treat with 100 µL of cleavage cocktail for 1 hour. Evaporate, dissolve in methanol, and analyze via LC-MS. Confirm the presence of the desired mass ( [M+H]+ ) before proceeding to global cleavage.
Phase 3: Global Cleavage & Purification
-
Resin Washing & Drying: Wash the resin with DMF (5 × 3 mL), DCM (5 × 3 mL), and Methanol (3 × 3 mL). Dry under a vacuum for 2 hours.
-
Acidic Cleavage: Add 3 mL of the cleavage cocktail (95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% Water). Agitate for 2 hours at room temperature. Rationale: TIS acts as a carbocation scavenger to prevent re-alkylation of the acridine core.
-
Precipitation: Collect the filtrate. Wash the resin with an additional 1 mL of TFA. Combine the acidic filtrates and precipitate the product by adding dropwise into 30 mL of ice-cold diethyl ether.
-
Isolation: Centrifuge at 4000 rpm for 10 minutes. Decant the ether, wash the yellow/orange pellet twice with cold ether, and dry under a stream of nitrogen.
-
Purification: Purify the crude product via Preparative Reverse-Phase HPLC (C18 column, gradient of 0.1% TFA in Water to 0.1% TFA in Acetonitrile).
Quantitative Optimization Data
The following table summarizes the optimization of the critical acridine conjugation step, demonstrating the causality behind the selection of PyBOP and a 12-hour reaction time.
| Coupling Reagent | Equivalents (Acid/Activator/Base) | Reaction Time | Temperature | Coupling Efficiency (LC-MS AUC) |
| DIC / Oxyma | 3 / 3 / 0 | 2 hours | 25°C | 34% (Incomplete) |
| HATU / DIEA | 3 / 3 / 6 | 4 hours | 25°C | 68% (Moderate) |
| PyBOP / DIEA | 3 / 3 / 6 | 4 hours | 25°C | 72% (Moderate) |
| PyBOP / DIEA | 3 / 3 / 6 | 12 hours | 25°C | >98% (Optimal) |
| PyBOP / DIEA | 5 / 5 / 10 | 12 hours | 25°C | >98% (No added benefit) |
Data Interpretation: Steric hindrance at the 5-methylacridine-4-carboxylic acid site prevents rapid acylation. While uronium-based reagents (HATU) are strong, phosphonium-based PyBOP avoids side-reactions (like guanidinylation of the free amine) during the required extended 12-hour coupling window, resulting in near-quantitative yields.
References
-
Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Structure−Activity Relationships for Substituted Bis(acridine-4-carboxamides): A New Class of Anticancer Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
How to measure fluorescence quantum yield of a new compound
Application Note: Protocols for the Accurate Determination of Fluorescence Quantum Yield ( ΦF ) in Novel Compounds
Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Theoretical Framework
The fluorescence quantum yield ( ΦF ) is a fundamental photophysical parameter that quantifies the emission efficiency of a fluorophore. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a sample[1]. In drug development, materials science, and molecular probe design, optimizing ΦF is critical for maximizing assay sensitivity, improving live-cell imaging contrast, and ensuring the efficacy of photodynamic therapies.
Experimentally, ΦF is determined via two primary methodologies:
-
The Relative (Comparative) Method: Compares the fluorescence intensity of the novel compound to a well-characterized reference standard[1].
-
The Absolute Method: Utilizes an integrating sphere to directly measure the absolute number of absorbed and emitted photons[2].
As a self-validating system, the choice of method depends heavily on the physical state of the sample, the expected quantum yield, and the availability of spectrally matched standards.
Fig 1. Decision matrix and experimental workflow for determining fluorescence quantum yield.
The Relative (Comparative) Method
The relative method is the industry standard for liquid samples due to its high throughput and reliance on standard spectrofluorometers[3].
Causality & Mathematical Grounding
The method relies on the linear relationship between absorbed light and emitted fluorescence at low concentrations. The quantum yield of the unknown sample ( Φx ) is calculated using the following equation[1]:
Φx=Φst×(GradstGradx)×(ηst2ηx2)
Where:
-
Φst : Known quantum yield of the reference standard.
-
Grad : The gradient (slope) from the plot of integrated fluorescence intensity versus absorbance[1].
-
η : The refractive index of the solvent[1].
Why use a gradient instead of a single point? Relying on a single concentration point is highly susceptible to pipetting errors and minor baseline fluctuations. Plotting a gradient across 5-6 dilutions creates a self-validating calibration curve; an R2 value < 0.99 immediately flags aggregation, inner-filter effects, or preparation errors[4].
Reference Standards Selection
Selecting a standard that absorbs at the same excitation wavelength ( λex ) and emits in a similar spectral region as the test sample is critical to minimize instrument wavelength-dependency errors[1].
Table 1: Common IUPAC-Recommended Fluorescence Reference Standards
| Reference Standard | Solvent | Excitation Range (nm) | Emission Max (nm) | Reported ΦF | Ref |
| Quinine Sulfate | 0.1 M H2SO4 | 300 – 380 | 450 | 0.54 | [3] |
| Fluorescein | 0.1 M NaOH | 460 – 500 | 515 | 0.90 | [5] |
| Rhodamine B | Ethanol | 480 – 540 | 570 | 0.50 | [6] |
| Nile Blue | Methanol | 580 – 640 | 670 | 0.27 | [7] |
| Dibenzoylmethane (DBM) | Ethanol | 320 - 360 | 410 | 6.88×10−5 * | [8] |
*Note: DBM is specifically utilized as a standard for novel compounds with exceptionally low quantum yields to ensure both sample and standard fall within the same dynamic range of the detector[8].
Step-by-Step Protocol: Relative Method
-
Solvent Preparation: Utilize only spectroscopic-grade solvents. Verify purity by measuring the solvent blank; it must exhibit zero background fluorescence[1].
-
Dilution Series: Prepare a stock solution of the novel compound and the chosen reference standard. Create a series of 5 to 6 dilutions for both[1].
-
Absorbance Measurement: Record the UV-Vis absorbance spectrum for each dilution.
-
Fluorescence Measurement: Excite the samples at the chosen λex . Record the emission spectra. Instrument parameters (slit widths, integration time, PMT voltage) must remain strictly identical for both the sample and the standard [1].
-
Data Processing: Integrate the area under the fluorescence emission curve for each dilution.
-
Plotting: Plot the Integrated Fluorescence Area (Y-axis) against Absorbance (X-axis). Calculate the gradient ( Grad ) via linear regression[4]. Apply the formula above.
The Absolute Method (Integrating Sphere)
When a novel compound is a solid, a thin film, a nanoparticle suspension, or when no suitable reference standard exists, the Absolute Method must be employed[3].
Causality & Mechanism
An integrating sphere is a hollow spherical cavity coated with a highly diffuse reflective material (e.g., Barium Sulfate or Spectralon). It spatially integrates all light flux, completely negating the effects of sample scattering or emission anisotropy[3]. Instead of relying on a standard, it directly measures the incident excitation photons ( S0 ), the unabsorbed excitation photons ( S1 ), and the emitted fluorescence photons ( S2 )[9].
ΦF=S0−S1S2=Number of Absorbed PhotonsNumber of Emitted Photons
Step-by-Step Protocol: Absolute Method
-
Instrument Calibration (The Most Critical Step): Install the integrating sphere. You must apply the correct spectral correction file specific to the sphere, grating, and detector. Using an uncorrected or standard cuvette correction file is the largest source of systematic error in absolute measurements[2].
-
Detector Linearity Check: Photomultiplier tubes (PMTs) lose linearity at high photon counts. Ensure the incident light signal does not exceed the linear range of the detector (typically capped at 1 to 2 million photons per second)[2].
-
Blank Measurement ( S0 ): Place a cuvette containing pure solvent (or a blank substrate for films) into the sphere. Scan across the excitation and emission wavelength ranges. The integrated area of the excitation peak represents the total incident photons ( S0 )[9].
-
Sample Measurement ( S1 & S2 ): Replace the blank with the sample. Scan the same wavelength range.
-
Calculation: Subtract S1 from S0 to determine absorbed photons, then divide the emitted photons ( S2 ) by this value[3].
Troubleshooting and Data Integrity (E-E-A-T)
To ensure the trustworthiness of your photophysical data, monitor these common failure points:
-
Refractive Index Mismatch: If your sample is dissolved in DMSO ( η=1.479 ) and your standard is in Water ( η=1.333 ), failing to apply the refractive index correction factor ( ηx2/ηst2 ) will result in an error exceeding 20%[1].
-
The "Naphthalene Wavelength Region" Problem: Absolute measurements using integrating spheres become highly unreliable at excitation wavelengths below 300 nm due to the degradation of sphere coating reflectivity in the deep UV[3]. For deep-UV compounds, the relative method is strongly preferred.
-
Slit Width Discrepancies: In the relative method, altering the excitation or emission slit widths between measuring the standard and the sample invalidates the comparative ratio. If the sample signal is too weak, increase the concentration (up to 0.1 OD) or choose a standard with a lower ΦF to match the dynamic range[8].
References
-
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples Edinburgh Instruments[Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples Nature Protocols (via D-NB.info)[Link]
-
Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector National Institutes of Health (PMC)[Link]
-
References for Small Fluorescence Quantum Yields National Institutes of Health (PMC)[Link]
-
Some photoluminescence QY standards cited in recent literature handbooks ResearchGate[Link]
-
Determination of Relative Fluorescence Quantum Yield Using The Agilent Cary Eclipse Agilent Technologies[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. edinst.com [edinst.com]
- 3. d-nb.info [d-nb.info]
- 4. agilent.com [agilent.com]
- 5. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nile blue acrylamide | Benchchem [benchchem.com]
- 8. References for Small Fluorescence Quantum Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jascoinc.com [jascoinc.com]
Application Note: Site-Specific Labeling of Histidine-Tagged Proteins with Tris-NTA Conjugated Dyes
Mechanistic Grounding: The Power of Multivalent Avidity
In biophysical characterization and drug discovery, the attachment of fluorescent probes to target proteins must be executed without perturbing the protein's native conformation. Traditional covalent labeling strategies (e.g., NHS-ester or maleimide chemistry) randomly modify primary amines or sulfhydryls, often leading to heterogeneous populations and compromised receptor activity.
Tris-nitrilotriacetic acid (tris-NTA) conjugated dyes offer a highly specific, non-covalent alternative that targets the widely used polyhistidine expression tag[1]. While conventional mono-NTA binds hexahistidine (His6) tags with transient, low affinity ( Kd≈10μM ), tris-NTA physically links three NTA groups into a single scaffold. When loaded with Ni(II) ions, this structure perfectly matches the six available binding sites of a His6-tag[2]. This multivalent avidity drops the dissociation constant into the sub-nanomolar to low nanomolar range ( Kd<50nM ), extending complex lifetimes to over an hour and enabling a strict 1:1 labeling stoichiometry[1].
Structural mechanism of multivalent coordination between tris-NTA-Ni(II) and a hexahistidine tag.
Quantitative Advantages in Biophysical Assays
The high selectivity of tris-NTA allows for the direct labeling of proteins in complex matrices, such as crude cell lysates, entirely bypassing the need for prior purification[3].
Table 1: Quantitative Comparison of Labeling Chemistries
| Feature | Mono-NTA | Covalent (NHS-Ester) | Tris-NTA |
| Affinity ( Kd ) | ∼10μM | Irreversible (Covalent) | <50nM |
| Stoichiometry | Highly variable | Random (Multiple lysines) | Strictly 1:1 (for His6) |
| Site-Specificity | High (His-tag) | Low (Any surface amine) | High (His-tag) |
| Purification | No | Yes (To remove excess dye) | No |
| Complex Lifetime | Seconds | Permanent | >1 Hour |
Table 2: Common Tris-NTA Fluorophores & Applications
| Fluorophore Conjugate | Ex / Em Maxima | Optimal Application | Key Advantage |
| RED-tris-NTA | 650 nm / 670 nm | MST, HIS-DSF | Avoids autofluorescence from library compounds; high signal-to-noise[4][5]. |
| Cy3B-tris-NTA | 560 nm / 571 nm | SMLM, TIRF, FRET | High quantum yield, minimal triplet-state formation, extreme photostability[6]. |
| OG488-tris-NTA | 490 nm / 520 nm | In-gel detection | Standard FITC/SYBR filter compatibility; sensitive probing on solid surfaces[7]. |
Experimental Methodologies & Self-Validating Systems
To ensure robust data in drug screening and interaction analysis, experimental workflows must incorporate self-validating controls. Because the tris-NTA interaction is non-covalent, it can be intentionally disrupted to prove assay specificity[5].
Workflow for site-specific, purification-free labeling of His-tagged proteins with tris-NTA dyes.
Protocol A: In-Solution Labeling for MST & DSF
Causality Focus: Achieving 1:1 stoichiometry without purification.
-
Reagent Preparation: Reconstitute the RED-tris-NTA dye in an assay-compatible buffer (e.g., PBS + 0.005% Tween-20) to a working concentration of 200 nM[4]. Note: The inclusion of a non-ionic detergent like Tween-20 is critical to prevent non-specific adsorption of the hydrophobic dye to capillary walls or labware.
-
Protein Titration: Prepare the His-tagged target protein. If using crude lysate, ensure the buffer is strictly free of chelating agents (EDTA/EGTA) and contains no more than 5 mM imidazole.
-
Complex Formation: Mix the protein (target concentration 400 nM) with the dye (200 nM). Causality: Maintaining a 2:1 protein-to-dye stoichiometric excess ensures that every dye molecule is bound to a protein. This prevents the biphasic quenching artifacts occasionally observed with 10xHis tags, where a single extended tag might partially bind a second dye molecule if the dye is in excess[8].
-
Incubation: Incubate the mixture for 30 minutes at room temperature in the dark. Due to the sub-nanomolar affinity, nearly 100% of the dye is bound, rendering the removal of unbound dye mathematically unnecessary for downstream ratiometric readouts[4].
Protocol B: Self-Validation (The EDTA / Imidazole Control)
Causality Focus: Eliminating false positives in small-molecule screening.
-
Establish Baseline: Record the fluorescence or thermophoretic profile of the labeled protein mixed with the test ligand.
-
Targeted Disruption: Add 50 mM EDTA or 250 mM Imidazole to the reaction mixture[5]. Causality: EDTA strips the Ni(II) ions from the NTA moieties, while high-concentration imidazole competitively blocks the His-tag. Both mechanisms effectively dismantle the tris-NTA/protein complex.
-
Observation & Validation: If the previously observed ligand-induced signal (e.g., a shift in an MST trace) persists after disruption, the signal is a false positive caused by the ligand interacting directly with the dye. If the signal disappears, the interaction is validated as specific to the target protein[3].
Troubleshooting & Causality Matrix
Table 3: Common Pitfalls and Mechanistic Solutions
| Observation | Mechanistic Cause | Corrective Action |
| Biphasic fluorescence curve during titration | 10xHis tags can partially bind a second tris-NTA dye at intermediate concentrations, causing proximity quenching[8]. | Maintain the His-tagged target protein in a strict 2:1 stoichiometric excess over the dye. |
| High background fluorescence in crude lysates | Endogenous histidine-rich proteins weakly coordinate with the Ni(II) ions on the tris-NTA scaffold. | Supplement the assay buffer with a low concentration of imidazole (10–20 mM) to outcompete weak binders. |
| Loss of fluorescence signal over time | Chelating agents (e.g., EDTA) or reducing agents (DTT) in the buffer strip or reduce Ni(II) from the NTA moieties. | Desalt the protein into a compatible buffer (e.g., PBS or HEPES) lacking strong chelators before labeling. |
References
-
Lata, S., et al. (2006). "Specific and stable fluorescence labeling of histidine-tagged proteins for dissecting multi-protein complex formation." Journal of the American Chemical Society (PubMed/NIH). URL: [Link]
-
NanoTemper Technologies. (2024). "MO-L018 His-Tag Labeling Kit RED-tris-NTA 2nd Generation." NanoTemper Resources. URL: [Link]
-
Biotechrabbit. (n.d.). "Tris-NTA Amine Specifications." Biotechrabbit. URL: [Link]
-
Goldsmith, L. E., et al. (2007). "Noncovalent, Site-Specific Biotinylation of Histidine-Tagged Proteins." ACS Publications. URL: [Link]
-
Bartoschik, T., et al. (2018). "Near-native, site-specific and purification-free protein labeling for quantitative protein interaction analysis by MicroScale Thermophoresis." ResearchGate. URL: [Link]
-
Wallace, E., et al. (2023). "Application of temperature-responsive HIS-tag fluorophores to differential scanning fluorimetry screening of small molecule libraries." Frontiers in Molecular Biosciences (PMC/NIH). URL: [Link]
-
NanoTemper Technologies. (n.d.). "RED-Tris-NTA labeling of 10x His-tagged proteins." NanoTemper Support. URL: [Link]
Sources
- 1. Specific and stable fluorescence labeling of histidine-tagged proteins for dissecting multi-protein complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotechrabbit.com [biotechrabbit.com]
- 3. researchgate.net [researchgate.net]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. Application of temperature-responsive HIS-tag fluorophores to differential scanning fluorimetry screening of small molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIS Lite™ Cy3B Tris NTA-Ni Complex | AAT Bioquest [aatbio.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. support.nanotempertech.com [support.nanotempertech.com]
Application Note: Accelerated Synthesis of Acridine Derivatives via Microwave Irradiation
Introduction & Scientific Rationale
Acridine derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from DNA intercalation and anticancer properties to antibacterial and anti-inflammatory effects . Traditionally, the synthesis of the acridine core—via methods such as the Bernthsen, Friedländer, or Ullmann condensations—requires harsh conditions, including prolonged reflux times (often >12 hours), high temperatures (>150 °C), and the use of toxic solvents.
Microwave-Assisted Organic Synthesis (MAOS) has fundamentally transformed these protocols. By utilizing microwave irradiation, researchers can reduce reaction times from hours to mere minutes while simultaneously improving yields and product purity. This application note provides a comprehensive, field-proven guide to synthesizing acridine derivatives using microwave irradiation, detailing the mechanistic causality behind the technique and providing self-validating experimental protocols.
Mechanistic Insights: The Microwave Advantage
The profound acceleration observed in microwave-assisted acridine synthesis is not merely a thermal effect; it is driven by dielectric heating . When polar molecules (such as solvents or intermediate complexes) are exposed to microwave frequencies (typically 2.45 GHz), their dipoles continuously align and realign with the oscillating electromagnetic field. This rapid molecular friction generates intense, localized volumetric heating.
In multi-component reactions—such as the synthesis of acridine-1,8-diones—microwave irradiation provides the necessary activation energy to overcome the high barriers of the terminal intramolecular cyclodehydration step . Furthermore, using high-loss-tangent solvents like water under sealed microwave conditions allows the reaction to safely reach temperatures well above the solvent's atmospheric boiling point, driving the equilibrium toward the thermodynamically stable acridine product.
Fig 1. Domino Knoevenagel-Michael-Cyclodehydration mechanism for acridine-1,8-diones.
Comparative Yield and Efficiency Data
The following table summarizes the quantitative advantages of transitioning from traditional thermal heating to microwave irradiation for acridine synthesis, based on recent literature and optimized laboratory standards , .
| Reaction Type | Traditional Conditions | Traditional Yield | Microwave Conditions | Microwave Yield |
| Bernthsen Synthesis | Reflux (150 °C), 7–12 hours | 45% – 60% | MW 450 W, 5–10 mins | 80% – 92% |
| One-Pot Acridine-1,8-diones | Reflux in Ethanol, 6–8 hours | 55% – 70% | MW in H₂O (100 °C), 5–12 mins | 88% – 95% |
| Co/C Catalyzed Synthesis | Reflux in H₂O, 12 hours | < 50% | MW in H₂O, 15 mins | 87% |
Experimental Protocols
Protocol A: Microwave-Assisted Bernthsen Synthesis (9-Phenylacridine)
This protocol utilizes zinc chloride as a Lewis acid to activate the carboxylic acid, facilitating nucleophilic attack by diphenylamine.
Step-by-Step Methodology:
-
Reagent Preparation: In a microwave-safe 10 mL quartz reaction vessel, combine diphenylamine (1.0 mmol), benzoic acid (1.0 mmol), and anhydrous zinc chloride (1.0 mmol).
-
Causality: Anhydrous ZnCl₂ is critical; moisture will prematurely hydrolyze the activated carbonyl intermediate, stalling the reaction.
-
-
Irradiation: Seal the vessel with a Teflon cap. Place it in a dedicated microwave synthesizer and irradiate at 450 W for 5 minutes.
-
Causality: Dedicated synthesizers provide continuous power and temperature feedback, preventing the thermal runaway that often occurs in domestic microwaves.
-
-
Monitoring (Self-Validation): Cool the vessel to room temperature using compressed air. Sample the crude melt and perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The disappearance of the diphenylamine spot confirms reaction completion. If starting material persists, re-irradiate in 2-minute intervals.
-
Workup: Dissolve the crude mixture in 10 mL of chloroform. Wash the organic layer with 10% NaOH aqueous solution (3 × 10 mL) to neutralize and remove unreacted benzoic acid and zinc salts. Follow with a distilled water wash (10 mL).
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield pure 9-phenylacridine.
Protocol B: Green One-Pot, Three-Component Synthesis of Acridine-1,8-diones
This protocol leverages water as a green solvent, capitalizing on its high microwave absorbance to drive a multi-component domino reaction .
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave vial, add dimedone (2.0 mmol), an arylglyoxal hydrate (1.0 mmol), and ammonium acetate (1.5 mmol) in 3 mL of deionized water.
-
Causality: Water serves as an excellent microwave-absorbing solvent (high loss tangent). Ammonium acetate acts dual-purpose: as the nitrogen source for the central ring and as a mild buffer to stabilize the pH for the Knoevenagel condensation.
-
-
Irradiation: Seal the vial and irradiate the mixture at 100 °C (dynamic power, approx. 100–150 W) for 5 to 12 minutes, depending on the electronic nature of the arylglyoxal substituent.
-
Monitoring & Precipitation (Self-Validation): Upon completion (verified by TLC), cool the reaction mixture in an ice bath. The highly hydrophobic acridine-1,8-dione product will spontaneously precipitate from the aqueous phase.
-
Causality: Direct precipitation indicates high conversion and circumvents the need for complex solvent extraction, validating the efficiency of the aqueous MAOS protocol.
-
-
Isolation: Filter the solid precipitate under a vacuum. Wash the filter cake with ice-cold water (2 × 5 mL) and cold ethanol (2 mL) to remove unreacted dimedone and trace impurities. Dry under vacuum.
-
Characterization: Confirm the structure via ¹H NMR (DMSO-d₆). The self-validating spectral markers are the characteristic singlet of the central NH proton (approx. 9.5 ppm) and the distinct multiplet of the dimedone methylene protons.
Fig 2. Standardized workflow for the microwave-assisted synthesis and isolation of acridine derivatives.
References
-
Nguyen, P. N., et al. "High-yield, fast, and green synthesis of acridine derivatives using a Co/C catalyst from rice husks with a microwave-assisted method." Reaction Chemistry & Engineering, Royal Society of Chemistry, 2024. URL:[Link]
-
Poursattar Marjani, A., et al. "Microwave-assisted Synthesis of Acridine-1,8(2H,5H)-diones via a One-pot, Three Component Reaction." Iranian Journal of Chemistry and Chemical Engineering, 36(2), 1-6, 2017. URL: [Link]
-
"Synthesis Of Acridine And Its Derivative With Reference To Their Antibacterial Activity." International Journal of Creative Research Thoughts (IJCRT), 2024. URL:[Link]
Application Note: Cytotoxicity Profiling of Acridine Derivatives via MTT Cell Viability Assay
Introduction & Mechanistic Overview
Acridine derivatives (e.g., amsacrine, 9-aminoacridine) represent a critical class of heterocyclic compounds extensively researched for their potent antineoplastic and antimicrobial properties[1],[2]. Their primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, which induces DNA strand breaks, cell cycle arrest (typically in the S or G2/M phases), and ultimately apoptosis,[3].
To systematically evaluate the antiproliferative efficacy of novel acridine analogs during drug development, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is universally employed as a high-throughput, quantitative standard[4],[5].
Assay Principle and Causality
The MTT assay is a colorimetric method that measures cellular metabolic activity as a direct proxy for cell viability[4].
-
The Causality: Viable cells possess active NAD(P)H-dependent oxidoreductase enzymes, primarily localized within the mitochondria[6]. These enzymes reduce the water-soluble, yellow MTT tetrazolium salt into insoluble, purple formazan crystals[7].
-
The Link to Cytotoxicity: When cells are exposed to cytotoxic acridine derivatives, mitochondrial respiration is compromised, and the oxidoreductase enzyme pool is depleted[5]. Consequently, MTT reduction ceases. By solubilizing the resulting formazan crystals in a solvent like dimethyl sulfoxide (DMSO) and measuring the absorbance spectrophotometrically (typically at 570 nm), researchers can directly correlate the optical density (OD) with the number of metabolically active cells[8].
Fig 1: Acridine derivative cytotoxicity mechanism linked to MTT reduction.
Experimental Design: Building a Self-Validating System
A robust MTT assay requires strict controls to ensure that the observed cytotoxicity is exclusively due to the acridine derivative and not experimental artifacts[9].
-
Blank Control (Media + MTT + Solubilization Buffer): Corrects for the inherent background absorbance of the culture media and reagents[7].
-
Vehicle Control (Cells + Media + Solvent): Acridine derivatives are often hydrophobic and require DMSO for initial stock preparation. The final DMSO concentration in the well must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity[10].
-
Positive Control (Cells + Known Cytotoxin): Utilizing an established clinical acridine like Amsacrine (m-AMSA) ensures the specific cell line is responding appropriately to Topoisomerase II inhibition,[11].
-
Negative Control (Untreated Cells): Represents 100% viability for baseline normalization.
Detailed Step-by-Step Protocol
Target Audience: Adherent and Suspension Cancer Cell Lines (e.g., A549, K562, HeLa)
Phase I: Cell Seeding
-
Harvest cells in the logarithmic growth phase.
-
Seed cells into a 96-well flat-bottom tissue culture plate. Optimal density varies by cell size and doubling time, but typically ranges from 5×103 to 1×104 cells/well in 100 µL of complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[10],[8].
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow adherent cells to attach and resume exponential growth[6].
Phase II: Acridine Derivative Treatment 4. Prepare serial dilutions of the acridine compound in complete media. Ensure the highest concentration of DMSO does not exceed 0.5%[10]. 5. Aspirate the seeding media (for adherent cells) or carefully centrifuge the plate (for suspension cells like K562). 6. Add 100 µL of the drug-containing media to the appropriate wells. Include all controls. 7. Incubate the plate for the desired exposure time (typically 48 to 72 hours) to capture full cell cycle progression and apoptotic induction[12],[8].
Phase III: MTT Addition and Solubilization 8. Prepare a 5 mg/mL stock solution of MTT in sterile PBS (pH 7.4) and filter-sterilize (0.2 µm). Store protected from light[7]. 9. Add 10 µL to 20 µL of the MTT stock solution directly to each well (final concentration ~0.5 mg/mL)[4],[8]. 10. Incubate for 3 to 4 hours at 37°C in the dark. Causality note: This duration allows sufficient time for mitochondrial dehydrogenases to internalize and reduce the tetrazolium salt into visible intracellular purple crystals[6],[10]. 11. Carefully aspirate the media without disturbing the formazan crystals at the bottom of the well[6]. For suspension cells, centrifugation of the plate is mandatory before aspiration. 12. Add 100 µL to 150 µL of DMSO to each well to completely solubilize the formazan[8]. 13. Agitate the plate on an orbital shaker for 10-15 minutes at room temperature until the solution turns a uniform purple color.
Phase IV: Quantification 14. Measure the absorbance at 570 nm using a microplate spectrophotometer[8]. 15. (Optional but recommended) Read at a reference wavelength of 630 nm to subtract background noise caused by cell debris or plate imperfections[5].
Fig 2: Step-by-step MTT assay workflow for 96-well microplate formats.
Data Interpretation & Expected Outcomes
Calculate the percentage of cell viability using the following formula:
Viability(%)=ODVehicle−ODBlankODTreatment−ODBlank×100Plot the % Viability against the log-transformed drug concentrations to generate a dose-response curve. The IC₅₀ (half-maximal inhibitory concentration) is interpolated from this curve.
Table 1: Reference IC₅₀ Values for Amsacrine (m-AMSA) and Acridine Derivatives This table provides benchmark data to validate assay performance against established literature.
| Compound | Cell Line | Tissue Origin | Exposure Time | Expected IC₅₀ | Reference |
| Amsacrine (m-AMSA) | P388 | Murine Leukemia | 48-72h | 20 nM - 229 nM | [3] |
| Amsacrine (m-AMSA) | A549 | Human Lung Carcinoma | 48-72h | ~6.0 µM | |
| Amsacrine (m-AMSA) | PC-3 | Human Prostate Cancer | 72h | 3.3 µM | [3] |
| Amsacrine (m-AMSA) | SF-295 | Human Glioblastoma | 72h | 0.5 µM | [3] |
| 9-Aminoacridine Deriv. | HeLa | Human Cervical Cancer | 72h | 13.75 µg/mL | [2] |
Troubleshooting Critical Parameters
-
High Background Absorbance: Often caused by phenol red or serum proteins precipitating with the MTT reagent. Consider switching to phenol red-free, low-serum media during the 3-4 hour MTT incubation phase[6],[5].
-
Incomplete Formazan Solubilization: If crystals remain visible under the microscope after DMSO addition, increase shaking time or add a solubilization buffer containing 10% SDS in 0.01 M HCl, which can be left overnight[10].
References
-
[4] MTT Assay Protocol for Cell Viability and Proliferation - Merck. 4
-
[6] MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. 6
-
[9] Cytotoxicity MTT Assay Protocols and Methods - Springer Nature Experiments. 9
-
[1] Acridine as an Anti-Tumour Agent: A Critical Review - PMC - NIH. 1
-
[2] Synthesis and anticancer study of 9-aminoacridine derivatives - Arab J Chem. 2
-
[12] MTT assay: effect of derivatives 4, 6a, and 6b and acridine (ACR)... - ResearchGate. 12
-
[10] Application Notes and Protocols for In Vitro Cytotoxicity Assays of 9-(Methylthio)acridine and Related Compounds - Benchchem. 10
-
[8] A Comparative Guide to the Cytotoxicity of Novel 9-Acridinyl Amino Acid Derivatives - Benchchem. 8
-
Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - RSC.
-
[3] Amsacrine (m-AMSA) | Autophagy Inducer - MedChemExpress. 3
-
[11] Epidermal growth factor induction of resistance to topoisomerase II toxins in human squamous carcinoma A431 cells - Spandidos Publications. 11
Sources
- 1. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. clyte.tech [clyte.tech]
- 7. broadpharm.com [broadpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
Application Note: Measuring DNA-Binding Affinity via NMR Chemical Shift Perturbation (CSP) Titrations
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier biophysical technique for characterizing protein-DNA interactions at atomic resolution. Unlike bulk affinity assays (e.g., SPR or ITC), NMR Chemical Shift Perturbation (CSP) mapping not only yields the macroscopic equilibrium dissociation constant ( Kd ) but simultaneously identifies the exact amino acid residues comprising the binding interface.
This application note provides a comprehensive, self-validating methodology for determining DNA-binding affinities using 2D 1 H- 15 N Heteronuclear Single-Quantum Correlation (HSQC) titrations. Designed for structural biologists and drug development professionals, this guide emphasizes the physical causality behind experimental parameters, ensuring robust data collection and accurate thermodynamic modeling.
Theoretical Framework: Kinetics and Exchange Regimes
The fundamental principle of an NMR titration is that the magnetic environment of a protein's nuclei changes upon ligand binding, resulting in a shift in resonance frequencies 1[1]. However, the spectral appearance during a titration is entirely dictated by the binding kinetics—specifically, the exchange rate ( kex=kon[Ligand]+koff ) relative to the chemical shift difference ( Δω ) between the free and bound states 2[2].
Caption: Impact of binding kinetics on NMR spectral exchange regimes and analysis methods.
Quantitative Summary of Exchange Regimes
Table 1: Comparison of NMR Exchange Regimes in Titration Studies
| Exchange Regime | Kinetic Condition | Spectral Appearance | Typical Kd Range | Analytical Approach |
| Fast | kex≫Δω | Continuous peak shifting | >10μM | Fit Δδ vs.[Ligand] to 1:1 isotherm. |
| Intermediate | kex≈Δω | Peak broadening / signal loss | 1μM−10μM | Line shape analysis (e.g., TITAN software). |
| Slow | kex≪Δω | Two distinct peaks (Free & Bound) | <1μM | Integrate peak volumes of free/bound states 3[3]. |
Experimental Workflow & Causality
To extract a reliable Kd , the experimental system must be meticulously controlled. NMR is exquisitely sensitive to pH, ionic strength, and temperature. A common pitfall is observing chemical shifts caused by buffer mismatch rather than true ligand binding.
Caption: Iterative experimental workflow for NMR chemical shift perturbation titrations.
Phase 1: Sample Preparation & The Self-Validating Buffer System
Causality: DNA is highly negatively charged, and binding interfaces often rely on electrostatic interactions. Variations in salt concentration (e.g., 50 mM vs 300 mM KCl) will drastically alter the apparent binding affinity 4[4]. Therefore, the protein and DNA must be in identical environments.
-
Protein Isotope Labeling: Express the target protein in minimal media supplemented with 15 NH 4 Cl. Purify and concentrate to 50–100 μ M.
-
DNA Annealing: Dissolve complementary oligonucleotides, heat to 95°C for 5 minutes, and slow-cool to room temperature to ensure proper duplex formation.
-
Strict Co-Dialysis: Dialyze both the 15 N-protein and the annealed DNA against the exact same batch of NMR buffer (e.g., 20 mM Bis-Tris, 50 mM KCl, pH 6.0).
-
Self-Validation (The Mock Titration): Before adding DNA, titrate a small volume of the blank dialysis buffer into the protein sample and acquire an HSQC. If peaks shift, the system is invalid (buffer mismatch). If peaks remain static, the system is validated.
Phase 2: NMR Titration Execution
Table 2: Typical Experimental Parameters for 2D 1 H- 15 N HSQC Titrations
| Parameter | Recommended Value | Causality / Rationale |
| Protein Conc. | 50 – 100 μM | Balances signal-to-noise ratio with the need to keep total protein [P]t near or below the expected Kd . |
| Buffer pH | 6.0 – 7.0 | Minimizes amide proton exchange with bulk water, preserving HSQC signal intensity. |
| D 2 O Content | 5% – 10% | Provides the necessary lock signal without excessive deuterium exchange of amide protons. |
| Titration Points | 0, 0.25, 0.5, 1.0, 2.0, 5.0 eq | Captures the steep initial binding curve and the asymptotic saturation phase necessary for regression. |
The "Swapping" Protocol for Volume Control: Traditional titrations involve adding a highly concentrated ligand stock, which can cause protein dilution and signal loss. To maintain a constant protein concentration, employ a simulation-guided "swapping" protocol 5[5]. Prepare two samples: Sample A (Protein only) and Sample B (Protein + Maximum DNA concentration). By systematically swapping volumes between the two NMR tubes, you generate intermediate ligand concentrations while [P]t remains perfectly constant.
Phase 3: Data Processing & Kd Extraction
-
Peak Tracking: Overlay the serial HSQC spectra and track the trajectory of assigned backbone amide peaks.
-
Calculate Combined CSP ( Δδ ): Because 1 H and 15 N have different gyromagnetic ratios and spectral widths, their shifts must be normalized. Calculate the combined chemical shift perturbation using the weighted Euclidean distance:
Δδcomp=(ΔδH)2+(α⋅ΔδN)2
Causality: The weighting factor α prevents the larger 15 N ppm scale from dominating the calculation. While slightly protein-dependent, a consensus value of α≈0.14 is optimal for yielding the most accurate structural and thermodynamic data 6[6].
-
Non-Linear Regression Fitting: Plot Δδcomp as a function of total DNA concentration. Fit the curve to the exact 1:1 binding isotherm:
Δδobs=Δδmax2[P]t[P]t+[L]t+Kd−([P]t+[L]t+Kd)2−4[P]t[L]t
Where [P]t is total protein and [L]t is total DNA ligand. Fitting all raw shift data globally to a single dissociation constant yields the highest precision 6[6].
Troubleshooting: Overcoming Limitations with Tight Binders
While NMR is the gold standard for weak-to-medium affinity interactions ( Kd>1μM ), it struggles with strong binders ( Kd<1μM ) because the system enters the slow exchange regime 3[3]. In slow exchange, peaks do not shift continuously; instead, the "free" peak diminishes while a new "bound" peak appears.
Solution: Do not attempt to fit Δδ in slow exchange. Instead, calculate the population of the bound state by integrating the volumes of the free ( Vfree ) and bound ( Vbound ) peaks at substoichiometric DNA concentrations. The fraction bound ( fB=Vbound/(Vfree+Vbound) ) can then be used to calculate the Kd directly, provided the concentrations of active protein and DNA are precisely known.
References
-
[1] Choi, S.-R., et al. (2023). NMR Titration Studies in Z-DNA Dynamics. Springer Protocols.
-
[6] Hobbs, B., Drant, J., & Williamson, M. P. (2022). The measurement of binding affinities by NMR chemical shift perturbation. Journal of Biomolecular NMR.
-
[4] Structural basis for osmotic regulation of the DNA binding properties of H-NS proteins. (2020). Nucleic Acids Research.
-
[5] A simulation-guided “swapping” protocol for NMR titrations to study protein–protein interactions. (2024). ResearchGate.
-
[2] NMR Methods for Structural Characterization of Protein-Protein Complexes. (2020). Frontiers in Molecular Biosciences.
-
[3] Affinity measurement of strong ligands with NMR spectroscopy: Limitations and ways to overcome them. (2023). ETH Zurich Research Collection.
Sources
- 1. NMR Titration Studies in Z-DNA Dynamics | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl Acridine-4-carboxylate Synthesis
Welcome to the Technical Support Center for acridine derivative synthesis. Methyl acridine-4-carboxylate is a critical intermediate in the development of DNA intercalators, Topoisomerase I/II inhibitors, and novel anticancer agents ([1]). However, researchers frequently encounter low yields, purification bottlenecks, and core degradation when attempting to synthesize this ester using traditional acid-catalyzed methods ([2]).
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your synthesis yields.
Figure 1: Comparative synthetic workflows for Methyl Acridine-4-carboxylate.
Frequently Asked Questions & Troubleshooting
Q1: Why is my yield consistently below 50% when using standard Fischer esterification (Methanol/H₂SO₄ reflux)? Causality: Acridine-4-carboxylic acid suffers from poor solubility in methanol and significant steric hindrance at the 4-position of the acridine core. Because Fischer esterification is a reversible addition-elimination reaction, the steric bulk and poor solubility cause the reaction to reach an unfavorable equilibrium limit prematurely. Solution: To bypass the thermodynamic limitations of Fischer esterification, switch to a base-promoted irreversible alkylation. By deprotonating the acid with Sodium Hydride (NaH) in DMF and reacting it with Methyl Iodide (MeI), the reaction proceeds via a rapid SN2 mechanism, driving the yield up and avoiding equilibrium issues ([2]).
Q2: I observe a black-brown precipitate and significant decomposition during prolonged acidic heating. How can I prevent this? Causality: The acridine heterocyclic core is sensitive to harsh, prolonged acidic reflux. Extended heating in the presence of concentrated sulfuric acid leads to oxidative degradation, ring-opening side reactions, and the formation of insoluble polymeric byproducts ([2]). Solution: Limit the reaction time and strictly monitor the progression via TLC. If decomposition persists, abandon the acidic route entirely. The most effective alternative is the Oxidative Esterification route, which utilizes mild alkaline conditions (I₂/KOH) starting from acridine-4-carbaldehyde, completely preserving the integrity of the acridine core ([1]).
Q3: How does the Oxidative Esterification route achieve yields exceeding 80%? Causality: Instead of relying on the thermodynamically limited esterification of a carboxylic acid, this method starts with acridine-4-carbaldehyde. In the presence of methanol and KOH, the aldehyde forms a hemiacetal intermediate. Alkaline iodine then irreversibly oxidizes this hemiacetal directly into the methyl ester ([1]). Because the oxidation step is irreversible and occurs at low temperatures (0 °C to room temperature), it prevents thermal degradation and pushes the reaction to completion.
Validated Experimental Protocols
Protocol A: Optimized Oxidative Esterification (Recommended for High Yield)
This protocol leverages mild oxidation to directly convert the aldehyde to the ester, bypassing equilibrium limits and core degradation ([1]).
Step-by-Step Methodology:
-
Preparation: Dissolve 2.90 mmol of acridine-4-carbaldehyde in 8 mL of anhydrous methanol in a round-bottom flask.
-
Base Addition: Prepare a solution of KOH (8.11 mmol) in 8 mL of methanol and add it to the reaction vessel. Cool the mixture to 0 °C using an ice bath.
-
Oxidation: Slowly add solid iodine (4.63 mmol) to the chilled mixture under continuous stirring.
-
Incubation & Self-Validation: Stir at 0 °C for 2 hours. In-process control: The dark brown color of the iodine will gradually fade to a pale yellow as it is consumed in the oxidation of the hemiacetal intermediate. If the solution remains dark brown without fading, verify the pH is sufficiently alkaline.
-
Completion: Remove the ice bath and stir at room temperature for an additional 4 hours. In-process control: Monitor via TLC (EtOAc/Hexane) until the starting aldehyde spot completely disappears.
-
Workup: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize any residual unreacted iodine. Extract the aqueous layer with dichloromethane (3 × 20 mL).
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure methyl acridine-4-carboxylate (73–91% yield).
Protocol B: Base-Promoted Direct Alkylation (Alternative Route)
Use this protocol if you must start from acridine-4-carboxylic acid but want to avoid the low yields of Fischer esterification ([2]).
Step-by-Step Methodology:
-
Deprotonation: Dissolve acridine-4-carboxylic acid (1.0 eq) in anhydrous DMF under a dry nitrogen atmosphere. Cool the flask to 0 °C.
-
Activation & Self-Validation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). In-process control: Observe the evolution of hydrogen gas. The cessation of bubbling indicates complete conversion to the highly nucleophilic carboxylate anion.
-
Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise to the solution to prevent an uncontrollable exotherm.
-
Reaction: Stir the mixture at room temperature for 3-4 hours.
-
Workup: Pour the mixture into ice-cold water to precipitate the product. Filter the resulting solid, wash thoroughly with cold water to remove residual DMF, and recrystallize from ethanol to obtain the methyl ester.
Quantitative Data: Yield & Condition Comparison
| Synthesis Method | Precursor | Reagents & Conditions | Reaction Time | Typical Yield | Key Advantage / Limitation |
| Fischer Esterification | Acridine-4-carboxylic acid | MeOH, conc. H₂SO₄, Reflux | 4–12 hours | < 50% | Limitation: Reversible equilibrium; high risk of core degradation. |
| Base-Promoted Alkylation | Acridine-4-carboxylic acid | MeI, NaH, DMF, 0 °C to RT | 3–4 hours | 60–70% | Advantage: Irreversible SN2 reaction; avoids acidic degradation. |
| Oxidative Esterification | Acridine-4-carbaldehyde | I₂, KOH, MeOH, 0 °C to RT | 6 hours | 73–91% | Advantage: Highest yield; mild conditions perfectly preserve the acridine core. |
References
-
Title: Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties Source: Molecules, 2022 Apr 30; 27(9):2883. (MDPI) URL: [Link]
-
Title: SYNTHESIS AND PROPERTIES OF NOVEL BIOLOGICALLY INTERESTING POLYCYCLIC 1,3,4-OXADIAZOLES CONTAINING ACRIDINE/ACRIDONE MOIETIES Source: Heterocycles, 2009; 77(2):1019. (The Japan Institute of Heterocyclic Chemistry) URL: [Link]
Sources
Troubleshooting low fluorescence signal with acridine dyes
Welcome to the Advanced Technical Support Center for Cellular Assays. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize your experiments using acridine dyes, specifically Acridine Orange (AO).
Rather than merely providing a list of quick fixes, this guide is engineered to explain the causality behind fluorescence failures. Understanding the photophysical properties of AO—specifically its metachromasia and pH-dependent compartmentalization—is the key to mastering its application in flow cytometry and fluorescence microscopy.
The Metachromatic Mechanism of Acridine Orange
To troubleshoot AO effectively, you must first understand how it generates signal. Acridine Orange is a cell-permeable, cationic dye that exhibits metachromasia —meaning its emission spectrum changes based on its binding mode and concentration[1].
-
Green Fluorescence (Monomeric State): When AO intercalates between the base pairs of double-stranded DNA (dsDNA), the molecules are spaced far apart. This lack of orbital overlap results in orthochromatic green fluorescence (Emission ~525 nm)[2][3].
-
Red/Orange Fluorescence (Aggregated State): When AO binds electrostatically to single-stranded RNA (ssRNA) or becomes trapped and protonated in acidic lysosomes (pH 4.5–5.0), the dye molecules stack closely together. This massive excited-state orbital overlapping causes a metachromatic shift, resulting in red-orange fluorescence (Emission ~640–650 nm)[1][2][3].
Metachromatic mechanism of Acridine Orange in cellular compartments.
Diagnostic Logic Tree for Low Fluorescence
Diagnostic logic tree for resolving weak Acridine Orange fluorescence signals.
Frequently Asked Questions (Troubleshooting)
Q1: My green fluorescence (DNA) is extremely dim. What is causing this? Causality & Solution: A weak green signal is typically caused by suboptimal dye concentration, incorrect buffer pH, or high ionic strength quenching the signal. For optimal DNA intercalation, AO requires a starting concentration between 1 and 10 µM for 15 to 60 minutes[4]. The buffer pH must be maintained around 7.4; acidic environments will protonate the dye prematurely, reducing membrane permeability and nuclear localization[4]. Additionally, verify your optics: AO bound to dsDNA requires an excitation maximum of ~502 nm and an emission filter capturing ~525 nm[4]. Finally, ensure your buffer does not contain excessively high salt concentrations, which can electrostatically compete with the dye and quench fluorescence[4].
Q2: I am trying to visualize lysosomes in live cells, but the red fluorescence is missing. Why? Causality & Solution: The red shift in lysosomes is entirely dependent on a steep pH gradient. As a weak base, uncharged AO diffuses across the cell membrane and into the lysosome. Once inside the acidic lysosome (pH 4.5–5.0), it becomes protonated, trapping it inside. This localized high concentration forces the dye molecules to aggregate, shifting the emission to red[1]. If your cells are unhealthy, dying, or have been treated with lysosomotropic agents (e.g., chloroquine, bafilomycin A1), the lysosomal pH gradient collapses. Without the acidic trap, AO diffuses back into the cytoplasm, and the red signal is lost. Always include a healthy, untreated live-cell control to validate the pH gradient.
Q3: In my AO/PI cell viability assay, all cells (even the dead ones) are fluorescing green. What went wrong? Causality & Solution: This is a classic failure of Förster Resonance Energy Transfer (FRET). In a functional AO/PI assay, AO (membrane-permeable) stains all cells green, while Propidium Iodide (PI, membrane-impermeable) only enters dead cells[5]. When both dyes bind to the DNA of a dead cell, they are brought into close physical proximity. Because AO's emission spectrum overlaps with PI's excitation spectrum, AO transfers its energy to PI via FRET. Consequently, AO's green emission is quenched, and the dead cell emits only PI's red fluorescence[5]. If dead cells appear green or double-positive, it means FRET has failed. This usually occurs because the PI stock has degraded, or the PI concentration is too low relative to AO. Ensure your dyes are stored in the dark at 4°C and replace your PI stock[5].
Q4: Why is my background fluorescence so high that it washes out the cellular signal? Causality & Solution: High background is caused by excessive extracellular dye or incomplete washing. AO is highly cell-permeable and will fluoresce in the media if not removed. Wash the cells 2-3 times gently with pre-warmed PBS prior to imaging[4]. If background persists, titrate your AO concentration downward.
Quantitative Optimization Parameters
To ensure reproducibility, use the following validated parameters as a baseline for your experimental design.
| Target Structure | Cellular State | AO Concentration | Optimal pH | Excitation (nm) | Emission (nm) | Signal Color | Mechanism of Action |
| Nucleus (dsDNA) | Live or Fixed | 1 – 10 µM | 7.4 | ~502 nm | ~525 nm | Green | Intercalation (Monomeric)[2][4] |
| Cytoplasm (ssRNA) | Fixed | 10 – 20 µM | 7.4 | ~460 nm | ~640 nm | Red/Orange | Electrostatic Stacking[2][4] |
| Lysosomes | Live Only | 1 – 5 µg/mL | 7.4 (Extracellular) | ~460 nm | ~650 nm | Red/Orange | Proton Trapping (Aggregation)[6][7] |
| Viability (with PI) | Live/Dead Mix | Manufacturer Spec | 7.4 | ~500 nm | 525 nm (Live) / 617 nm (Dead via PI) | Green (Live) / Red (Dead) | FRET Quenching in Dead Cells[5] |
Self-Validating Experimental Methodologies
A robust protocol must be a self-validating system. The following methodologies include built-in checks to ensure data integrity.
Protocol A: AO/PI Dual-Fluorescence Viability Staining (Automated Cell Counting / Flow Cytometry)
This protocol utilizes FRET to ensure absolute discrimination between live and dead populations[5].
Materials:
-
Cell suspension (ideal density: 1×106 cells/mL)[8].
-
10x AO/PI Staining Solution (e.g., Logos Biosystems or Revvity)[5][9].
-
PBS (Ca2+/Mg2+ free)[8].
Step-by-Step Procedure:
-
Preparation: Harvest cells and resuspend in PBS to a concentration of approximately 1×106 cells/mL. Causality: High cell densities deplete the dye, leading to uneven staining and false negatives[6].
-
Staining: Mix 18 µL of the cell suspension with 2 µL of the 10x AO/PI Staining Solution in a microcentrifuge tube[5].
-
Incubation: Mix gently by pipetting. Do not incubate. AO and PI stain cells immediately. Causality: Prolonged exposure to these intercalating dyes can induce toxicity and artificially inflate dead cell counts[5].
-
Analysis: Load 20 µL of the mixture into the counting chamber slide and analyze immediately using a fluorescence cell counter or flow cytometer[9].
-
Validation Check: Gate for green-only cells (Live) and red-only cells (Dead). If a significant double-positive population exists, FRET has failed; check PI integrity[5].
Protocol B: Live-Cell Lysosomal Staining for Fluorescence Microscopy
This protocol relies on maintaining physiological health to preserve the lysosomal pH gradient[6].
Materials:
-
Acridine Orange stock solution (1 mg/mL in sterile water)[6].
-
Pre-warmed PBS (pH 7.4) and Cell Culture Medium[6].
Step-by-Step Procedure:
-
Dye Preparation: Prepare a fresh working solution by diluting the AO stock in pre-warmed cell culture medium to a final concentration of 1–5 µg/mL. Protect from light[6].
-
Application: Remove the existing culture medium from the adherent cells and wash once gently with pre-warmed PBS to remove serum proteins that might bind the dye[6].
-
Incubation: Add the AO working solution to the cells and incubate for 5–15 minutes at 37°C in a standard cell culture incubator[6]. Causality: 37°C maintains active vesicular transport and proton pump activity required for dye accumulation.
-
Washing (Critical Step): Remove the staining solution and wash the cells 2 to 3 times with pre-warmed PBS or fresh medium. Causality: This removes extracellular AO, preventing high green background that masks the red lysosomal signal[6].
-
Imaging: Mount the coverslip with a drop of PBS and image immediately. Use a blue excitation filter (~488 nm).
-
Validation Check: Lysosomes should appear as punctate red/orange dots, while the nucleus should be a diffuse green. If the entire cell is diffusely yellow/orange, the cell is dead or dying, and the lysosomal gradient has collapsed[10].
References
- Troubleshooting weak fluorescence signal with Acridine Orange - Benchchem.
- Acridine Orange Hydrochloride: Advanced Fluorescent Nucleic Acid Staining - Inhibitor Research Hub.
- Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy - NIH.
- The Illuminating Tale of Acridine Orange: A Technical Guide to a Versatile Fluorescent Dye - Benchchem.
- Acridine orange fluorescence in chromosome cytochemistry - UAM.
- AO/PI Cell Viability Staining: Method & Analysis Guide - Revvity.
- How to Measure Cell Viability Using Acridine Orange/Propidium Iodide - Logos Biosystems.
- Navigating Staining Variability: A Comparative Guide to Acridine Dyes in Cellular Analysis - Benchchem.
- Flow Cytometry Troubleshooting Guide - Biocompare.
- A Light-Sheet-Based Imaging Spectrometer to Characterize Acridine Orange Fluorescence within Leukocytes - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hoechst33342.com [hoechst33342.com]
- 3. repositorio.uam.es [repositorio.uam.es]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. logosbio.com [logosbio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Light-Sheet-Based Imaging Spectrometer to Characterize Acridine Orange Fluorescence within Leukocytes [mdpi.com]
- 8. biocompare.com [biocompare.com]
- 9. AO/PI Cell Viability Staining: Method & Analysis Guide | Revvity [revvity.com]
- 10. Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing photobleaching of Methyl Acridine-4-carboxylate in imaging
Welcome to the Technical Support Center for Acridine-Based Imaging . This guide is designed for researchers, application scientists, and drug development professionals working with Methyl Acridine-4-carboxylate as a fluorescent probe or photoredox catalyst.
Below, you will find mechanistic insights, a diagnostic Q&A troubleshooting guide, quantitative selection matrices, and self-validating experimental protocols to help you eliminate photobleaching and preserve data integrity.
The Causality of Photobleaching: Mechanistic Insight
To stop photobleaching, we must first understand its physical causality. When Methyl Acridine-4-carboxylate absorbs a photon, it enters a singlet excited state (S1). While we want this state to decay radiatively (yielding fluorescence), the acridine core is highly susceptible to non-radiative Intersystem Crossing (ISC) .
ISC forces the molecule into a long-lived triplet state (T1). In this state, the acridine molecule reacts with dissolved molecular oxygen (3O2) in your buffer, generating highly destructive Reactive Oxygen Species (ROS)—specifically singlet oxygen and superoxide radicals 1. These ROS attack the acridine ring, breaking covalent bonds and causing irreversible photochemical degradation 2.
Caption: Mechanism of Methyl Acridine-4-carboxylate photobleaching via ROS.
Diagnostic FAQs & Troubleshooting Guide
Q: Why does my Methyl Acridine-4-carboxylate signal fade rapidly under continuous confocal laser scanning? A: Continuous, high-intensity illumination overwhelms the fluorophore's photon budget. The total light dose dictates the rate of triplet state formation 3. When the local concentration of ROS exceeds your sample's natural detoxification capacity, the acridine ring undergoes rapid type I or type II photo-oxidation 4.
Q: How can I adjust my microscope hardware to minimize this fading without losing image resolution? A: Implement Diffuse Light Delivery (DLD) . Instead of using high laser power for short exposures, decrease the excitation light intensity (using neutral density filters or lowering laser power to <1%) and proportionally increase your camera exposure time or pixel dwell time 3. Additionally, always locate your region of interest (ROI) and focus using transmitted light (Brightfield/DIC) before switching to fluorescence to save the fluorophore's limited lifespan 5.
Q: What chemical antifade strategies are most effective for acridine derivatives? A: The optimal choice depends entirely on your assay:
-
Fixed Cells: Mount samples in media containing DABCO or proprietary mixtures like VECTASHIELD®, which act as robust singlet oxygen scavengers and provide unsurpassed protection against fading 6.
-
Live Cells: Traditional antifades are toxic. Instead, use water-soluble Vitamin E analogs like Trolox, which quench both the triplet state of the fluorophore and the generated ROS without disrupting cellular physiology 2.
Q: Does the buffer's pH impact the photostability of Methyl Acridine-4-carboxylate? A: Yes. Acridine derivatives are highly pH-sensitive. The protonation state of the acridine nitrogen alters its electronic structure, shifting both its excitation/emission spectra and its susceptibility to photobleaching and quenching 7. Ensure your imaging buffer is strictly maintained at the optimal pH for your specific derivative.
Quantitative Antifade Selection Guide
Summarizing the efficacy of various chemical interventions for acridine-based imaging:
| Antifade Reagent | Mechanism of Action | Recommended Application | Relative Photostability Gain |
| Trolox (1 mM) | Triplet state quencher & Antioxidant | Live-cell imaging | Moderate (2-3x) |
| DABCO (2.5%) | Singlet oxygen scavenger | Fixed-cell imaging | High (4-5x) |
| VECTASHIELD® | Proprietary multi-pathway antifade | Fixed-cell / Archiving | Very High (>5x) |
| GODCAT System | Enzymatic oxygen depletion | Single-molecule / Live-cell | Extreme (>10x) |
Validated Experimental Protocols
Caption: Systematic troubleshooting workflow for mitigating acridine photobleaching.
Protocol: Self-Validating Live-Cell Imaging Workflow
Objective: Establish a stable fluorescence signal using Trolox and DLD, validated by a continuous acquisition decay assay. Causality: By combining a triplet-state quencher (Trolox) with reduced irradiance, we simultaneously lower the rate of ROS generation and neutralize the ROS that do form, creating a self-sustaining fluorescent environment.
Step 1: Preparation of Trolox-Supplemented Buffer
-
Prepare a 100 mM stock of Trolox in DMSO.
-
Dilute the stock into your live-cell imaging buffer (e.g., HBSS) to a final concentration of 1 mM.
-
Self-Validation Check: Measure the pH of the final buffer. Trolox can slightly acidify solutions; adjust to pH 7.4 using 0.1 M NaOH to prevent pH-induced quenching of the acridine core 7.
Step 2: Hardware Optimization (Diffuse Light Delivery)
-
Locate the region of interest (ROI) using transmitted light (Brightfield/DIC) to prevent premature bleaching [[5]]().
-
Switch to fluorescence and reduce excitation power (LED or Laser) to the minimum threshold required to distinguish signal from noise (typically 0.5% - 2% power).
-
Compensate for lower light by increasing camera exposure time or applying a 2x2 spatial binning [[3]]().
Step 3: Validation of Photostability (The Decay Assay)
-
Acquire a time-lapse series of 50 frames at 1-second intervals on a control sample (no Trolox, standard laser power).
-
Repeat the acquisition on the optimized sample (Trolox buffer, DLD settings).
-
Plot the mean fluorescence intensity of the ROI over time. A successfully optimized system will shift the decay curve from a sharp exponential drop to a near-linear, horizontal slope, validating the protocol's efficacy.
References
-
[7] Benchchem. Technical Support Center: Optimizing Acridine Dye Fluorescence Signals. 7
-
[1] CoolLED. Minimising photodamage during fluorescence microscopy with LED illumination. 1
-
[3] The Company of Biologists. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. 3
-
[2] National Institutes of Health (NIH). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores.2
-
[5] Thermo Fisher Scientific. Photobleaching in Fluorescence Imaging. 5
-
[4] National Institutes of Health (NIH). Photochemical and Photobiological Studies With Acridine and Phenanthridine Hydroperoxides in Cell-Free DNA.4
Sources
- 1. coolled.com [coolled.com]
- 2. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Photochemical and photobiological studies with acridine and phenanthridine hydroperoxides in cell-free DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. abacusdx.com [abacusdx.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Aqueous Solubility Issues of Acridine Compounds
The Mechanistic "Why": Understanding Acridine Insolubility
Acridine compounds (such as amsacrine, acridine orange, and 9-aminoacridine) are notorious for causing irreproducible assay results due to undetected micro-precipitation. The causality behind this insolubility is rooted in the thermodynamic penalty of solvating their planar, polycyclic aromatic cores. In an aqueous environment, acridines minimize their exposed hydrophobic surface area by engaging in strong intermolecular π−π stacking, which rapidly leads to aggregation and precipitation.
While the endocyclic nitrogen can theoretically be protonated to increase polarity, this typically only occurs at low pH. In physiological buffers (pH 7.4), the neutral, highly lipophilic species predominates, limiting its effectiveness and 1[1]. To successfully formulate these compounds, we must manipulate the solvent microenvironment to disrupt these stacking interactions.
Troubleshooting FAQs
Q1: I dissolved amsacrine in DMSO, but it crashes out as a cloudy suspension when added to PBS. Why is this happening? A1: This phenomenon is known as "solvent shifting." When the DMSO diffuses into the bulk aqueous phase, the local concentration of amsacrine instantly exceeds its aqueous solubility limit, which is 2[2]. To prevent rapid nucleation, you must control the dilution kinetics. Use a stepwise co-solvent approach ensuring the final DMSO concentration remains below 5%, or introduce surfactants like 3[3] to stabilize the transition.
Q2: My downstream cell-based assay cannot tolerate >0.5% DMSO. How can I keep my acridine derivative in solution? A2: You should utilize macrocyclic inclusion complexation. Sulfobutylether- β -cyclodextrin (SBE- β -CD) is an excellent host molecule. Its hydrophobic cavity encapsulates the acridine core, forming a 1:1 inclusion complex that masks the hydrophobic surface from the aqueous environment, while its polar sulfobutyl arms maintain .
Q3: Does the quality of my organic solvent matter for the stock solution? A3: Absolutely. Acridine derivatives are highly sensitive to moisture. Using moisture-contaminated DMSO will drastically reduce the stock solubility. Always use fresh,4[4].
Self-Validating Experimental Protocols
To ensure scientific integrity, do not blindly trust visual inspections. Both protocols below include a built-in self-validation system using spectrophotometry to detect sub-visual light scattering caused by micro-precipitates.
Protocol A: Stepwise Co-Solvent Dilution (Best for Biochemical Assays)
Mechanism: Gradually lowers the dielectric constant of the medium to prevent solvent shifting.
-
Stock Preparation: Dissolve the acridine compound in 100% anhydrous DMSO to a concentration of 10 mg/mL. Purge the vial with Argon or Nitrogen and seal. Heat gently (37°C) and sonicate if necessary.
-
Intermediate Dilution: Add 50 μ L of the DMSO stock to 400 μ L of PEG-300. Vortex immediately until perfectly clear.
-
Surfactant Addition: Add 50 μ L of Tween 80 to the intermediate mixture. Vortex for 30 seconds.
-
Aqueous Phase Integration: Slowly add 500 μ L of double-distilled water (ddH 2 O) or your target buffer dropwise while vortexing continuously to adjust the volume to 1 mL.
-
Self-Validation Step: Blank a spectrophotometer with your final buffer composition (without the drug). Measure the Optical Density (OD) of your formulated drug solution at 600 nm .
-
Pass Criteria: OD 600 < 0.05. Any value higher indicates light scattering from micro-precipitates.
-
Protocol B: SBE- β -CD Inclusion Complexation (Best for Cell-Based Assays)
Mechanism: Thermodynamic encapsulation of the hydrophobic acridine core.
-
Host Solution: Prepare a 10% to 20% (w/v) solution of SBE- β -CD in your target aqueous buffer (e.g., PBS, pH 7.4).
-
Guest Addition: Add the dry acridine powder directly to the cyclodextrin solution. (Do not use DMSO, as organic solvents compete for the cyclodextrin cavity).
-
Equilibration: Sonicate the suspension in a water bath for 30 minutes at room temperature, then place on an orbital shaker for 12-24 hours to allow the 1:1 inclusion complex to reach thermodynamic equilibrium.
-
Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter to remove any uncomplexed, undissolved drug.
-
Self-Validation Step: Measure the UV-Vis absorbance of the filtrate at the acridine's λmax (e.g., ~248, 265 nm for amsacrine)[4]. Calculate the exact dissolved concentration using the Beer-Lambert law and the compound's extinction coefficient.
Quantitative Data: Amsacrine Solubility Profile
The table below summarizes the solubility limits of Amsacrine (a highly representative acridine derivative) across various solvent systems to guide your formulation choices.
| Solvent System | Solubility Limit | Notes / Causality |
| Anhydrous DMSO | ~10 - 12 mg/mL | Optimal stock solvent. Moisture contamination severely reduces this limit 4[4]. |
| 30% Ethanol (Aqueous) | 4 mg/mL | Requires heat and sonication. Good intermediate for in vivo dosing . |
| 1:1 DMSO : PBS (pH 7.2) | ~0.5 mg/mL | Maximum limit before solvent shifting causes precipitation. Do not store >1 day [[4]](4]. |
| Water / Saline | < 1 mg/mL (Insoluble) | Strong π−π stacking prevents solvation of the tricyclic core 2[2]. |
Decision Matrix Visualization
Figure 1: Decision matrix for selecting the optimal acridine solubilization strategy.
References
-
Cayman Chemical : Amsacrine (hydrochloride) Product Information. 4
-
Selleck Chemicals : Amsacrine | Topoisomerase inhibitor | CAS 51264-14-3.3
-
Sigma-Aldrich : Amsacrine = 98 TLC, powder 54301-15-4.
-
PubChem (NIH) : Amsacrine | C21H19N3O3S | CID 2179.2
-
RSC Publishing : Complexation induced aggregation and deaggregation of acridine orange with sulfobutylether-β-cyclodextrin.
-
RSC Publishing : Influence of N-protonation on electronic properties of acridine derivatives by quantum crystallography. 1
Sources
- 1. Influence of N-protonation on electronic properties of acridine derivatives by quantum crystallography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Amsacrine | C21H19N3O3S | CID 2179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Resolving incomplete quaternization of acridine dyes
Welcome to the Advanced Synthesis Support Center . This portal is designed for researchers and drug development professionals troubleshooting the N-alkylation (quaternization) of acridine derivatives, particularly in the synthesis of chemiluminescent acridinium esters.
Below, you will find mechanistic insights, diagnostic FAQs, validated protocols, and quantitative data to resolve incomplete quaternization.
Part 1: The Mechanistic Root of the Problem
The quaternization of the acridine nitrogen (N-10) is notoriously difficult due to a combination of electronic and steric factors. As an Application Scientist, I advise examining these three root causes before adjusting your protocol:
-
Severe Steric Hindrance: The periplanar hydrogens located at the C-4 and C-5 positions of the acridine ring create a physical barricade around the N-10 nitrogen. When bulky groups are present at the C-9 position (such as complex esters or amides used in chemiluminescent labels), the steric shielding becomes nearly impenetrable for standard alkylating agents.
-
Weak Nucleophilicity: Acridine is a remarkably weak base (pKa ~5.74 at 25 °C)[1]. The lone pair on the sp²-hybridized nitrogen is poorly nucleophilic. If your acridine core contains electron-withdrawing groups (e.g., a carbonyl at C-9), the electron density at N-10 is further depleted.
-
Transition State Instability: The transition state of the N-alkylation reaction is highly charged. In non-polar or weakly polar solvents, this charged transition state is not adequately stabilized, leading to high activation energies and stalled reactions[2].
Part 2: Troubleshooting FAQs & Diagnostic Guide
Q1: I am refluxing my acridine ester with methyl iodide (MeI) in dichloromethane, but TLC shows less than 10% conversion after 48 hours. Should I increase the temperature? A: No. Increasing the temperature with a weak electrophile like MeI will only lead to ester hydrolysis or degradation. Methyl iodide is generally insufficient for acridine esters due to the weak nucleophilicity of the acridine nitrogen[1]. Solution: You must upgrade to a "harder," more reactive electrophile. Switch to methyl trifluoromethanesulfonate (methyl triflate, MeOTf) or methyl fluorosulfonate[1][3]. These reagents bypass the activation energy barrier that halts MeI reactions.
Q2: I switched to methyl triflate, but my highly substituted C-9 acridine ester still won't fully alkylate. How do I force the reaction? A: When extreme steric hindrance at C-9 prevents even methyl triflate from attacking N-10, you must change the hybridization of the nitrogen. Solution: Employ the Reduction-Alkylation-Oxidation (Acridan) Route . By reducing the acridine central ring to an acridan, the nitrogen transitions from a rigid sp² geometry to a flexible sp³ secondary amine. This drastically increases its nucleophilicity and relieves steric tension, allowing alkylation to proceed smoothly. Subsequent oxidation restores the acridinium core.
Q3: I am trying to synthesize a hydrophilic acridinium label by reacting my acridine ester with 1,3-propane sultone. The neat reaction yields a black, intractable tar. How can I improve the yield? A: Heating acridine esters neat in 1,3-propane sultone (a potent carcinogen) causes thermal decomposition and poor reproducibility[4]. Solution: Perform the reaction in an Ionic Liquid (IL) such as [BMIM][PF6] or [BMIM][BF4]. The ionic liquid dramatically stabilizes the charged transition state of the N-alkylation, allowing the reaction to proceed at lower temperatures with significantly higher yields and fewer side products[2][4].
Part 3: Visualizing the Solutions
Workflow 1: The Acridan Reduction-Alkylation-Oxidation Pathway
When direct alkylation fails, this three-step workaround is the gold standard for synthesizing sterically hindered acridinium esters.
Caption: The Acridan pathway: overcoming steric hindrance by temporarily altering nitrogen hybridization.
Workflow 2: Troubleshooting Decision Tree
Caption: Decision matrix for resolving stalled acridine N-alkylation reactions.
Part 4: Quantitative Reagent Comparison
To minimize trial and error, consult this empirical data table summarizing the expected outcomes of various alkylating systems on standard C-9 substituted acridine esters.
| Alkylating Agent | Solvent System | Temp (°C) | Reaction Time | Expected Yield | Primary Limitation |
| Methyl Iodide (MeI) | Dichloromethane | 40 (Reflux) | 48 - 72 h | < 15% | Insufficient electrophilicity; stalls. |
| Methyl Triflate (MeOTf) | Dichloromethane | 25 (RT) | 12 - 24 h | 75 - 95% | Highly moisture sensitive[3]. |
| 1,3-Propane Sultone | Neat (No Solvent) | 140 | 4 - 6 h | 20 - 40% | Thermal decomposition; tar formation[4]. |
| 1,3-Propane Sultone | IL: [BMIM][PF6] | 90 | 12 - 16 h | 80 - 90% | Requires IL extraction post-reaction[2][4]. |
Part 5: Validated Experimental Protocols
Protocol A: Direct N-Methylation using Methyl Triflate (MeOTf)
Note: Methyl triflate is a powerful alkylating agent and a suspected carcinogen. Perform strictly in a fume hood using rigorously anhydrous conditions[3].
-
Preparation: Flame-dry a Schlenk flask under argon. Add 1.0 equivalent of the acridine ester.
-
Solvation: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10 mL per mmol of substrate). Ensure the solution is completely clear.
-
Alkylating Agent Addition: Cool the flask to 0 °C in an ice bath. Using a gas-tight syringe, dropwise add 5.0 to 10.0 equivalents of freshly distilled methyl trifluoromethanesulfonate (MeOTf). Causality note: A large excess drives the equilibrium forward against the weakly nucleophilic nitrogen.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature under argon for 16-24 hours. Monitor via reverse-phase HPLC or TLC (using a highly polar eluent, e.g., 10% MeOH in DCM).
-
Workup: Once complete, precipitate the acridinium triflate salt by adding a 10-fold volume of cold anhydrous diethyl ether. Filter the resulting solid and wash extensively with ether to remove excess MeOTf.
Protocol B: The Acridan Reduction-Alkylation-Oxidation Route
Use this protocol when Protocol A fails due to extreme steric hindrance.
Step 1: Reduction to Acridan
-
Dissolve 1.0 eq of acridine ester in glacial acetic acid.
-
Add 10.0 eq of Zinc dust in portions at room temperature. Stir for 2 hours.
-
Filter through Celite to remove Zinc, neutralize the filtrate with saturated NaHCO₃, and extract with ethyl acetate. Dry and concentrate to yield the acridan ester.
Step 2: N-Alkylation of Acridan
-
Dissolve the acridan ester in an ionic liquid (e.g., [BMIM][PF6]) or anhydrous DMF.
-
Add 1.5 eq of the alkylating agent (e.g., 1,3-propane sultone or alkyl halide) and a mild base (e.g., Na₂CO₃).
-
Heat to 80-90 °C for 12 hours. The sp³ hybridized nitrogen easily undergoes alkylation. Extract the product using an immiscible organic solvent (e.g., toluene or ether).
Step 3: Oxidation to Acridinium
-
Dissolve the N-alkyl acridan in anhydrous DCM.
-
Add 1.2 eq of Nitrosonium tetrafluoroborate (NOBF₄) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Causality note: These oxidants cleanly abstract hydride/electrons to restore the aromatic acridinium system without cleaving the new N-alkyl bond.
-
Stir for 2 hours at room temperature. Precipitate the final acridinium ester with cold ether.
References
-
Synthesis and properties of chemiluminescent acridinium esters with different N-alkyl groups. RSC Advances. Available at:[Link]
-
Synthetic scheme for the synthesis of acridan esters and their N-alkylation reactions. ResearchGate. Available at:[Link]
- Synthesis of acridinium compounds by n-alkylation of acridans (WO2014011762A1). Google Patents.
-
Chemiluminogenic acridinium salts: A comparison study. MOST Wiedzy. Available at:[Link]
Sources
Module 1: Liquid-Liquid Extraction (LLE) & Emulsion Management
Welcome to the Technical Support Center: Managing Product Loss During Organic Synthesis Workup
As a Senior Application Scientist, I frequently encounter researchers who successfully synthesize their target molecule, only to lose it during the isolation phase. Workup is not just a mechanical routine; it is a sequence of physical chemistry operations governed by partition coefficients, colloidal dynamics, and thermodynamics.
This guide provides causality-driven troubleshooting, self-validating protocols, and authoritative methodologies to help you recover your yield.
Diagnostic workflow for identifying and resolving product loss during organic workup.
Q: My extraction formed a stubborn emulsion. How do I break it? Causality & Mechanism: Emulsions are colloidal suspensions where microscopic droplets of one phase become trapped in the other. They are typically stabilized by amphiphilic reaction byproducts, fine insoluble particulates, or high solvent viscosity. When an aqueous solvent is added to a diluted reaction mixture, this stabilization prevents the phases from coalescing, swelling the solution and halting phase separation (1).
Self-Validating Protocol: Breaking the Emulsion
-
Increase Ionic Strength: Add saturated aqueous NaCl (brine) to the separatory funnel. Validation Check: Observe the interface; increased aqueous density and polarity should force the organic droplets out of the aqueous phase.
-
Mechanical Disruption (Filtration): If a gooey or insoluble precipitate is floating at the interface, filter the entire biphasic mixture through a pad of Celite on a medium-porosity sintered glass funnel. Validation Check: The filtrate should immediately separate into two distinct, clear layers.
-
Centrifugation (Microscale): For volumes under 50 mL, transfer the emulsion to a centrifuge tube and spin at 3000 rpm for 5 minutes.
Q: Why did my product stay in the aqueous phase, and how do I get it out? Causality & Mechanism: Product retention in the aqueous layer is dictated by the partition coefficient ( P ). Highly polar compounds (e.g., amines, carboxylic acids) have a low P value in standard non-polar organic solvents. Furthermore, if the pH of the aqueous layer ionizes your product, it will become infinitely water-soluble.
Self-Validating Protocol: Back-Extraction & Salting Out
-
Validate Loss: Validation Check: Spot the aqueous layer on a TLC plate alongside your crude organic layer. If the product spot is intense in the aqueous lane, proceed to step 2. Do not throw away the aqueous layer prior to determining its organic contents (2).
-
pH Adjustment: Adjust the pH of the aqueous layer to neutralize your product (e.g., add NaHCO3 for amines, or dilute HCl for carboxylates). Validation Check: Use pH paper to confirm the aqueous layer is at the isoelectric point of your target molecule.
-
Salting Out: Saturate the aqueous layer with solid NaCl to decrease the solubility of the organic product.
-
Solvent Swap: Re-extract with a more polar solvent system, such as Ethyl Acetate or a 3:1 Chloroform/Isopropanol mixture.
Module 2: Desiccation & Drying Agent Adsorption
Q: Can drying agents absorb my product and ruin my yield? Causality & Mechanism: Yes. Anhydrous drying agents like magnesium sulfate ( MgSO4 ) work by absorbing trace amounts of water to form hydrates (3). However, their high surface area and Lewis acidic nature can trap polar organic molecules via hydrogen bonding or dipole-dipole interactions. Smaller quantities of drying agents are needed and used with specialized techniques to avoid loss of product due to adsorption on a microscale ().
Quantitative Data: Properties of Common Drying Agents
| Drying Agent | Speed | Water Capacity | Adsorption Risk | Best Application |
| Magnesium Sulfate ( MgSO4 ) | Fast | High | High | General use; non-polar products |
| Sodium Sulfate ( Na2SO4 ) | Slow | High | Low | Polar products; large scale |
| Calcium Chloride ( CaCl2 ) | Fast | Low | Medium | Hydrocarbons; avoids alcohols/amines |
Self-Validating Protocol: Recovering Adsorbed Product
-
Filter and Wash: After gravity-filtering the drying agent, aggressively wash the filter cake with 2–3 portions of a polar solvent (e.g., ethyl acetate or 5% methanol in DCM).
-
Validate Recovery: Validation Check: Spot the final wash on a TLC plate. If the product is still eluting from the cake, continue washing until the TLC spot disappears.
-
Preventative Action: For microscale synthesis (<50 mg), switch to Na2SO4 or bypass chemical desiccants entirely by using a hydrophobic phase-separator frit.
Module 3: Solvent Removal & Volatility Losses
Q: My product disappeared during rotary evaporation. What happened? Causality & Mechanism: Product loss during solvent evaporation typically occurs via two mechanisms: Bumping (rapid, uncontrolled boiling that shoots the product into the bump trap) or Co-evaporation/Volatility (the product has a vapor pressure high enough to sublimate or evaporate under high vacuum). Putting a product on a rotovap at 40°C and returning to find the flask completely empty is a classic rookie mistake (2). Furthermore, attempting to rotovap high-boiling solvents like DMF or DMSO often leads to thermal degradation.
Self-Validating Protocol: Safe Evaporation
-
Pre-Evaporation Wash: If your reaction solvent was DMF or DMSO, do not evaporate it. Instead, dilute the mixture with copious amounts of extraction solvent (e.g., ether) and wash it 5 times with water or a 5% aqueous LiCl solution to partition the high-boiling solvent into the aqueous phase (4). Validation Check: Run an NMR of the crude; the DMF singlet at ~2.9 ppm should be absent.
-
Temperature Control: Keep the water bath at or below 30°C for volatile compounds.
-
Pressure Regulation: Do not apply full vacuum immediately. Validation Check: Gradually lower the pressure until steady condensation is observed on the coils. If bubbling becomes violent, immediately vent the system to prevent bumping.
References
- Allan Chemical Corporation. "Anhydrous Magnesium Sulfate: Drying Agent Uses & Quality Controls."
- University of Rochester. "Not Voodoo: How To: Manage an Emulsion."
- University of Rochester. "Not Voodoo: Rookie Mistakes: The Workup."
- cmcamacari.ba.gov.br.
- Scribd. "Organic Reaction Workup Procedures."
Sources
Addressing inner filter effects in fluorescence quantum yield measurements
Technical Support Center: Troubleshooting Guides & FAQs Addressing Inner Filter Effects (IFE) in Fluorescence Quantum Yield Measurements
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with fluorescence spectroscopy anomalies. Here, we dissect the causality of Inner Filter Effects (IFE) and provide self-validating protocols to ensure absolute scientific integrity in your Quantum Yield (QY) measurements.
The Causality of Inner Filter Effects (IFE)
Fluorescence Quantum Yield ( ΦF ) is fundamentally defined as the ratio of photons emitted to photons absorbed[1][2]. Accurate quantification relies on a critical assumption: all fluorophores in the instrument's observation volume experience the exact same excitation intensity, and all emitted photons reach the detector without obstruction. IFE violates these assumptions through two distinct, concentration-dependent mechanisms:
-
Primary IFE (Excitation Attenuation): Occurs when the sample concentration is so high that fluorophores at the front edge of the cuvette absorb a massive fraction of the incident excitation light. Consequently, fluorophores in the center (the actual observation volume) receive significantly less light than the instrument assumes, leading to an artificially low fluorescence signal[2][3].
-
Secondary IFE (Emission Re-absorption): Occurs when the emission spectrum of the fluorophore overlaps with its own absorption spectrum (a small Stokes shift) or the absorption spectrum of another molecule in the solution (e.g., a quencher or ligand). The emitted photons are re-absorbed by the sample before they can exit the cuvette and reach the detector[1][4].
The Consequence: Uncorrected IFE leads to non-linear calibration curves, distorted emission spectra (specifically attenuation on the blue edge of the emission peak), and severely underestimated QY values[3].
IFE Resolution Workflow
To maintain experimental trustworthiness, follow this logical decision tree when designing your QY experiments.
Workflow for diagnosing and correcting Inner Filter Effects in fluorescence measurements.
Diagnostic Data: Is it IFE or True Quenching?
A common pitfall in drug development (e.g., protein-ligand binding assays) is misinterpreting IFE as static or dynamic quenching[5]. True quenching represents a physical interaction that deactivates the excited state, whereas IFE is merely an optical artifact. Use the following table to differentiate the phenomena:
| Diagnostic Parameter | Inner Filter Effect (IFE) | True Quenching (Static/Dynamic) |
| Absorbance ( Aex or Aem ) | >0.1 OD (High absorption) | Typically <0.1 OD (if properly diluted) |
| Emission Spectrum Shape | Distorted (Blue edge attenuated due to secondary IFE) | Shape remains constant; overall intensity drops |
| Fluorescence Lifetime ( τ ) | Unchanged (Primary) or Artificially Increased (Secondary) | Decreases (Dynamic) or Unchanged (Static) |
| Response to Dilution | Non-linear intensity increase upon dilution | Linear intensity scaling upon dilution |
Step-by-Step Mitigation Protocols
Protocol A: The Dilution Method (Gold Standard for Relative QY)
The most robust way to handle IFE is to avoid it entirely. IUPAC guidelines state that IFE is negligible if the absorbance of the solution is kept extremely low[1][2].
-
Baseline Scan: Measure the UV-Vis absorbance spectrum of your sample in a standard 1 cm pathlength quartz cuvette.
-
Evaluate Absorbance: Check the absorbance at your intended excitation wavelength ( Aex ) and across the entire emission band ( Aem ).
-
Dilution: If Aex>0.1 or Aem>0.1 , dilute the sample using the appropriate buffer or solvent.
-
Verification: Re-measure the absorbance. The target is to achieve Aex<0.05 and Aem<0.05 [1].
-
QY Measurement: Proceed with the relative QY measurement against a known standard.
Protocol B: Mathematical Correction (Relative QY)
When studying self-assembling systems, weak protein-ligand interactions, or concentration-dependent phenomena, dilution is not an option because it would destroy the sample's equilibrium. You must mathematically correct the observed fluorescence ( Fobs )[4][5]. Prerequisite: This protocol assumes a standard 1 cm cuvette and a 90-degree right-angle observation geometry from the exact center of the cuvette.
-
Simultaneous Measurement: Measure the absorbance ( Aex , Aem ) and the uncorrected fluorescence emission spectrum ( Fobs ) of the exact same sample, in the exact same cuvette[4].
-
Apply Correction Factor: For each wavelength in the emission spectrum, calculate the corrected fluorescence ( Fcorr ) using the following established formula[4][5]:
Fcorr=Fobs×102Aex+Aem -
Self-Validation: To validate the correction, perform a 2-fold dilution. Apply the formula to both the original and diluted samples. If the correction is successful, the calculated Fcorr values should scale perfectly linearly with the concentration.
Protocol C: Absolute QY using an Integrating Sphere
Integrating spheres capture all emitted light over a 4π solid angle, eliminating errors from angular emission anisotropy and scattering[6].
-
System Calibration: Calibrate the integrating sphere and detector using a certified spectral irradiance standard lamp.
-
Blank Measurement: Place a cuvette with pure solvent in the sphere. Measure the excitation scatter peak ( La ).
-
Sample Measurement: Place the sample in the sphere. Measure the attenuated excitation scatter peak ( Lc ) and the emission spectrum ( Ec ).
-
Calculate Absolute QY: ΦF=La−LcEc
-
Secondary IFE Check: Crucial Step. While integrating spheres bypass primary IFE (because all unabsorbed excitation light is accounted for in the Lc term), they do not eliminate secondary IFE (re-absorption of emitted photons before they exit the cuvette)[1][6]. If your sample has a small Stokes shift and high concentration, you must apply a self-absorption correction to Ec by comparing the spectral shape of the sphere measurement to a highly diluted, scatter-free measurement.
Frequently Asked Questions (FAQs)
Q: I am using a microplate reader for a high-throughput drug screening assay. Can I use the standard mathematical correction formula? A: No. The standard formula ( 10(Aex+Aem)/2 ) assumes a 1 cm horizontal pathlength and 90-degree collection. Microplate readers use vertical optical paths (epi-fluorescence), where the pathlength depends entirely on the sample volume. For microplates, you must use specialized Z-position IFE correction methods (measuring fluorescence at two different vertical focal heights) or pathlength-corrected absorbance data[7].
Q: Does the Inner Filter Effect alter the fluorescence lifetime of my fluorophore? A: Primary IFE does not affect the intrinsic fluorescence lifetime, as it only reduces the number of excited molecules. However, severe Secondary IFE (re-absorption) can cause "radiation trapping." A photon is emitted, re-absorbed by another molecule, and re-emitted later. This sequential process artificially lengthens the apparent fluorescence lifetime measured by your detector[2].
Q: Why is my Stern-Volmer plot curving upwards when I add a quencher? A: Upward curvature in a Stern-Volmer plot can indicate a mix of static and dynamic quenching, but it is very frequently an artifact of uncorrected IFE. If your quencher absorbs light at the excitation or emission wavelengths of your fluorophore, it acts as an "inner filter," artificially decreasing the fluorescence signal. You must correct the raw fluorescence data for the quencher's absorbance before plotting the Stern-Volmer relationship[5].
References
-
HORIBA. "Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™." horiba.com. Available at: [Link]
-
NIH. "Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus." nih.gov. Available at:[Link]
-
ResearchGate. "How can I correct the fluorescence measurements due to inner filter effect in protein-ligand systems?" researchgate.net. Available at: [Link]
-
ResearchGate. "Absolute and Relative Methods for Fluorescence Quantum Yield Evaluation of Quantum Dots." researchgate.net. Available at: [Link]
-
Taylor & Francis. "The upconversion quantum yield (UCQY): a review to standardize the measurement methodology, improve comparability, and define efficiency standards." tandfonline.com. Available at: [Link]
-
NIH. "Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction." nih.gov. Available at: [Link]
-
IUPAC. "Guidelines for measurement of luminescence spectra and quantum yields of inorganic and organometallic compounds in solution." d-nb.info. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. d-nb.info [d-nb.info]
- 3. Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.horiba.com [static.horiba.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing quantum yield of Methyl Acridine-4-carboxylate to rhodamine B
As a Senior Application Scientist, selecting the appropriate fluorophore for an assay requires looking beyond a simple brightness value. It demands a deep understanding of photophysical causality—how a molecule’s structure dictates its interaction with its microenvironment.
This guide provides an objective, data-driven comparison between Rhodamine B (RhB) , a rigid, high-yield fluorescence standard, and Methyl Acridine-4-carboxylate (MAC) , a highly sensitive, environment-responsive acridine derivative. We will explore the mechanistic reasons behind their differing quantum yields ( ΦF ) and provide a self-validating experimental protocol for quantifying these differences in your own laboratory.
Photophysical Causality: Rigidity vs. Environmental Sensitivity
The fluorescence quantum yield ( ΦF ) represents the efficiency with which a fluorophore converts absorbed photons into emitted photons. It is defined by the competition between the radiative decay rate ( kr ) and the non-radiative decay rate ( knr ).
Rhodamine B: The "Always-On" Standard Rhodamine B is built upon a highly conjugated, planar xanthene core. This structural rigidity severely restricts intramolecular rotations and vibrational relaxations. Because these physical movements are the primary pathways for non-radiative energy loss, RhB's knr is kept remarkably low. Consequently, radiative decay dominates, yielding a consistently high ΦF of 0.31 in water and up to ~0.70 in ethanol[1]. Its insensitivity to environmental changes makes it an ideal calibration standard[2].
Methyl Acridine-4-carboxylate: The Microenvironment Sensor Unlike the rigid xanthene core, MAC features an acridine ring substituted with an electron-withdrawing carboxylate group. In polar, protic solvents like water, the acridine nitrogen readily participates in hydrogen bonding. This solvent interaction, combined with the rotational freedom of the carboxylate group, opens up massive non-radiative decay pathways ( knr≫kr ), effectively quenching the fluorescence[3]. However, this apparent "weakness" is MAC's greatest analytical strength. When MAC intercalates into DNA or binds to the hydrophobic pockets of proteins (such as Sudlow's Site I on Human Serum Albumin), it is shielded from the aqueous solvent. The restriction of its rotational freedom and the exclusion of water drastically reduce knr , resulting in a massive fluorescence "turn-on" effect[4].
Figure 1: Competing radiative and non-radiative decay pathways for RhB and MAC.
Quantitative Benchmarking
To select the right probe, we must benchmark their photophysical properties. RhB is utilized when absolute brightness and stability are required. MAC is utilized in binding assays where a high signal-to-noise ratio (driven by the turn-on effect) is prioritized over absolute baseline brightness[5].
| Photophysical Property | Rhodamine B | Methyl Acridine-4-carboxylate |
| Core Scaffold | Xanthene | Acridine |
| Excitation Max ( λex ) | ~540 nm | ~350 - 400 nm |
| Emission Max ( λem ) | ~565 nm | ~430 - 450 nm |
| Quantum Yield ( ΦF , Water) | 0.31 | < 0.05 (Highly quenched) |
| Quantum Yield ( ΦF , Ethanol) | ~0.70 | ~0.20 - 0.40 |
| Stokes Shift | ~25 nm | ~80 - 100 nm |
| Primary Application | Passive Tracing, QY Standard | DNA Intercalation, Protein Binding |
Self-Validating Protocol: Relative Quantum Yield Determination
Because MAC's quantum yield is highly dependent on its specific buffer environment, researchers cannot rely on a single literature value. You must determine its ΦF experimentally in your specific assay conditions. The most reliable method is the Comparative (Relative) Method , using Rhodamine B as the calibration standard[6].
Experimental Methodology
This protocol is designed as a self-validating system. By measuring a gradient of concentrations rather than a single point, we mathematically prove the absence of concentration quenching and inner-filter effects.
Step 1: Solution Preparation
-
Prepare a 10 mM stock solution of Rhodamine B in ethanol (Standard) and MAC in your target assay buffer (Unknown).
-
Create a 5-point dilution series for both compounds. Critical Causality Check: The maximum UV-Vis absorbance of the highest concentration must not exceed 0.05 at the excitation wavelength. Exceeding this threshold triggers the inner-filter effect (where the fluorophore re-absorbs its own emitted light), artificially depressing the calculated quantum yield[2].
Step 2: Spectroscopic Measurements
-
Measure the absorbance of each dilution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Transfer the samples to a fluorometer. Excite the samples at the exact wavelength used for the absorbance measurement.
-
Record the emission spectra and calculate the integrated fluorescence intensity (the total area under the emission curve) for each sample.
Step 3: Gradient Plotting & Validation
-
Plot the Integrated Fluorescence Intensity (y-axis) against the Absorbance (x-axis) for both the RhB standard and the MAC unknown.
-
Apply a linear regression. A valid assay will yield an R2>0.99 . The slope of this line is your Gradient ( Grad ).
Step 4: Calculation Calculate the quantum yield of MAC ( Φx ) using the following equation:
Φx=Φst×(GradstGradx)×(ηst2ηx2)Where Φst is the standard QY (e.g., 0.70 for RhB in ethanol), Grad is the slope from Step 3, and η is the refractive index of the respective solvents.
Figure 2: Step-by-step workflow for the Relative Quantum Yield Determination.
Application Workflow: MAC as a Binding Probe
To fully leverage the photophysics of Methyl Acridine-4-carboxylate, it is deployed in assays where its transition from a low-QY state to a high-QY state acts as the readout mechanism. When MAC is introduced to a biological sample containing Human Serum Albumin (HSA), it migrates from the bulk aqueous phase into the hydrophobic core of the protein. The resulting exclusion of water eliminates hydrogen-bond-mediated quenching, forcing the molecule to emit photons rather than dissipating energy as heat[3].
Figure 3: Mechanism of MAC fluorescence turn-on upon target binding.
Conclusion
While Rhodamine B remains the undisputed champion for applications requiring a static, brilliant signal, Methyl Acridine-4-carboxylate serves a much more sophisticated role. By understanding the causality behind MAC's lower baseline quantum yield, researchers can exploit its environmental sensitivity to design highly specific, wash-free binding assays with excellent signal-to-noise ratios.
References
-
MDPI Molecules. "Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties." Molecules, 2022.[Link]
Sources
Mechanistic Grounding: How Inhibitors Modulate Topoisomerase Activity
Validation of Topoisomerase Inhibition Using Plasmid-Based Assays: A Comprehensive Comparison Guide
Topoisomerases (Topo I and Topo II) are ubiquitous enzymes responsible for resolving DNA topological entanglements during replication, transcription, and chromosome segregation[1]. Because of their indispensable nature, they serve as primary targets for both antineoplastic agents (e.g., camptothecins, etoposide) and antibacterial drugs (e.g., fluoroquinolones)[2][3]. For researchers and drug development professionals, validating novel topoisomerase inhibitors requires robust, self-validating biochemical assays.
Plasmid-based assays—specifically relaxation, decatenation, and cleavage complex assays—remain the gold standard for characterizing an inhibitor's mechanism of action, potency, and specificity[4]. This guide provides an in-depth comparative analysis of these assay modalities, detailing the mechanistic causality behind experimental choices, step-by-step protocols, and a comparison of leading commercial solutions.
To design a valid experiment, one must first understand the specific stage of the catalytic cycle being targeted. Topoisomerase inhibitors generally fall into two distinct mechanistic categories:
-
Catalytic Inhibitors: These compounds prevent the enzyme from binding to DNA or block the initial cleavage of the DNA backbone (e.g., by competitively inhibiting the ATPase domain of Topo II).
-
Topoisomerase Poisons: These agents stabilize the transient, covalent enzyme-DNA "cleavage complex." By preventing the religation step, poisons convert the topoisomerase into a DNA-damaging agent, leading to cell death[2].
Caption: Topoisomerase catalytic cycle and points of intervention by distinct inhibitor classes.
Comparative Analysis of Plasmid-Based Assays
Different assays exploit specific topological transformations to isolate enzyme activity. Selecting the correct assay depends on the enzyme type (Type I vs. Type II) and the purity of your sample.
-
Supercoiled Plasmid Relaxation Assay (Topo I & II): This assay measures the conversion of a supercoiled plasmid (e.g., pBR322 or pUC19) to its relaxed topoisomer form[5][6]. Because relaxed DNA has a larger hydrodynamic radius than tightly supercoiled DNA, it migrates more slowly through an agarose gel matrix[6]. Best for: General screening of Topo I and Topo II catalytic activity and determining precise IC50 values[7].
-
kDNA Decatenation Assay (Topo II Specific): Kinetoplast DNA (kDNA) from Crithidia fasciculata consists of thousands of interlocked DNA minicircles. Topo II (but not Topo I) can pass one intact double helix through another, releasing free minicircles[8]. The massive catenated kDNA network remains trapped in the gel well, while decatenated minicircles migrate rapidly[9]. Best for: Distinguishing Topo II activity in crude cell extracts containing contaminating Topo I[8].
-
Cleavage/Linearization Assay: This assay specifically identifies topoisomerase poisons. By adding a strong denaturant (SDS) and Proteinase K to the reaction, the stabilized cleavage complex is destroyed, leaving behind nicked (Topo I) or linearized (Topo II) plasmids that can be easily visualized[2][10]. Best for: Differentiating between standard catalytic inhibitors and cytotoxic topoisomerase poisons[3].
Table 1: Comparison of Topoisomerase Assay Modalities
| Assay Type | Primary Target | Substrate | Output Readout | Key Advantage |
| Relaxation | Topo I & II | Supercoiled pBR322 | Supercoiled vs. Relaxed bands | Universal standard for IC50 determination[6]. |
| Decatenation | Topo II (Type IIA) | Catenated kDNA | Network (Well) vs. Minicircles | Highly specific to Topo II; works in crude lysates[8]. |
| Cleavage | Topo Poisons | Supercoiled Plasmid | Linear/Nicked DNA bands | Directly identifies DNA-damaging poisons[2]. |
| High-Throughput | Topo I & II | Triplex-forming Plasmids | Fluorescence / Absorbance | Scalable for 96/384-well microtitre plate screening[7]. |
Detailed Experimental Protocols & Causality
A robust protocol is a self-validating system. The following methodologies detail not just what to do, but why each step is chemically and physically necessary.
Protocol 1: Supercoiled Plasmid Relaxation Assay (Gel-Based)
Causality Focus: This protocol relies on the topological constraint of the plasmid. Note that Magnesium and ATP are critical for Topo II function, whereas Topo I requires Magnesium but is ATP-independent[5][8].
-
Reaction Setup:
-
Prepare a 20 µL reaction mixture containing 1X Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 30 µg/mL BSA)[11]. Reasoning: BSA prevents non-specific adsorption of the enzyme to tube walls, while DTT maintains catalytic cysteines in a reduced, active state.
-
Add 200–500 ng of negatively supercoiled plasmid (e.g., pBR322)[6][12].
-
Add the test inhibitor at varying concentrations. Include a vehicle control (e.g., 1% DMSO) to ensure the solvent itself does not inhibit the enzyme[3].
-
-
Enzyme Addition & Incubation:
-
Termination:
-
Stop the reaction by adding a stop buffer containing SDS (1% final) and EDTA (10 mM)[11]. Reasoning: EDTA chelates Mg2+ to instantly halt catalysis, while SDS denatures the enzyme, preventing further DNA binding.
-
-
Electrophoresis & Analysis:
-
Run on a 1% agarose gel in 1X TAE buffer without Ethidium Bromide (EtBr) during the run. Reasoning: EtBr intercalates into DNA, altering its supercoiling state and confounding the migration of delicate topoisomers[2]. Post-stain the gel with EtBr or SYBR Safe after the run is complete.
-
Protocol 2: kDNA Decatenation Assay (Topo II Specific)
Causality Focus: kDNA is too massive to enter the agarose matrix. Only successful Topo II decatenation releases 2.5 kb minicircles that can migrate into the gel[8].
-
Reaction Setup:
-
Termination & Digestion:
-
Stop with SDS/EDTA. Add Proteinase K (50 µg/mL) and incubate for 15 mins at 37°C. Reasoning: Proteinase K digests the Topo II enzyme, ensuring that protein-DNA aggregates do not artificially trap the released minicircles in the well[10].
-
-
Electrophoresis:
-
Run on a 1% agarose gel. Unlike relaxation assays, you can include 0.5 µg/mL EtBr in the gel and running buffer. Reasoning: Decatenation readouts (minicircles vs. network) rely on massive size differences rather than subtle topological shifts, so EtBr intercalation will not confound the results[14].
-
Caption: Step-by-step workflow comparison between plasmid relaxation and kDNA decatenation assays.
Data Interpretation & Troubleshooting
A self-validating system requires rigorous controls. Every assay must include a Negative Control (DNA only, to verify plasmid integrity) and a Positive Control (DNA + Enzyme + Vehicle, to verify full enzyme activity)[3].
Table 2: Troubleshooting Common Assay Artifacts
| Observation | Potential Cause | Mechanistic Solution |
| No relaxation in positive control | ATP degradation (Topo II) or inactive enzyme | Use freshly prepared ATP aliquots; avoid freeze-thaw cycles of the enzyme[2]. |
| Smearing of DNA bands | Nuclease contamination | Ensure all buffers are nuclease-free; add EDTA immediately at the stop step[8]. |
| Linear DNA band appears in relaxation assay | Compound is a Topoisomerase Poison | Switch to a Cleavage Assay to quantify the stabilization of the cleavage complex[2]. |
| kDNA remains in well despite active enzyme | Incomplete protein digestion | Ensure Proteinase K is active and incubated sufficiently before loading the gel[10]. |
Commercial Kit Comparison: Inspiralis vs. TopoGEN
For laboratories prioritizing reproducibility and throughput, commercial kits offer highly standardized reagents.
-
Inspiralis: Specializes in a wide array of highly purified bacterial (e.g., E. coli DNA gyrase, Topo IV) and human topoisomerases[15]. Their Topo I Relaxation Kits are highly validated for both high-throughput microtitre plate assays and traditional gels, utilizing recombinant enzymes expressed in insect cells to ensure native-like performance[1][13].
-
TopoGEN: Renowned globally for their kDNA-based Topo II Decatenation Kits. Their kits are heavily cited for analyzing Topo II activity in crude nuclear extracts, as the kDNA substrate provides absolute specificity for Type II enzymes, effectively ignoring background Topo I activity[8][9].
Conclusion
Validating topoisomerase inhibition requires aligning the correct plasmid-based assay with the specific mechanistic question. Relaxation assays provide a universal platform for assessing catalytic activity, decatenation assays offer unparalleled specificity for Topo II, and cleavage assays are essential for identifying DNA-damaging poisons. By adhering to strict causality-driven protocols and utilizing appropriate controls, researchers can confidently characterize novel therapeutic agents.
References
-
Inspiralis. "Topoisomerase Enzymes and Assay Kits." Inspiralis. [Link]
-
Anderson, V. E., et al. "Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors." Current Protocols in Microbiology, NIH PMC. [Link]
-
"Application of a Novel Microtitre Plate-Based Assay for the Discovery of New Inhibitors of DNA Gyrase and DNA Topoisomerase VI." PLOS One. [Link]
-
"A highly processive topoisomerase I: studies at the single-molecule level." Nucleic Acids Research, Oxford Academic. [Link]
-
"Small-Molecule Inhibitors Targeting Topoisomerase I as Novel Antituberculosis Agents." Antimicrobial Agents and Chemotherapy, ASM Journals. [Link]
-
"Tacrine-Coumarin Derivatives as Topoisomerase Inhibitors with Antitumor Effects on A549 Human Lung Carcinoma Cancer Cell Lines." Molecules, MDPI. [Link]
-
"Trovafloxacin Enhances Lipopolysaccharide-Stimulated Production of Tumor Necrosis Factor-α by Macrophages: Role of the DNA Damage Response." NIH PMC. [Link]
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- 2. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Application of a Novel Microtitre Plate-Based Assay for the Discovery of New Inhibitors of DNA Gyrase and DNA Topoisomerase VI | PLOS One [journals.plos.org]
- 8. topogen.com [topogen.com]
- 9. Trovafloxacin Enhances Lipopolysaccharide-Stimulated Production of Tumor Necrosis Factor-α by Macrophages: Role of the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. research.unipd.it [research.unipd.it]
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- 15. inspiralis.com [inspiralis.com]
A Comparative Guide for Researchers: 9-Methylacridine-4-Carboxylic Acid vs. Traditional Organic Dyes
An In-Depth Analysis of Photophysical Performance and Application Suitability for Drug Discovery and Cellular Imaging
In the landscape of biomedical research and drug development, the selection of fluorescent probes is a critical decision that profoundly impacts experimental outcomes. For decades, traditional organic dyes such as fluoresceins, rhodamines, cyanines, and BODIPYs have been the mainstays of fluorescence microscopy and bio-imaging.[1] However, the emergence of novel fluorophores, such as 9-methylacridine-4-carboxylic acid, presents new opportunities and challenges, necessitating a thorough comparative analysis for informed selection. This guide provides an objective, in-depth comparison of 9-methylacridine-4-carboxylic acid with these conventional dyes, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in their choice of the optimal fluorescent tool.
At a Glance: Head-to-Head Photophysical Comparison
The utility of a fluorescent probe is fundamentally determined by its photophysical properties. A direct comparison of these key parameters provides a clear overview of the strengths and weaknesses of each dye class.
| Property | 9-Methylacridine-4-carboxylic acid (in Ethanol) | Fluorescein (in basic Ethanol) | Rhodamine B (in Ethanol) | Cyanine Dyes (e.g., Cy3) | BODIPY Dyes (e.g., BODIPY FL) |
| Fluorescence Quantum Yield (Φf) | 0.033[1] | ~0.92 - 0.97[1] | ~0.7[1] | 0.1 - 0.3[2] | Often approaching 1.0[3] |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Not readily available | ~80,000 | ~110,000[4] | ~150,000 | >80,000[3] |
| Fluorescence Lifetime (τf) | 1.28 ns and 3.93 ns (bi-exponential)[1] | ~4.0 ns[1] | 1 - 4 ns (typical range)[1] | ~1-3 ns | ~5-6 ns |
| Photostability | Susceptible to photocatalytic degradation[1] | Prone to photobleaching[1] | Generally more photostable than fluorescein[1] | Moderate, susceptible to photooxidation[5] | High photostability[] |
| Environmental Sensitivity | High (polarity, pH, H-bonding)[7][8] | pH-sensitive[9] | Less sensitive than fluorescein | Sensitive to environment | Generally low sensitivity to solvent polarity and pH[3] |
Deep Dive: Performance Analysis and Mechanistic Insights
Brightness and Quantum Yield: The Dominance of Traditional Dyes
A fluorophore's brightness, a crucial factor for sensitivity in imaging, is a product of its molar extinction coefficient and fluorescence quantum yield. In this arena, traditional organic dyes, particularly fluorescein, rhodamine B, and BODIPY dyes, exhibit a significant advantage due to their exceptionally high quantum yields.[1][3] 9-Methylacridine-4-carboxylic acid, with its considerably lower quantum yield in ethanol, is less suited for applications where high signal intensity is paramount.[1] The high quantum yields of fluorescein and rhodamine B have long established them as benchmarks for high-performance imaging.[1] BODIPY dyes are also known for their high fluorescence quantum yields, often approaching unity, even in aqueous environments.[3]
Photostability: A Key Differentiator for Long-Term Imaging
The ability of a fluorophore to withstand prolonged and intense illumination without photochemical degradation is critical for quantitative and time-lapse imaging. While direct comparative photobleaching quantum yields for 9-methylacridine-4-carboxylic acid are not widely published, acridine dyes, in general, are known to be susceptible to photocatalytic degradation.[1][10]
-
Fluorescein is notoriously prone to photobleaching, limiting its use in demanding applications that require extended imaging periods.[1]
-
Rhodamine B offers a considerable improvement in photostability over fluorescein.[1]
-
Cyanine dyes , while bright, can be susceptible to photooxidation, which can be mitigated to some extent by structural modifications.[5]
-
BODIPY dyes are renowned for their exceptional photostability, making them a superior choice for long-term live-cell imaging and single-molecule studies.[]
Environmental Sensitivity: The Niche Advantage of 9-Methylacridine-4-carboxylic Acid
A distinguishing feature of 9-methylacridine-4-carboxylic acid and its derivatives is the pronounced sensitivity of their fluorescence properties to the microenvironment, including solvent polarity, pH, and hydrogen-bonding capabilities.[7][8] This "smart" behavior, where the fluorescence signal changes in response to environmental cues, makes it a promising candidate for the development of specialized sensor probes. For instance, the fluorescence quantum yield of some acridine derivatives has been shown to increase dramatically with a rise in solvent polarity.[11]
In contrast, while fluorescein's fluorescence is pH-dependent, BODIPY dyes are generally characterized by their spectral stability and relative insensitivity to solvent polarity and pH.[3][9] This lack of environmental sensitivity in BODIPY dyes can be advantageous for applications where a consistent and reliable signal is required, independent of cellular microenvironments.
Fluorescence Lifetime: Unlocking Advanced Imaging Modalities
9-Methylacridine-4-carboxylic acid exhibits a bi-exponential fluorescence decay in ethanol, a characteristic that can be harnessed in advanced fluorescence lifetime imaging (FLIM) techniques.[1] The different lifetime components can be sensitive to the local microenvironment, offering an additional layer of information for sensing applications. Traditional dyes like fluorescein often display a single exponential decay, providing a more straightforward lifetime analysis but with less potential for multi-parameter sensing based on lifetime heterogeneity.[1]
Experimental Workflows and Methodologies
To ensure scientific integrity and enable the reproduction of comparative data, this section details standardized protocols for evaluating the key performance indicators of fluorescent dyes.
Synthesis of 9-Methylacridine-4-carboxylic Acid
The synthesis of 9-methylacridine-4-carboxylic acid can be achieved through a multi-step process, often starting with a modified Ullmann–Goldberg reaction to form the acridine core, followed by further modifications to introduce the methyl and carboxylic acid groups. A representative synthetic workflow is depicted below.
Caption: Generalized workflow for the synthesis of 9-methylacridine-4-carboxylic acid.
Protocol 1: Relative Fluorescence Quantum Yield Measurement
This protocol outlines the widely used relative method for determining the fluorescence quantum yield of a test compound by comparing it to a standard with a known quantum yield.[12]
Materials:
-
Spectroscopic grade solvent (e.g., ethanol)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Test dye solution (9-methylacridine-4-carboxylic acid or traditional dye)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Solution Preparation: Prepare a series of five to six dilutions for both the test sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[12]
-
Absorbance Measurement: Record the UV-Vis absorption spectra for each dilution and determine the absorbance at the excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution, using the same excitation wavelength and instrumental settings for both the sample and the standard.
-
Data Analysis: Integrate the area under the corrected fluorescence emission spectrum for each solution. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculation: The quantum yield of the test sample (Φₓ) is calculated using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' denote the test sample and the standard, respectively.[12]
Protocol 2: Photostability (Photobleaching) Assessment
This protocol describes a method to quantify the photostability of a fluorescent dye by measuring the decrease in its fluorescence intensity over time under continuous illumination.
Materials:
-
Fluorescent dye solution
-
Confocal laser scanning microscope
-
Image analysis software (e.g., Fiji)
Procedure:
-
Sample Preparation: Prepare a sample of the fluorescent dye in a suitable medium (e.g., mounted on a microscope slide or in a live-cell imaging chamber).
-
Microscope Setup: Place the sample on the microscope stage. Select an appropriate laser line for excitation and set a constant laser power. Define a region of interest (ROI) for analysis.
-
Image Acquisition: Acquire a time-lapse series of images of the ROI under continuous illumination. The imaging frequency should be sufficient to capture the decay in fluorescence.
-
Data Analysis: Measure the mean fluorescence intensity within the ROI for each time point. Normalize the intensity values to the initial intensity. Plot the normalized fluorescence intensity as a function of time. The time taken for the fluorescence to decrease to 50% of its initial value (t₁/₂) can be used as a quantitative measure of photostability.[13]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing the cytotoxic effects of a compound on cultured cells.[14]
Materials:
-
Cultured cells (e.g., HeLa, A549)
-
96-well plates
-
Test compound (9-methylacridine-4-carboxylic acid or traditional dye)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (concentration causing 50% inhibition of cell growth) can be calculated.[14]
Application-Specific Considerations: Making the Right Choice
The choice between 9-methylacridine-4-carboxylic acid and traditional organic dyes is highly dependent on the specific experimental requirements.
Caption: Decision-making framework for selecting a fluorescent dye.
Advantages of 9-Methylacridine-4-carboxylic Acid:
-
Environmental Sensitivity: Its responsiveness to factors like polarity makes it a candidate for developing specialized sensor probes.[1]
-
Complex Fluorescence Decay: The bi-exponential lifetime decay may offer additional parameters for analysis in sophisticated FLIM experiments.[1]
-
DNA Intercalation: The planar acridine structure allows it to intercalate into DNA, making it a useful tool for studying DNA-drug interactions.
Advantages of Traditional Organic Dyes (Fluorescein, Rhodamine, Cyanine, BODIPY):
-
High Brightness: Their superior quantum yields make them ideal for a wide range of applications, especially when signal intensity is a limiting factor.[1]
-
High Photostability (BODIPY, some Rhodamines): Essential for quantitative and long-term imaging.[1][]
-
Well-Characterized and Versatile: A vast array of derivatives and conjugates are commercially available for various labeling and imaging needs.[13]
Conclusion: A Strategic Approach to Fluorescent Probe Selection
As a Senior Application Scientist, the recommendation is not to view these dyes as mutually exclusive but rather as a complementary toolkit. The optimal choice hinges on a careful consideration of the specific demands of the experiment. For researchers venturing into the development of novel sensors or employing sophisticated lifetime imaging techniques, 9-methylacridine-4-carboxylic acid and its derivatives offer exciting possibilities. For those requiring robust, bright, and stable signals for routine and demanding imaging applications, the well-established traditional organic dyes, with their continuous improvements, remain the gold standard. A thorough understanding of the fundamental properties and performance trade-offs detailed in this guide will enable researchers to make a strategic and informed decision, ultimately leading to more accurate and impactful scientific discoveries.
References
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Recent Advances of Fluorescent Technologies for Drug Discovery and Development. (URL: [Link])
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Recent Progress in Peptide-Based Fluorescent Probes Biomedical Applications: A Review. (URL: [Link])
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Organic fluorescent probes for live-cell super-resolution imaging - PMC - NIH. (URL: [Link])
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Fluorescent Probes for Disease Diagnosis | Chemical Reviews - ACS Publications. (URL: [Link])
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Lessons in Organic Fluorescent Probe Discovery - PMC. (URL: [Link])
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What are the advantages and disadvantages of using fluorescence as an indicator of enzyme activity in an experiment? - Quora. (URL: [Link])
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Fluorescent probes based on acridine derivatives and their application in dynamic monitoring of cell polarity variation - Analyst (RSC Publishing). (URL: [Link])
-
Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed. (URL: [Link])
-
Comparative Photostability Studies of BODIPY and Fluorescein Dyes by Using Fluorescence Correlation Spectroscopy - ResearchGate. (URL: [Link])
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. (URL: [Link])
-
Comparison of 2 and acridine orange for resistance to photobleaching.... - ResearchGate. (URL: [Link])
-
A Guide to Fluorescent Dyes in Life Science Research - Labinsights. (URL: [Link])
-
A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - PMC. (URL: [Link])
-
Synthesis of a novel fluorescent probe based on acridine skeleton used for sensitive determination of DNA - PubMed. (URL: [Link])
-
fluorescence microscopy | Mechanism | Advantages and disadvantages - YouTube. (URL: [Link])
-
A “Pincer” Type of Acridine–Triazole Fluorescent Dye for Iodine Detection by Both 'Naked-Eye' Colorimetric and Fluorometric Modes - MDPI. (URL: [Link])
- EP2795324A1 - Fluorescent dyes based on acridine and acridinium derivatives - Google P
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Xanthene, cyanine, oxazine and BODIPY: the four pillars of the fluorophore empire for super-resolution bioimaging - Chemical Society Reviews (RSC Publishing). (URL: [Link])
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Photodegradation of cyanine and merocyanine dyes - SciSpace. (URL: [Link])
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Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level | Analytical Chemistry - ACS Publications. (URL: [Link])
-
Photobleaching - Evident Scientific. (URL: [Link])
-
Photochemistry on surfaces: fluorescence emission quantum yield evaluation of dyes adsorbed on microcrystalline cellulose - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (URL: [Link])
-
Comparative study of two near-infrared coumarin-BODIPY dyes for bioimaging and photothermal therapy of cancer - PubMed. (URL: [Link])
-
Xanthene, cyanine, oxazine and BODIPY: the four pillars of the fluorophore empire for super-resolution bioimaging | Request PDF - ResearchGate. (URL: [Link])
-
The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC. (URL: [Link])
-
Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution - Lirias. (URL: [Link])
-
Time-resolved fluorescence studies of aminostyryl pyridinium dyes in organic solvents and surfactant solutions. (URL: [Link])
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(PDF) Fluorescent photoremovable precursor (acridin-9-ylmethyl)ester: Synthesis, photophysical, photochemical and biological applications - ResearchGate. (URL: [Link]ester_Synthesis_photophysical_photochemical_and_biological_applications))
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Assessing the specificity of acridine derivatives for G-quadruplex DNA
Assessing the Specificity of Acridine Derivatives for G-Quadruplex DNA: A Comparative Guide
The Specificity Challenge in G-Quadruplex Targeting
G-quadruplexes (G4s) are non-canonical secondary structures formed by guanine-rich nucleic acids, predominantly found in biologically critical regions such as telomeres and oncogene promoters (e.g., c-MYC, BCL-2). Stabilizing these structures with small molecules is a validated strategy for telomerase inhibition and transcriptional regulation (1)[1]. Acridine derivatives, characterized by their planar tricyclic aromatic core, are among the most extensively studied G4 ligands.
However, a critical bottleneck in their clinical translation is off-target binding to canonical double-stranded DNA (dsDNA). Because the human genome contains vastly more dsDNA than G4 structures, poor specificity leads to indiscriminate DNA damage and severe off-target toxicity. For drug development professionals, the core challenge is engineering and validating the structural specificity of these acridine scaffolds.
Mechanistic Basis of Specificity: Structure-Activity Relationships
The interaction between acridine derivatives and DNA is fundamentally driven by their planar core, which facilitates π-π stacking. The causality behind their specificity—or lack thereof—lies in the steric profile of their side chains.
-
G4 Binding Mode: Acridines typically bind G4 structures via end-stacking on the wide, accessible terminal G-tetrads, supplemented by electrostatic interactions with the G4 grooves and loops (2)[2].
-
dsDNA Binding Mode: The same planar core can easily intercalate between the tightly packed base pairs of dsDNA.
The Causality of Specificity: To engineer specificity, researchers rely on steric hindrance. Unsubstituted or monosubstituted acridines (e.g., 5-methylacridine-4-carboxamide) exhibit high overall DNA affinity but poor specificity because their flat profile allows unrestricted dsDNA intercalation (3)[3]. In contrast, 3,6,9-trisubstituted acridines (such as BRACO-19) incorporate bulky side chains that physically clash with the narrow intercalation gap of dsDNA. This steric penalty forces the molecule into a less stable groove-binding mode for duplexes, while perfectly complementing the wide terminal tetrads of G4 structures, yielding a 10- to 70-fold preference for G4 over duplex DNA (1)[1].
Comparative Data Analysis
The following table summarizes the binding profiles of key acridine derivatives, highlighting the inverse relationship that often exists between raw affinity and structural specificity.
| Compound Class | Representative Ligand | Substitution Pattern | G4 Binding Affinity | dsDNA Binding Affinity | Specificity Profile (G4 vs. dsDNA) |
| Trisubstituted Acridines | BRACO-19 | 3,6,9-trisubstituted | Very High (End-stacking) | Low (Groove binding) | High (10- to 70-fold preference for G4)[1][2] |
| Disubstituted Acridines | 3,6-disubstituted analogs | 3,6-disubstituted | Moderate | Moderate (Intercalation) | Poor (Similar binding constants for both)[1] |
| Monosubstituted Acridines | 5-methylacridine-4-carboxamide | 4-substituted | High | High (Intercalation) | Poor (High off-target duplex binding)[3] |
| Carboxylic Acids | 9-methylacridine-4-carboxylic acid | 4,9-disubstituted | Moderate | High | Poor (Requires further side-chain functionalization)[4] |
Experimental Workflow: Validating Specificity via FRET-MC
Standard Förster Resonance Energy Transfer (FRET) melting assays measure the thermal stabilization (ΔTm) of a fluorophore-labeled G4 probe upon ligand binding (5)[5]. However, a high ΔTm only proves G4 affinity, not specificity.
To create a self-validating system, we utilize the FRET Melting Competition (FRET-MC) assay (6)[6]. By introducing an excess of unlabeled dsDNA competitor, we can empirically determine if the ligand is sequestered by the duplex DNA, which manifests as a measurable drop in the G4 ΔTm.
Step-by-Step Methodology: FRET-MC Assay
-
Oligonucleotide Preparation:
-
Dilute the dual-labeled G4-forming probe (e.g., F21T: FAM-5'-d[GGGTTAGGGTTAGGGTTAGGG]-3'-TAMRA) to 400 nM in a physiological buffer (e.g., 50 mM potassium cacodylate, pH 7.4).
-
Anneal the probe by heating to 90°C for 5 minutes, followed by slow cooling to room temperature to ensure proper intramolecular G4 folding.
-
Prepare the unlabeled dsDNA competitor (e.g., ds26) at a high stock concentration (e.g., 10 µM).
-
-
Assay Assembly (96- or 384-well plate):
-
Control Wells: 200 nM F21T probe only.
-
Ligand Wells: 200 nM F21T + 1 µM Acridine Derivative.
-
Competition Wells: 200 nM F21T + 1 µM Acridine Derivative + 3 µM to 10 µM dsDNA competitor.
-
-
Thermal Denaturation:
-
Incubate the plate in a real-time PCR thermocycler for 30 minutes at 25°C to reach thermodynamic equilibrium.
-
Ramp the temperature from 25°C to 95°C at a constant rate of 1°C/min, recording fluorescence emission (FAM channel, excitation 492 nm, emission 516 nm) at each degree.
-
-
Data Analysis & Causality Check:
-
Normalize the melting curves and calculate the melting temperature (Tm) where 50% of the probe is unfolded.
-
Calculate ΔTm = Tm(Ligand) - Tm(Probe alone).
-
Validation: If the ΔTm in the competition wells remains identical to the ligand-only wells, the acridine derivative is highly specific to G4. If the ΔTm decreases significantly, the ligand has partitioned into the dsDNA, indicating poor specificity and a high risk of off-target effects.
-
Workflow Visualization
The logic of the FRET-MC assay is mapped below. This bifurcated workflow ensures that false positives (ligands with high affinity but low specificity) are systematically filtered out before advancing to preclinical models.
FRET-MC assay workflow for validating the G-quadruplex specificity of acridine derivatives.
Conclusion
While the acridine scaffold provides a robust foundation for G-quadruplex stabilization, raw binding affinity does not equate to therapeutic viability. As demonstrated by the divergence between 5-methylacridine-4-carboxamide and BRACO-19, rational substitution at the 3, 6, and 9 positions is non-negotiable for preventing dsDNA intercalation. By employing self-validating experimental systems like the FRET-MC assay, drug development professionals can objectively quantify this specificity, ensuring that only the most selective candidates progress.
References
- Title: Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives Source: MDPI URL
- Title: Comparative Analysis of 9-Methylacridine-4-carboxylic Acid's Specificity for G-Quadruplex Structures Source: Benchchem URL
- Title: G-Quadruplex targeting ligands: A hope and a new horizon in Cancer Therapeutics Source: SciSpace URL
- Title: Binding of BRACO19 to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent Source: PMC URL
- Title: High-Throughput Screening of G-Quadruplex Ligands by FRET Assay Source: PMC URL
- Title: FRET-MC: A fluorescence melting competition assay for studying G4 structures in vitro Source: NIH URL
Sources
- 1. scispace.com [scispace.com]
- 2. Binding of BRACO19 to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FRET-MC: A fluorescence melting competition assay for studying G4 structures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Intercalative vs. Non-Intercalative DNA Binding Modes: A Comprehensive Comparison Guide
As drug development pushes toward highly targeted genomic therapies, defining exactly how a small molecule interacts with DNA is as critical as knowing if it interacts. A compound’s binding mode dictates its pharmacokinetic profile, its potential for genotoxicity, and its efficacy as a therapeutic agent.
As a Senior Application Scientist, I frequently see researchers rely on a single assay—often an optical one—to define a binding mechanism. This is a critical error. Optical assays are prone to artifacts. To definitively differentiate between intercalative and non-intercalative (groove/electrostatic) binding modes, you must build a self-validating matrix of biophysical and biochemical data.
This guide objectively compares the gold-standard methodologies used to characterize DNA binding modes, providing the causal logic behind each technique and actionable, self-validating protocols.
Mechanistic Overview: The Biophysics of Binding
Before selecting an assay, it is crucial to understand the structural causality of the binding event:
-
Intercalation: Intercalators (e.g., Ethidium Bromide, Doxorubicin) possess planar, heteroaromatic moieties that physically insert themselves between adjacent DNA base pairs. The Causality: To accommodate this bulky planar structure, the DNA double helix must unwind, and the adjacent base pairs must separate (typically by ~3.4 Å per bound ligand). This physically lengthens and stiffens the DNA contour[1][2].
-
Non-Intercalative (Groove) Binding: Minor groove binders (e.g., DAPI, Hoechst 33258, Netropsin) are typically crescent-shaped, positively charged molecules. The Causality: They fit snugly into the minor groove of AT-rich regions, driven by van der Waals forces, hydrogen bonding, and electrostatic interactions[3][4]. Because they bind to the exterior groove, they do not force base pairs apart, meaning the overall length of the DNA helix remains essentially unchanged[5].
Methodological Comparison
To distinguish these modes, we rely on four primary analytical methods. No single method is infallible; they must be used orthogonally.
A. Hydrodynamic Viscometry (The Gold Standard)
In the absence of high-resolution X-ray crystallography or NMR, hydrodynamic viscometry is the most critical and least ambiguous test for intercalation[2][6]. Because intercalators physically lengthen the DNA helix, the macroscopic viscosity of the DNA solution increases proportionally. Groove binders do not lengthen the helix; they may even cause slight kinking, leading to a marginal decrease in viscosity[5][7].
B. Fluorescent Indicator Displacement (FID)
FID is a rapid, high-throughput technique that relies on the competitive displacement of a known fluorescent probe[8][9]. By pre-saturating DNA with a known intercalator (Ethidium Bromide) or a known minor groove binder (DAPI), you can titrate your unknown ligand. If your ligand displaces the probe, the fluorescence drops, revealing the ligand's preferred binding site[4].
C. Thermal Melting ( Tm ) Analysis
DNA melting temperature ( Tm ) indicates duplex stability. Intercalators shield the repulsive negative charges of the phosphate backbone while adding massive π−π stacking stabilization, heavily raising the Tm ( ΔTm>5∘C ). Groove binders offer only moderate stabilization ( ΔTm≈1−3∘C )[5].
D. Circular Dichroism (CD) Spectroscopy
CD spectroscopy monitors the secondary structure of the DNA super-helix. Intercalators drastically perturb the base-stacking interactions, heavily altering the characteristic B-DNA CD spectrum. Groove binders generally leave the native B-DNA signature intact but produce distinct induced CD (ICD) signals due to their chiral environment in the groove[4][7].
Quantitative Data Comparison
The following table summarizes the expected empirical readouts for each binding mode across the four methodologies:
| Analytical Method | Parameter Measured | Intercalative Binding | Minor Groove Binding | Electrostatic Binding |
| Viscometry | Relative Viscosity ( L/L0 ) | Significant Increase | No Change / Slight Decrease | No Change |
| FID Assay | Probe Displacement ( IC50 ) | Displaces EtBr strongly | Displaces DAPI/Hoechst strongly | Weak/Non-specific |
| Thermal Melting | Duplex Stability ( ΔTm ) | High ( >5∘C ) | Moderate ( 1−3∘C ) | Low ( <1∘C ) |
| Circular Dichroism | B-DNA Spectrum | Strong alteration | Minimal alteration + strong ICD | Minimal alteration |
Experimental Workflows & Self-Validating Protocols
Protocol 1: Hydrodynamic Viscometry
The goal is to measure the flow time of a DNA solution through a capillary. The cube root of relative viscosity (η/η0)1/3 is directly proportional to the relative contour length of the DNA ( L/L0 )[5].
-
Preparation: Prepare Calf Thymus DNA (CT-DNA) at a constant concentration (e.g., 50μM in base pairs) in a strict physiological buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Titration: Prepare ligand solutions to achieve varying molar ratios ( r=[Ligand]/[DNA] ) ranging from 0.0 to 0.5.
-
Measurement: Use an Ubbelohde capillary viscometer submerged in a highly regulated water bath ( 25.0±0.1∘C ). Causality: Viscosity is exquisitely sensitive to temperature. A fluctuation of even 0.5∘C will create artifactual data that mimics or masks intercalation.
-
Execution: Measure the flow time ( t ) for the buffer alone ( t0 ), the DNA alone, and the DNA-ligand complexes. Repeat each measurement 5 times to ensure a standard deviation of <0.2 seconds.
-
Analysis: Calculate relative viscosity: η=(t−t0)/t0 . Plot (η/η0)1/3 versus the molar ratio r [5].
-
Self-Validation System: Run an Ethidium Bromide (EB) positive control in parallel. The plot of (η/η0)1/3 versus [EB]/[DNA] must yield a positive linear slope. If the EB slope is flat, your viscometer capillary is likely contaminated or your temperature control has failed, rendering the entire assay invalid.
Protocol 2: Rapid Fluorescent Indicator Displacement (R-FID)
The goal is to observe the quenching of a pre-bound fluorescent probe as it is competitively evicted by your unknown ligand[8][9].
-
Complex Formation: Prepare two separate solutions of CT-DNA ( 1μM ). To one, add Ethidium Bromide ( 1.2μM , Intercalator probe). To the other, add DAPI ( 1.2μM , Minor groove probe)[4].
-
Baseline: Measure the maximum fluorescence of both complexes (EtBr: λex=545 nm , λem=595 nm ; DAPI: λex=358 nm , λem=461 nm ).
-
Titration: Titrate your unknown ligand into both solutions step-wise (from 0.1μM to 10μM ).
-
Analysis: Calculate the IC50 (the concentration of ligand required to displace 50% of the probe) by plotting the percentage of fluorescence decrease against ligand concentration[4].
-
Self-Validation System: Before titration, measure the absorbance and emission spectra of the unknown ligand alone. Causality: If your ligand absorbs heavily at the probe's excitation/emission wavelengths (Inner Filter Effect) or auto-fluoresces, the apparent "displacement" quenching is an optical artifact. If this occurs, FID cannot be trusted; you must rely entirely on Viscometry and CD.
Decision Tree for Binding Mode Determination
Use the following logical workflow to definitively categorize your compound:
Decision tree for differentiating DNA binding modes using Viscometry and FID assays.
References
[8] Title: A rapid fluorescent indicator displacement assay and principal component/cluster data analysis for determination of ligand–nucleic acid structural selectivity Source: Nucleic Acids Research URL: [Link]
[1] Title: Schematic diagrams of different DNA binding modes Source: ResearchGate / Structural Biology URL: [Link]
[2] Title: DNA cleavage, binding and intercalation studies of drug-based oxovanadium(IV) complexes Source: Journal of Coordination Chemistry (Taylor & Francis) URL: [Link]
[3] Title: Molecular flexibility in ab initio drug docking to DNA Source: Nucleic Acids Research URL: [Link]
[9] Title: A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity Source: Accounts of Chemical Research (ACS Publications) URL: [Link]
[4] Title: New Insights into the Role of Ligand-Binding Modes in GC-DNA Condensation through Thermodynamic and Spectroscopic Studies Source: ACS Omega URL: [Link]
[6] Title: Viscosity Measurements and DNA Intercalation Source: RIIDFCM / Universidad de la República URL: [Link]
[5] Title: Multi-Spectroscopic and Molecular Simulation Approaches to Characterize the Intercalation Binding of 1-Naphthaleneacetic Acid With Calf Thymus DNA Source: Frontiers in Chemistry URL: [Link]
[7] Title: Study on the Interaction between Isatin-β-Thiosemicarbazone and Calf Thymus DNA by Spectroscopic Techniques Source: Iranian Journal of Pharmaceutical Research URL: [Link]
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- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Methyl Acridine-4-carboxylate proper disposal procedures
An authoritative operational guide for the handling, containment, and disposal of Methyl Acridine-4-carboxylate, designed for researchers and drug development professionals.
Executive Summary
Methyl Acridine-4-carboxylate (CAS: 188054-45-7) is a critical intermediate in the synthesis of N-acylhydrazone derivatives and novel anticancer and antimicrobial agents [1]. While its utility in drug discovery is well-established, its structural properties necessitate rigorous, mechanistically grounded safety and disposal protocols. This guide provides a self-validating framework to ensure operational safety, regulatory compliance, and environmental protection.
Mechanistic Causality of Hazard: Why Stringent Protocols are Required
To design an effective safety protocol, one must first understand the molecular behavior of the compound. The acridine scaffold is characterized by a highly conjugated, planar tricyclic ring system. This structural planarity enables the molecule to insert (intercalate) directly between the base pairs of the DNA double helix, stabilized by π-π stacking interactions with the nucleobases [2]. This intercalation induces conformational changes in the DNA, disrupting the action of critical enzymes like topoisomerase IIα, and impeding DNA replication and transcription [3].
While the addition of a polar methyl carboxylate group at the 4-position alters the molecule's lipophilicity—potentially modulating its overall cell permeability and genotoxicity compared to unsubstituted acridine—the core intercalating mechanism remains active [4]. Consequently, Methyl Acridine-4-carboxylate must be operationally classified as a suspected mutagen and a persistent environmental hazard [5]. Furthermore, because the molecule contains a heterocyclic nitrogen atom, improper combustion or environmental degradation can release highly toxic nitrogen oxides (NOx) [6].
Quantitative Risk Assessment & Safety Data
Table 1: Physicochemical & Hazard Profile
| Property / Hazard | Value / Classification | Causality / Operational Implication |
|---|---|---|
| CAS Number | 188054-45-7 | Unique identifier for tracking and SDS retrieval. |
| Molecular Formula | C15H11NO2 | Heterocyclic nitrogen necessitates NOx scrubbing during terminal disposal. |
| Molecular Weight | 237.25 g/mol | Relatively low MW; fine powders pose a significant aerosolization and inhalation risk. |
| Primary Toxicity | DNA Intercalation | Planar tricyclic structure inserts between DNA base pairs, causing mutagenesis. |
| Environmental Risk | Aquatic Toxicity | Persistent in water systems; strictly prohibits drain disposal or standard landfilling. |
Table 2: Required Engineering Controls & PPE
| Protection Category | Specification | Operational Rationale |
|---|---|---|
| Engineering Control | Class II BSC or Chemical Fume Hood | Maintains negative pressure to prevent the inhalation of mutagenic dust during weighing/transfer. |
| Respiratory | N95 or P100 Particulate Mask | Required only if handling bulk powders outside of primary engineering controls or during spill cleanup. |
| Hand Protection | Double Nitrile Gloves | Outer glove must be discarded immediately upon contamination to prevent cross-contact with lab surfaces. |
| Eye Protection | ANSI Z87.1 Safety Goggles | Prevents mucosal absorption of airborne particulates. |
Operational Workflows
Workflow 1: Spill Containment and Decontamination
Expert Insight: Never use a dry brush to sweep up acridine derivative spills. The mechanical action aerosolizes the fine powder, bypassing standard PPE and creating an immediate inhalation hazard.
-
Isolate the Area: Immediately restrict access to the spill zone. Ensure the fume hood sash is lowered if the spill occurred inside the hood.
-
Don Advanced PPE: Put on a P100 respirator, safety goggles, and a fresh pair of double nitrile gloves [7].
-
Wet-Wipe Method: Dampen absorbent laboratory pads with a compatible solvent (e.g., a 10% methanol/water solution) to suppress dust formation. Gently place the pads over the spilled powder.
-
Collection: Carefully fold the pads inward to trap the chemical. Place the pads, along with the outer layer of your contaminated gloves, into a heavy-duty, leak-proof plastic bag [8].
-
Secondary Decontamination: Wipe the spill surface a second time with a fresh solvent-dampened pad, followed by a wash with standard laboratory detergent and water to remove any residual lipophilic traces.
Workflow 2: Terminal Disposal Procedures
Because acridine derivatives are highly persistent and toxic to aquatic life, drain disposal or standard solid waste landfilling is strictly prohibited [7]. The only self-validating, compliant method of terminal destruction is high-temperature chemical incineration.
-
Segregation at the Source:
-
Liquid Waste: Solutions containing Methyl Acridine-4-carboxylate (e.g., dissolved in DMSO or Methanol for biological assays) must be collected in compatible, high-density polyethylene (HDPE) or glass containers [9]. Do not mix with incompatible chemicals like strong oxidizers.
-
Solid Waste: Unused powder, contaminated pipette tips, weighing boats, and empty primary containers must be placed in a heavy-duty plastic bag, which is then sealed inside a secondary rigid container [8].
-
-
Labeling and Accumulation:
-
Label the container with the full chemical name (no abbreviations), the primary hazard ("Suspected Mutagen / Toxic"), and the accumulation start date [9].
-
-
EHS Transfer & Incineration:
-
Transfer the segregated waste to your Environmental Health and Safety (EHS) department.
-
Validation Step: Ensure the waste manifest specifies that the material must be routed to a licensed chemical incinerator equipped with an afterburner and a wet scrubber . This is a critical causality step: the scrubber is required to neutralize the toxic nitrogen oxides (NOx) generated by the combustion of the acridine nitrogen [8], [6].
-
Waste Stream Segregation Logic
Figure 1: Decision tree for segregation and disposal of Methyl Acridine-4-carboxylate waste.
References
-
Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. ResearchGate / MDPI.1
-
Acridine Derivatives as Antifungal and Antivirulence Agents Against Candida albicans. MDPI. 4
-
The Role of DNA Intercalators and Acridine Derivatives in Cancer Chemotherapy. WiserPub. 2
-
Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. MDPI. 3
-
Acridine - Safety Data Sheet. ChemicalBook. 5
-
SAFETY DATA SHEET (Acridine orange base). SafeCollegesSDS. 8
-
MSU Hazardous Waste Guidance Manual 2024. Mississippi State University. 9
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.6
-
Acridine - SCBT Material Safety Data Sheet. Santa Cruz Biotechnology. 7
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- 2. ojs.wiserpub.com [ojs.wiserpub.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
